Propyl pyrazole triol
Beschreibung
Eigenschaften
IUPAC Name |
4-[2,5-bis(4-hydroxyphenyl)-4-propylpyrazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-3-22-23(16-4-10-19(27)11-5-16)25-26(18-8-14-21(29)15-9-18)24(22)17-6-12-20(28)13-7-17/h4-15,27-29H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTXSIGGFRQYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040392 | |
| Record name | Propylpyrazoletriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263717-53-9 | |
| Record name | Propyl pyrazole triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263717-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263717539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylpyrazoletriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-(4-PROPYL-(1H)-PYRAZOLE-1,3,5-TRIYL)TRISPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T83Y6JZPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propyl Pyrazole Triol: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl pyrazole (B372694) triol (PPT) is a synthetic, non-steroidal small molecule that has emerged as a critical tool in endocrinology and related fields. It is renowned for its high potency and selectivity as an agonist for Estrogen Receptor Alpha (ERα), a key mediator of estrogen signaling in various tissues. While its primary mechanism of action is through ERα, emerging evidence indicates that PPT also functions as an agonist for the G protein-coupled estrogen receptor (GPER), adding another layer of complexity to its pharmacological profile. This technical guide provides a comprehensive overview of the molecular mechanisms of action of PPT, detailing its interaction with ERα and GPER, the subsequent downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.
Introduction
Estrogen signaling plays a pivotal role in a myriad of physiological processes, including reproductive health, bone metabolism, cardiovascular function, and neural activity. The biological effects of estrogens are primarily mediated by two classical nuclear hormone receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), as well as the more recently identified G protein-coupled estrogen receptor (GPER). The development of receptor-selective ligands has been instrumental in dissecting the specific roles of these receptors. Propyl pyrazole triol (PPT) has been a cornerstone in this endeavor, exhibiting a remarkable 400- to 410-fold selectivity for ERα over ERβ[1][2]. This high selectivity has positioned PPT as an invaluable pharmacological probe for investigating the physiological and pathological functions of ERα. Furthermore, the discovery of its agonistic activity at GPER has opened new avenues for understanding the intricate network of estrogen signaling[2]. This guide will delve into the core mechanisms of PPT action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Primary Mechanism of Action: Selective Estrogen Receptor Alpha (ERα) Agonism
The principal mechanism of action of this compound is its function as a potent and selective agonist of Estrogen Receptor Alpha (ERα)[1]. Upon entering the cell, PPT binds to the ligand-binding domain of ERα, inducing a conformational change in the receptor. This change facilitates the dissociation of heat shock proteins, receptor dimerization, and subsequent translocation to the nucleus. The PPT-ERα complex then initiates downstream signaling through two primary pathways: the classical genomic pathway and the non-genomic pathway.
Genomic Signaling Pathway
The genomic, or classical, pathway involves the direct interaction of the activated PPT-ERα complex with DNA to regulate gene transcription.
-
Estrogen Response Element (ERE)-Dependent Signaling: The dimerized PPT-ERα complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes[3]. This binding recruits a cascade of co-activator proteins, which in turn remodel chromatin and facilitate the assembly of the transcriptional machinery, leading to the up- or down-regulation of gene expression.
-
ERE-Independent (Tethered) Signaling: The PPT-ERα complex can also modulate gene expression without directly binding to an ERE. In this "tethered" pathway, the receptor interacts with other transcription factors, such as AP-1 or Sp-1, that are already bound to their respective DNA response elements. This interaction influences the transcriptional activity of these factors, thereby indirectly regulating the expression of a different set of target genes.
Non-Genomic Signaling Pathway
In addition to its nuclear actions, a sub-population of ERα is localized to the plasma membrane and cytoplasm. PPT can activate these receptors to initiate rapid, non-genomic signaling cascades that do not require de novo gene transcription[4]. These pathways often involve the activation of various protein kinases.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of membrane-associated ERα by PPT can trigger the rapid activation of the MAPK/ERK signaling cascade[3][4]. This involves a series of phosphorylation events, starting from the activation of Ras, which then activates Raf, followed by MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK can then translocate to the nucleus to phosphorylate and activate transcription factors, or it can phosphorylate cytoplasmic targets to elicit rapid cellular responses. Studies have shown that PPT treatment increases the phosphorylation of ERK, as well as other MAPKs like JNK and p38[3].
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: PPT-mediated activation of membrane ERα can also lead to the activation of the PI3K/Akt signaling pathway. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a wide range of downstream targets to regulate cellular processes such as cell survival, growth, and metabolism.
Secondary Mechanism of Action: G Protein-Coupled Estrogen Receptor (GPER) Agonism
While initially characterized as a highly selective ERα agonist, subsequent research has revealed that this compound also acts as an agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30[2][5]. GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic responses.
Upon binding of PPT, GPER activates heterotrimeric G proteins, leading to the stimulation of various downstream signaling pathways:
-
Adenylyl Cyclase/cAMP/PKA Pathway: GPER activation can lead to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate numerous cellular substrates to modulate their activity.
-
MAPK/ERK Pathway: Similar to membrane ERα, GPER activation by PPT can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn initiates the MAPK/ERK signaling cascade[2].
-
PI3K/Akt Pathway: GPER signaling can also intersect with the PI3K/Akt pathway, contributing to the regulation of cell survival and proliferation[6].
-
Calcium Mobilization: Activation of GPER can lead to the rapid mobilization of intracellular calcium stores, which acts as a second messenger to regulate a diverse array of cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the mechanism of action of this compound.
Table 1: Receptor Binding and Activation
| Parameter | Receptor | Value | Cell Line/System | Reference |
| EC50 | ERα | ~200 pM | Not specified | [3] |
| Relative Binding Affinity | ERα | 49% (compared to Estradiol) | Not specified | [7] |
| Relative Binding Affinity | ERβ | 0.12% (compared to Estradiol) | Not specified | [7] |
| Selectivity | ERα over ERβ | ~410-fold | Not specified | [1] |
Table 2: Downstream Signaling Effects
| Downstream Target | Effect of PPT Treatment | Fold Change/Observation | Cell Line | Reference |
| p-ERK | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |
| p-JNK | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |
| p-p38 | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |
| p-c-Jun | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |
| p-c-Fos | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of PPT for ERα and ERβ.
Methodology:
-
Preparation of Receptor Source: A source of ERα and ERβ is required, typically from recombinant protein expression systems or tissue homogenates (e.g., rat uterine cytosol).
-
Incubation: A constant concentration of a radiolabeled estrogen (e.g., [3H]-Estradiol) is incubated with the receptor source in the presence of increasing concentrations of unlabeled PPT.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of PPT. The IC50 value (the concentration of PPT that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
Objective: To assess the ability of PPT to activate ERα-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293, or MCF-7) is co-transfected with an expression vector for human ERα and a reporter plasmid containing a luciferase gene under the control of an estrogen-responsive promoter (containing one or more EREs).
-
Treatment: The transfected cells are treated with varying concentrations of PPT.
-
Cell Lysis and Luciferase Assay: After a defined incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) to control for transfection efficiency. The data are then plotted as fold induction of luciferase activity versus the concentration of PPT to determine the EC50 value.
Western Blot Analysis for Protein Phosphorylation
Objective: To quantify the effect of PPT on the phosphorylation of downstream signaling proteins (e.g., ERK, Akt).
Methodology:
-
Cell Culture and Treatment: Cells expressing the target receptors are serum-starved and then treated with PPT for various time points.
-
Protein Extraction: The cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification and Normalization: The intensity of the bands corresponding to the phosphorylated protein is quantified using densitometry software. The data are then normalized to the total amount of the respective protein (detected on the same blot after stripping and re-probing with an antibody against the total protein) or to a loading control (e.g., GAPDH or β-actin).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound is a powerful pharmacological tool whose mechanism of action is centered on its potent and selective agonism of Estrogen Receptor Alpha. Its ability to activate both the classical genomic and the rapid non-genomic signaling pathways of ERα has provided invaluable insights into the multifaceted nature of estrogen action. The more recent discovery of its agonistic effects on GPER further underscores the complexity of estrogen signaling and highlights the need for careful interpretation of data obtained using this compound. This technical guide has provided a comprehensive overview of the current understanding of PPT's mechanism of action, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for the scientific community. Future research will likely focus on further dissecting the relative contributions of ERα and GPER to the overall pharmacological effects of PPT in different physiological and pathological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. What have we learned about GPER function in physiology and disease from knockout mice? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Propyl Pyrazole Triol: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl pyrazole triol (PPT) is a synthetic, non-steroidal small molecule that has emerged as a critical tool in endocrinology and related fields. It is renowned for its high potency and selectivity as an agonist for Estrogen Receptor Alpha (ERα), a key mediator of estrogen signaling in various tissues. While its primary mechanism of action is through ERα, emerging evidence indicates that PPT also functions as an agonist for the G protein-coupled estrogen receptor (GPER), adding another layer of complexity to its pharmacological profile. This technical guide provides a comprehensive overview of the molecular mechanisms of action of PPT, detailing its interaction with ERα and GPER, the subsequent downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.
Introduction
Estrogen signaling plays a pivotal role in a myriad of physiological processes, including reproductive health, bone metabolism, cardiovascular function, and neural activity. The biological effects of estrogens are primarily mediated by two classical nuclear hormone receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), as well as the more recently identified G protein-coupled estrogen receptor (GPER). The development of receptor-selective ligands has been instrumental in dissecting the specific roles of these receptors. This compound (PPT) has been a cornerstone in this endeavor, exhibiting a remarkable 400- to 410-fold selectivity for ERα over ERβ[1][2]. This high selectivity has positioned PPT as an invaluable pharmacological probe for investigating the physiological and pathological functions of ERα. Furthermore, the discovery of its agonistic activity at GPER has opened new avenues for understanding the intricate network of estrogen signaling[2]. This guide will delve into the core mechanisms of PPT action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Primary Mechanism of Action: Selective Estrogen Receptor Alpha (ERα) Agonism
The principal mechanism of action of this compound is its function as a potent and selective agonist of Estrogen Receptor Alpha (ERα)[1]. Upon entering the cell, PPT binds to the ligand-binding domain of ERα, inducing a conformational change in the receptor. This change facilitates the dissociation of heat shock proteins, receptor dimerization, and subsequent translocation to the nucleus. The PPT-ERα complex then initiates downstream signaling through two primary pathways: the classical genomic pathway and the non-genomic pathway.
Genomic Signaling Pathway
The genomic, or classical, pathway involves the direct interaction of the activated PPT-ERα complex with DNA to regulate gene transcription.
-
Estrogen Response Element (ERE)-Dependent Signaling: The dimerized PPT-ERα complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes[3]. This binding recruits a cascade of co-activator proteins, which in turn remodel chromatin and facilitate the assembly of the transcriptional machinery, leading to the up- or down-regulation of gene expression.
-
ERE-Independent (Tethered) Signaling: The PPT-ERα complex can also modulate gene expression without directly binding to an ERE. In this "tethered" pathway, the receptor interacts with other transcription factors, such as AP-1 or Sp-1, that are already bound to their respective DNA response elements. This interaction influences the transcriptional activity of these factors, thereby indirectly regulating the expression of a different set of target genes.
Non-Genomic Signaling Pathway
In addition to its nuclear actions, a sub-population of ERα is localized to the plasma membrane and cytoplasm. PPT can activate these receptors to initiate rapid, non-genomic signaling cascades that do not require de novo gene transcription[4]. These pathways often involve the activation of various protein kinases.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of membrane-associated ERα by PPT can trigger the rapid activation of the MAPK/ERK signaling cascade[3][4]. This involves a series of phosphorylation events, starting from the activation of Ras, which then activates Raf, followed by MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK can then translocate to the nucleus to phosphorylate and activate transcription factors, or it can phosphorylate cytoplasmic targets to elicit rapid cellular responses. Studies have shown that PPT treatment increases the phosphorylation of ERK, as well as other MAPKs like JNK and p38[3].
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: PPT-mediated activation of membrane ERα can also lead to the activation of the PI3K/Akt signaling pathway. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a wide range of downstream targets to regulate cellular processes such as cell survival, growth, and metabolism.
Secondary Mechanism of Action: G Protein-Coupled Estrogen Receptor (GPER) Agonism
While initially characterized as a highly selective ERα agonist, subsequent research has revealed that this compound also acts as an agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30[2][5]. GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic responses.
Upon binding of PPT, GPER activates heterotrimeric G proteins, leading to the stimulation of various downstream signaling pathways:
-
Adenylyl Cyclase/cAMP/PKA Pathway: GPER activation can lead to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate numerous cellular substrates to modulate their activity.
-
MAPK/ERK Pathway: Similar to membrane ERα, GPER activation by PPT can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn initiates the MAPK/ERK signaling cascade[2].
-
PI3K/Akt Pathway: GPER signaling can also intersect with the PI3K/Akt pathway, contributing to the regulation of cell survival and proliferation[6].
-
Calcium Mobilization: Activation of GPER can lead to the rapid mobilization of intracellular calcium stores, which acts as a second messenger to regulate a diverse array of cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the mechanism of action of this compound.
Table 1: Receptor Binding and Activation
| Parameter | Receptor | Value | Cell Line/System | Reference |
| EC50 | ERα | ~200 pM | Not specified | [3] |
| Relative Binding Affinity | ERα | 49% (compared to Estradiol) | Not specified | [7] |
| Relative Binding Affinity | ERβ | 0.12% (compared to Estradiol) | Not specified | [7] |
| Selectivity | ERα over ERβ | ~410-fold | Not specified | [1] |
Table 2: Downstream Signaling Effects
| Downstream Target | Effect of PPT Treatment | Fold Change/Observation | Cell Line | Reference |
| p-ERK | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |
| p-JNK | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |
| p-p38 | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |
| p-c-Jun | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |
| p-c-Fos | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of PPT for ERα and ERβ.
Methodology:
-
Preparation of Receptor Source: A source of ERα and ERβ is required, typically from recombinant protein expression systems or tissue homogenates (e.g., rat uterine cytosol).
-
Incubation: A constant concentration of a radiolabeled estrogen (e.g., [3H]-Estradiol) is incubated with the receptor source in the presence of increasing concentrations of unlabeled PPT.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of PPT. The IC50 value (the concentration of PPT that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
Objective: To assess the ability of PPT to activate ERα-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293, or MCF-7) is co-transfected with an expression vector for human ERα and a reporter plasmid containing a luciferase gene under the control of an estrogen-responsive promoter (containing one or more EREs).
-
Treatment: The transfected cells are treated with varying concentrations of PPT.
-
Cell Lysis and Luciferase Assay: After a defined incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) to control for transfection efficiency. The data are then plotted as fold induction of luciferase activity versus the concentration of PPT to determine the EC50 value.
Western Blot Analysis for Protein Phosphorylation
Objective: To quantify the effect of PPT on the phosphorylation of downstream signaling proteins (e.g., ERK, Akt).
Methodology:
-
Cell Culture and Treatment: Cells expressing the target receptors are serum-starved and then treated with PPT for various time points.
-
Protein Extraction: The cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification and Normalization: The intensity of the bands corresponding to the phosphorylated protein is quantified using densitometry software. The data are then normalized to the total amount of the respective protein (detected on the same blot after stripping and re-probing with an antibody against the total protein) or to a loading control (e.g., GAPDH or β-actin).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound is a powerful pharmacological tool whose mechanism of action is centered on its potent and selective agonism of Estrogen Receptor Alpha. Its ability to activate both the classical genomic and the rapid non-genomic signaling pathways of ERα has provided invaluable insights into the multifaceted nature of estrogen action. The more recent discovery of its agonistic effects on GPER further underscores the complexity of estrogen signaling and highlights the need for careful interpretation of data obtained using this compound. This technical guide has provided a comprehensive overview of the current understanding of PPT's mechanism of action, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for the scientific community. Future research will likely focus on further dissecting the relative contributions of ERα and GPER to the overall pharmacological effects of PPT in different physiological and pathological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. What have we learned about GPER function in physiology and disease from knockout mice? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Propyl Pyrazole Triol (PPT): A Technical Guide to its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl pyrazole (B372694) triol (PPT), scientifically known as 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)trisphenol, is a synthetic, non-steroidal small molecule that has garnered significant attention in the field of endocrinology and drug discovery. Its high affinity and selectivity as an agonist for the Estrogen Receptor alpha (ERα) make it an invaluable tool for elucidating the specific physiological roles of this receptor subtype. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthesis route, and the well-documented biological activity of PPT, with a focus on its mechanism of action through ERα signaling pathways. All quantitative data are presented in structured tables, and detailed experimental protocols are provided.
Chemical Structure
Propyl pyrazole triol is a tetra-substituted pyrazole derivative. The core of the molecule is a five-membered aromatic pyrazole ring. This ring is substituted at four positions:
-
Position 1: A p-hydroxyphenyl group.
-
Position 3: A p-hydroxyphenyl group.
-
Position 4: A propyl group.
-
Position 5: A p-hydroxyphenyl group.
The presence of the three phenolic hydroxyl groups is crucial for its interaction with the estrogen receptor.
Table 1: Chemical and Physical Properties of this compound (PPT)
| Property | Value | Source |
| IUPAC Name | 4-[1,3-bis(4-hydroxyphenyl)-4-propylpyrazol-5-yl]phenol | PubChem |
| Molecular Formula | C₂₄H₂₂N₂O₃ | PubChem |
| Molecular Weight | 386.4 g/mol | PubChem |
| CAS Number | 263717-53-9 | PubChem |
| Appearance | White to tan powder | Sigma-Aldrich |
| Melting Point | 230 °C (decomposes) | Echemi |
| Solubility | DMSO: 20 mg/mL, Ethanol: 10 mg/mL | Cayman Chemical |
Synthesis of this compound (PPT)
Proposed Synthetic Pathway
The synthesis of PPT can be envisioned in two main steps:
-
Synthesis of the 1,3-dicarbonyl precursor: 1,3-bis(4-hydroxyphenyl)-2-propylpropane-1,3-dione.
-
Knorr Pyrazole Synthesis: Cyclocondensation of the 1,3-dicarbonyl precursor with 4-hydroxyphenylhydrazine.
Experimental Protocols
2.2.1. Synthesis of 1,3-bis(4-hydroxyphenyl)-2-propylpropane-1,3-dione (Precursor)
This precursor can be synthesized via a Claisen condensation reaction between ethyl 4-hydroxybenzoate (B8730719) and pentan-3-one in the presence of a strong base like sodium hydride.
-
Materials: Ethyl 4-hydroxybenzoate, pentan-3-one, sodium hydride (NaH), anhydrous tetrahydrofuran (B95107) (THF), hydrochloric acid (HCl), diethyl ether, magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of ethyl 4-hydroxybenzoate (2.0 equivalents) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of pentan-3-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1,3-dicarbonyl precursor.
-
2.2.2. Knorr Pyrazole Synthesis of this compound (PPT)
-
Materials: 1,3-bis(4-hydroxyphenyl)-2-propylpropane-1,3-dione, 4-hydroxyphenylhydrazine hydrochloride, ethanol, glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl precursor (1.0 equivalent) in ethanol.
-
Add 4-hydroxyphenylhydrazine hydrochloride (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the concentrated mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist of Estrogen Receptor alpha (ERα).[1][2] This selectivity allows for the specific investigation of ERα-mediated signaling pathways, distinguishing them from those activated by ERβ.
Receptor Binding and Activation
PPT exhibits a high binding affinity for ERα, with a relative binding affinity approximately 410 times higher than for ERβ.[1] This remarkable selectivity is attributed to specific interactions between the propyl group at the C4 position of the pyrazole ring and the ligand-binding domain of ERα.[3][4]
Table 2: Receptor Binding Affinity and Potency of this compound (PPT)
| Parameter | Receptor | Value | Source |
| Relative Binding Affinity | ERα | 49% (of Estradiol) | MedchemExpress |
| ERβ | 0.12% (of Estradiol) | MedchemExpress | |
| EC₅₀ (ERα-dependent response) | ERα-U2OS-Luc cells | 140 pM | MedchemExpress |
Signaling Pathways
Upon binding to ERα, PPT induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated ERα dimer then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes.
Key downstream effects of PPT-mediated ERα activation include:
-
Gene Regulation: PPT has been shown to upregulate the expression of ERα target genes such as IGFBP-4 and complement 3.[5][6]
-
Metabolic Control: In animal models, PPT improves glucose tolerance and insulin (B600854) sensitivity, suggesting a role for ERα in regulating glucose metabolism.[7][8] This is associated with changes in the expression of key metabolic enzymes like glucose-6-phosphatase and the transcription factor STAT3 in the liver.[7][8]
-
Neurobiology: PPT influences the expression of synaptic proteins in the hippocampus, such as PSD-95 and the AMPA receptor subunit GluR1, indicating a role for ERα in synaptic plasticity. It has also been shown to rapidly enhance learning and memory and increase dendritic spine density.
-
GPER Activation: While highly selective for ERα, some studies suggest that at higher concentrations, PPT may also act as an agonist for the G protein-coupled estrogen receptor (GPER/GPR30).
Experimental Workflows
The following diagram illustrates a general experimental workflow for synthesizing and characterizing this compound.
// Nodes Start [label="Starting Materials:\nEthyl 4-hydroxybenzoate\nPentan-3-one\n4-hydroxyphenylhydrazine", shape=folder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Synthesis of\n1,3-Dicarbonyl Precursor\n(Claisen Condensation)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification1 [label="Purification 1:\nColumn Chromatography", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Pyrazole Formation\n(Knorr Synthesis)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification2 [label="Purification 2:\nRecrystallization", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization:\nNMR, Mass Spec, HPLC", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Pure this compound (PPT)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Purification1 [color="#5F6368"]; Purification1 -> Step2 [color="#5F6368"]; Step2 -> Purification2 [color="#5F6368"]; Purification2 -> Characterization [color="#5F6368"]; Characterization -> Final_Product [color="#5F6368"]; } enddot Caption: Experimental Workflow for PPT Synthesis.
Conclusion
This compound is a powerful and selective tool for investigating the biological functions of Estrogen Receptor alpha. Its well-defined structure and high-affinity binding make it an ideal ligand for in vitro and in vivo studies. The synthetic route, based on the Knorr pyrazole synthesis, is accessible and allows for the preparation of this valuable research compound. Further research into the nuanced signaling pathways activated by PPT will continue to unravel the complex and tissue-specific roles of ERα in health and disease.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. echemi.com [echemi.com]
- 3. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole [cymitquimica.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Knorr Pyrazole Synthesis [drugfuture.com]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Propyl Pyrazole Triol (PPT): A Technical Guide to its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl pyrazole triol (PPT), scientifically known as 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)trisphenol, is a synthetic, non-steroidal small molecule that has garnered significant attention in the field of endocrinology and drug discovery. Its high affinity and selectivity as an agonist for the Estrogen Receptor alpha (ERα) make it an invaluable tool for elucidating the specific physiological roles of this receptor subtype. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthesis route, and the well-documented biological activity of PPT, with a focus on its mechanism of action through ERα signaling pathways. All quantitative data are presented in structured tables, and detailed experimental protocols are provided.
Chemical Structure
This compound is a tetra-substituted pyrazole derivative. The core of the molecule is a five-membered aromatic pyrazole ring. This ring is substituted at four positions:
-
Position 1: A p-hydroxyphenyl group.
-
Position 3: A p-hydroxyphenyl group.
-
Position 4: A propyl group.
-
Position 5: A p-hydroxyphenyl group.
The presence of the three phenolic hydroxyl groups is crucial for its interaction with the estrogen receptor.
Table 1: Chemical and Physical Properties of this compound (PPT)
| Property | Value | Source |
| IUPAC Name | 4-[1,3-bis(4-hydroxyphenyl)-4-propylpyrazol-5-yl]phenol | PubChem |
| Molecular Formula | C₂₄H₂₂N₂O₃ | PubChem |
| Molecular Weight | 386.4 g/mol | PubChem |
| CAS Number | 263717-53-9 | PubChem |
| Appearance | White to tan powder | Sigma-Aldrich |
| Melting Point | 230 °C (decomposes) | Echemi |
| Solubility | DMSO: 20 mg/mL, Ethanol: 10 mg/mL | Cayman Chemical |
Synthesis of this compound (PPT)
Proposed Synthetic Pathway
The synthesis of PPT can be envisioned in two main steps:
-
Synthesis of the 1,3-dicarbonyl precursor: 1,3-bis(4-hydroxyphenyl)-2-propylpropane-1,3-dione.
-
Knorr Pyrazole Synthesis: Cyclocondensation of the 1,3-dicarbonyl precursor with 4-hydroxyphenylhydrazine.
Experimental Protocols
2.2.1. Synthesis of 1,3-bis(4-hydroxyphenyl)-2-propylpropane-1,3-dione (Precursor)
This precursor can be synthesized via a Claisen condensation reaction between ethyl 4-hydroxybenzoate and pentan-3-one in the presence of a strong base like sodium hydride.
-
Materials: Ethyl 4-hydroxybenzoate, pentan-3-one, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), hydrochloric acid (HCl), diethyl ether, magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of ethyl 4-hydroxybenzoate (2.0 equivalents) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of pentan-3-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,3-dicarbonyl precursor.
-
2.2.2. Knorr Pyrazole Synthesis of this compound (PPT)
-
Materials: 1,3-bis(4-hydroxyphenyl)-2-propylpropane-1,3-dione, 4-hydroxyphenylhydrazine hydrochloride, ethanol, glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl precursor (1.0 equivalent) in ethanol.
-
Add 4-hydroxyphenylhydrazine hydrochloride (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the concentrated mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist of Estrogen Receptor alpha (ERα).[1][2] This selectivity allows for the specific investigation of ERα-mediated signaling pathways, distinguishing them from those activated by ERβ.
Receptor Binding and Activation
PPT exhibits a high binding affinity for ERα, with a relative binding affinity approximately 410 times higher than for ERβ.[1] This remarkable selectivity is attributed to specific interactions between the propyl group at the C4 position of the pyrazole ring and the ligand-binding domain of ERα.[3][4]
Table 2: Receptor Binding Affinity and Potency of this compound (PPT)
| Parameter | Receptor | Value | Source |
| Relative Binding Affinity | ERα | 49% (of Estradiol) | MedchemExpress |
| ERβ | 0.12% (of Estradiol) | MedchemExpress | |
| EC₅₀ (ERα-dependent response) | ERα-U2OS-Luc cells | 140 pM | MedchemExpress |
Signaling Pathways
Upon binding to ERα, PPT induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated ERα dimer then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes.
Key downstream effects of PPT-mediated ERα activation include:
-
Gene Regulation: PPT has been shown to upregulate the expression of ERα target genes such as IGFBP-4 and complement 3.[5][6]
-
Metabolic Control: In animal models, PPT improves glucose tolerance and insulin sensitivity, suggesting a role for ERα in regulating glucose metabolism.[7][8] This is associated with changes in the expression of key metabolic enzymes like glucose-6-phosphatase and the transcription factor STAT3 in the liver.[7][8]
-
Neurobiology: PPT influences the expression of synaptic proteins in the hippocampus, such as PSD-95 and the AMPA receptor subunit GluR1, indicating a role for ERα in synaptic plasticity. It has also been shown to rapidly enhance learning and memory and increase dendritic spine density.
-
GPER Activation: While highly selective for ERα, some studies suggest that at higher concentrations, PPT may also act as an agonist for the G protein-coupled estrogen receptor (GPER/GPR30).
Experimental Workflows
The following diagram illustrates a general experimental workflow for synthesizing and characterizing this compound.
// Nodes Start [label="Starting Materials:\nEthyl 4-hydroxybenzoate\nPentan-3-one\n4-hydroxyphenylhydrazine", shape=folder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Synthesis of\n1,3-Dicarbonyl Precursor\n(Claisen Condensation)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification1 [label="Purification 1:\nColumn Chromatography", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Pyrazole Formation\n(Knorr Synthesis)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification2 [label="Purification 2:\nRecrystallization", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization:\nNMR, Mass Spec, HPLC", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Pure this compound (PPT)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Purification1 [color="#5F6368"]; Purification1 -> Step2 [color="#5F6368"]; Step2 -> Purification2 [color="#5F6368"]; Purification2 -> Characterization [color="#5F6368"]; Characterization -> Final_Product [color="#5F6368"]; } enddot Caption: Experimental Workflow for PPT Synthesis.
Conclusion
This compound is a powerful and selective tool for investigating the biological functions of Estrogen Receptor alpha. Its well-defined structure and high-affinity binding make it an ideal ligand for in vitro and in vivo studies. The synthetic route, based on the Knorr pyrazole synthesis, is accessible and allows for the preparation of this valuable research compound. Further research into the nuanced signaling pathways activated by PPT will continue to unravel the complex and tissue-specific roles of ERα in health and disease.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. echemi.com [echemi.com]
- 3. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole [cymitquimica.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Knorr Pyrazole Synthesis [drugfuture.com]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
The Discovery and Development of Propyl Pyrazole Triol (PPT): A Landmark in Selective Estrogen Receptor-α Agonism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The discovery of distinct estrogen receptor subtypes, ERα and ERβ, in the mid-1990s revolutionized the understanding of estrogen signaling and opened new avenues for therapeutic intervention. The differential tissue distribution and physiological roles of these two receptors highlighted the need for subtype-selective ligands to dissect their individual functions and to develop drugs with improved efficacy and reduced side effects. Propyl pyrazole (B372694) triol (PPT), a non-steroidal synthetic compound, emerged from this quest as the first potent and highly selective agonist for the estrogen receptor-α (ERα). Its discovery provided an invaluable pharmacological tool to elucidate the specific biological roles of ERα and has since been instrumental in advancing our knowledge of estrogen action in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, history, and key experimental characterization of PPT as a selective ERα agonist.
The Genesis of a Selective Agonist: A Tale of Rational Drug Design
The development of PPT was a result of a systematic structure-activity relationship (SAR) study of a series of tetrasubstituted pyrazoles.[1][2][3] Researchers at the University of Illinois, led by John A. Katzenellenbogen, sought to design ligands that could differentiate between the ligand-binding pockets of ERα and ERβ. Their work, culminating in a seminal publication in 2000, detailed the synthesis and evaluation of numerous pyrazole analogues.[1][2]
The core pyrazole scaffold was decorated with phenolic groups at the 1, 3, and 5 positions to mimic the key hydroxyl groups of the natural estrogen, 17β-estradiol (E2). The critical breakthrough came with the exploration of substituents at the 4-position of the pyrazole ring. It was discovered that a propyl group at this position conferred a remarkable and unexpected degree of selectivity for ERα over ERβ.[1][3] This led to the identification of 4,4',4''-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol, which was given the acronym PPT.
Molecular modeling studies suggested that the ERα selectivity of PPT arises from specific interactions between the pyrazole core and the C4-propyl group with amino acid residues that differ between the ERα and ERβ ligand-binding domains.[1] Specifically, the bulkier propyl group is better accommodated in the more spacious ligand-binding pocket of ERα.[1]
Quantitative Profile of a Selective Agonist
The selectivity and potency of PPT have been extensively quantified through various in vitro assays. The following tables summarize the key binding affinity and transcriptional activation data for PPT in comparison to the endogenous ligand, 17β-estradiol.
Table 1: Estrogen Receptor Binding Affinity of Propyl Pyrazole Triol (PPT) [1][4][5][6][7]
| Compound | Receptor | Relative Binding Affinity (RBA, %)a | Kd (nM)b | Selectivity (ERβ/ERα) |
| This compound (PPT) | ERα | 49 | 2 | 410-fold |
| ERβ | 0.12 | 1000 | ||
| 17β-Estradiol (E2) | ERα | 100 | ~1 | ~1-fold |
| ERβ | 100 | ~1 |
a Relative binding affinity is expressed as a percentage of the binding of [3H]17β-estradiol. b Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates higher affinity.
Table 2: Transcriptional Activation Potency of this compound (PPT) [6][8][9]
| Compound | Receptor | Cell Line | Reporter Gene | EC50 (pM)c |
| This compound (PPT) | ERα | U2OS-Luc | Luciferase | 140 - 200 |
| ERβ | - | - | No activation | |
| 17β-Estradiol (E2) | ERα | Various | Various | ~10 - 50 |
| ERβ | Various | Various | ~10 - 50 |
c EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
The characterization of PPT as a selective ERα agonist relied on two key experimental techniques: competitive radioligand binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (in this case, PPT) for a specific receptor (ERα or ERβ) by measuring its ability to compete with a radiolabeled ligand for binding to that receptor.[10][11][12][13][14]
Materials:
-
Purified recombinant human ERα or ERβ protein, or cytosol extracts from cells or tissues expressing the receptors (e.g., rat uterine cytosol).[13]
-
Radioligand: [3H]-17β-estradiol.
-
Test compound: this compound (PPT).
-
Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer, pH 7.4).[13]
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound (PPT) and a fixed concentration of the radioligand ([3H]-E2).
-
Incubation: In a multi-well plate, incubate the receptor preparation with the radioligand in the presence of varying concentrations of the test compound. Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled E2).
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 18-24 hours at 4°C).
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant), which reflects the binding affinity of the competitor, can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a specific gene. In this case, it is used to determine if PPT can act as an agonist for ERα and/or ERβ.[15][16][17][18][19]
Materials:
-
Mammalian cell line that does not endogenously express ERs (e.g., HEK293 or HeLa cells).
-
Expression plasmid for human ERα or ERβ.
-
Reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
Transfection reagent.
-
Cell culture medium.
-
Test compound: this compound (PPT).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the ER expression plasmid (either ERα or ERβ) and the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
Plating: After transfection, plate the cells into a multi-well plate and allow them to attach.
-
Treatment: Treat the cells with varying concentrations of the test compound (PPT) or a control agonist (e.g., 17β-estradiol). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Add the luciferase assay reagent, which contains the substrate luciferin (B1168401), to the cell lysate. The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin, a reaction that produces light. Measure the light output using a luminometer.
-
Data Analysis: Plot the luciferase activity (luminescence) against the logarithm of the compound concentration. The EC50 value, representing the concentration at which the compound elicits a half-maximal transcriptional response, can be determined from this dose-response curve.
Signaling Pathways and Experimental Workflows
The activation of ERα by PPT initiates a cascade of molecular events, leading to changes in gene expression and cellular function. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflow for the discovery and characterization of a selective ERα agonist like PPT.
In Vivo Validation and Impact
Following its in vitro characterization, the ERα-selective agonistic activity of PPT was confirmed in various in vivo models.[20][21] In ovariectomized rats, PPT was shown to be as effective as non-selective estrogens in stimulating uterine growth (uterotrophic effect), a classic ERα-mediated response.[21] Furthermore, PPT was demonstrated to prevent ovariectomy-induced bone loss and body weight gain, and to regulate the expression of estrogen-responsive genes in the uterus.[21] The use of ERα knockout mice has been crucial in definitively proving that the in vivo effects of PPT are indeed mediated through ERα.[20]
Conclusion
The discovery of this compound (PPT) represents a pivotal moment in the study of estrogen biology. As the first highly selective ERα agonist, it has provided the scientific community with an indispensable tool to unravel the specific physiological and pathophysiological roles of this crucial nuclear receptor. The rational design, synthesis, and rigorous characterization of PPT stand as a testament to the power of medicinal chemistry in creating molecular probes to dissect complex biological systems. The continued use of PPT in research will undoubtedly lead to further insights into the multifaceted actions of estrogen and may pave the way for the development of novel therapeutics targeting ERα-mediated pathways.
References
- 1. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. PPT | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. academic.oup.com [academic.oup.com]
The Discovery and Development of Propyl Pyrazole Triol (PPT): A Landmark in Selective Estrogen Receptor-α Agonism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The discovery of distinct estrogen receptor subtypes, ERα and ERβ, in the mid-1990s revolutionized the understanding of estrogen signaling and opened new avenues for therapeutic intervention. The differential tissue distribution and physiological roles of these two receptors highlighted the need for subtype-selective ligands to dissect their individual functions and to develop drugs with improved efficacy and reduced side effects. Propyl pyrazole triol (PPT), a non-steroidal synthetic compound, emerged from this quest as the first potent and highly selective agonist for the estrogen receptor-α (ERα). Its discovery provided an invaluable pharmacological tool to elucidate the specific biological roles of ERα and has since been instrumental in advancing our knowledge of estrogen action in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, history, and key experimental characterization of PPT as a selective ERα agonist.
The Genesis of a Selective Agonist: A Tale of Rational Drug Design
The development of PPT was a result of a systematic structure-activity relationship (SAR) study of a series of tetrasubstituted pyrazoles.[1][2][3] Researchers at the University of Illinois, led by John A. Katzenellenbogen, sought to design ligands that could differentiate between the ligand-binding pockets of ERα and ERβ. Their work, culminating in a seminal publication in 2000, detailed the synthesis and evaluation of numerous pyrazole analogues.[1][2]
The core pyrazole scaffold was decorated with phenolic groups at the 1, 3, and 5 positions to mimic the key hydroxyl groups of the natural estrogen, 17β-estradiol (E2). The critical breakthrough came with the exploration of substituents at the 4-position of the pyrazole ring. It was discovered that a propyl group at this position conferred a remarkable and unexpected degree of selectivity for ERα over ERβ.[1][3] This led to the identification of 4,4',4''-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol, which was given the acronym PPT.
Molecular modeling studies suggested that the ERα selectivity of PPT arises from specific interactions between the pyrazole core and the C4-propyl group with amino acid residues that differ between the ERα and ERβ ligand-binding domains.[1] Specifically, the bulkier propyl group is better accommodated in the more spacious ligand-binding pocket of ERα.[1]
Quantitative Profile of a Selective Agonist
The selectivity and potency of PPT have been extensively quantified through various in vitro assays. The following tables summarize the key binding affinity and transcriptional activation data for PPT in comparison to the endogenous ligand, 17β-estradiol.
Table 1: Estrogen Receptor Binding Affinity of this compound (PPT) [1][4][5][6][7]
| Compound | Receptor | Relative Binding Affinity (RBA, %)a | Kd (nM)b | Selectivity (ERβ/ERα) |
| This compound (PPT) | ERα | 49 | 2 | 410-fold |
| ERβ | 0.12 | 1000 | ||
| 17β-Estradiol (E2) | ERα | 100 | ~1 | ~1-fold |
| ERβ | 100 | ~1 |
a Relative binding affinity is expressed as a percentage of the binding of [3H]17β-estradiol. b Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates higher affinity.
Table 2: Transcriptional Activation Potency of this compound (PPT) [6][8][9]
| Compound | Receptor | Cell Line | Reporter Gene | EC50 (pM)c |
| This compound (PPT) | ERα | U2OS-Luc | Luciferase | 140 - 200 |
| ERβ | - | - | No activation | |
| 17β-Estradiol (E2) | ERα | Various | Various | ~10 - 50 |
| ERβ | Various | Various | ~10 - 50 |
c EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
The characterization of PPT as a selective ERα agonist relied on two key experimental techniques: competitive radioligand binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (in this case, PPT) for a specific receptor (ERα or ERβ) by measuring its ability to compete with a radiolabeled ligand for binding to that receptor.[10][11][12][13][14]
Materials:
-
Purified recombinant human ERα or ERβ protein, or cytosol extracts from cells or tissues expressing the receptors (e.g., rat uterine cytosol).[13]
-
Radioligand: [3H]-17β-estradiol.
-
Test compound: this compound (PPT).
-
Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer, pH 7.4).[13]
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound (PPT) and a fixed concentration of the radioligand ([3H]-E2).
-
Incubation: In a multi-well plate, incubate the receptor preparation with the radioligand in the presence of varying concentrations of the test compound. Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled E2).
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 18-24 hours at 4°C).
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant), which reflects the binding affinity of the competitor, can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a specific gene. In this case, it is used to determine if PPT can act as an agonist for ERα and/or ERβ.[15][16][17][18][19]
Materials:
-
Mammalian cell line that does not endogenously express ERs (e.g., HEK293 or HeLa cells).
-
Expression plasmid for human ERα or ERβ.
-
Reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
Transfection reagent.
-
Cell culture medium.
-
Test compound: this compound (PPT).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the ER expression plasmid (either ERα or ERβ) and the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
Plating: After transfection, plate the cells into a multi-well plate and allow them to attach.
-
Treatment: Treat the cells with varying concentrations of the test compound (PPT) or a control agonist (e.g., 17β-estradiol). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysate. The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin, a reaction that produces light. Measure the light output using a luminometer.
-
Data Analysis: Plot the luciferase activity (luminescence) against the logarithm of the compound concentration. The EC50 value, representing the concentration at which the compound elicits a half-maximal transcriptional response, can be determined from this dose-response curve.
Signaling Pathways and Experimental Workflows
The activation of ERα by PPT initiates a cascade of molecular events, leading to changes in gene expression and cellular function. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflow for the discovery and characterization of a selective ERα agonist like PPT.
In Vivo Validation and Impact
Following its in vitro characterization, the ERα-selective agonistic activity of PPT was confirmed in various in vivo models.[20][21] In ovariectomized rats, PPT was shown to be as effective as non-selective estrogens in stimulating uterine growth (uterotrophic effect), a classic ERα-mediated response.[21] Furthermore, PPT was demonstrated to prevent ovariectomy-induced bone loss and body weight gain, and to regulate the expression of estrogen-responsive genes in the uterus.[21] The use of ERα knockout mice has been crucial in definitively proving that the in vivo effects of PPT are indeed mediated through ERα.[20]
Conclusion
The discovery of this compound (PPT) represents a pivotal moment in the study of estrogen biology. As the first highly selective ERα agonist, it has provided the scientific community with an indispensable tool to unravel the specific physiological and pathophysiological roles of this crucial nuclear receptor. The rational design, synthesis, and rigorous characterization of PPT stand as a testament to the power of medicinal chemistry in creating molecular probes to dissect complex biological systems. The continued use of PPT in research will undoubtedly lead to further insights into the multifaceted actions of estrogen and may pave the way for the development of novel therapeutics targeting ERα-mediated pathways.
References
- 1. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. PPT | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. academic.oup.com [academic.oup.com]
Propyl Pyrazole Triol: A Technical Guide to Solubility for Researchers and Drug Development Professionals
Abstract
Propyl pyrazole (B372694) triol (PPT) is a potent and selective agonist for Estrogen Receptor Alpha (ERα), a critical target in various physiological and pathological processes. Its therapeutic potential is under active investigation, making a thorough understanding of its physicochemical properties, particularly its solubility, essential for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the solubility of Propyl pyrazole triol in Dimethyl Sulfoxide (DMSO) and other relevant solvent systems. It includes a detailed compilation of quantitative solubility data, standardized experimental protocols for solubility determination, and a visual representation of the ERα signaling pathway modulated by PPT. This guide aims to be an indispensable resource for the effective design and execution of preclinical and clinical research involving this compound.
Introduction
This compound (PPT), with the chemical formula C₂₄H₂₂N₂O₃, is a non-steroidal small molecule that has garnered significant attention for its high binding affinity and selectivity for Estrogen Receptor Alpha (ERα) over Estrogen Receptor Beta (ERβ). This selectivity makes PPT a valuable tool for elucidating the specific roles of ERα in various biological processes, including but not limited to, reproductive health, bone metabolism, and cancer biology. The progression of PPT from a research tool to a potential therapeutic agent hinges on a clear understanding of its formulation and delivery, which is fundamentally governed by its solubility characteristics.
This whitepaper serves as a core technical resource, consolidating available data on the solubility of PPT in DMSO, a common solvent for in vitro studies, as well as in other solvent systems suitable for in vivo applications. Furthermore, it provides detailed, adaptable experimental protocols for the determination of solubility, and a schematic of the ERα signaling pathway to provide context for its mechanism of action.
Solubility of this compound
The solubility of a compound is a critical parameter that influences its bioavailability and efficacy. The following tables summarize the quantitative solubility data for this compound in various solvents, compiled from multiple sources.
Table 1: Solubility in Single Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100[1][2] | ≥ 258.77[1][2] | Saturation may be higher. |
| DMSO | 99[3] | 256.18[3] | Sonication is recommended. |
| DMSO | 90[4] | 232.89 | - |
| DMSO | 77[5][6] | 199.25[5][6] | Use fresh DMSO as it can absorb moisture, which may reduce solubility. |
| Ethanol | 77[5][6] | 199.25[5][6] | - |
| Ethanol | ≤10 | - | - |
| Water | Insoluble[5][6] | - | - |
Note: The molecular weight of this compound is 386.44 g/mol .
Table 2: Solubility in Co-Solvent Systems for In Vivo Administration
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 10[1][3] | ≥ 25.88[1][3] | Clear solution. Solvents should be added sequentially.[3] Sonication is recommended.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5[1] | ≥ 6.47[1] | Clear solution. |
| 10% DMSO, 90% corn oil | ≥ 2.5[1] | ≥ 6.47[1] | Clear solution. |
Experimental Protocols for Solubility Determination
The following are generalized yet detailed methodologies for determining the kinetic and thermodynamic solubility of a compound like this compound. These protocols can be adapted based on specific laboratory equipment and requirements.
Kinetic Solubility Assay Protocol
This method is suitable for high-throughput screening and provides a rapid assessment of solubility.
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer or UV/Vis spectrophotometer plate reader
-
Solubility filter plates (optional)
-
Centrifuge (for optional filtration step)
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 98 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 2%.
-
Incubation and Shaking: Seal the plate and shake it at a constant speed (e.g., 300 rpm) at room temperature for a specified period (e.g., 1.5 to 2 hours) to allow for precipitation to reach a steady state.[6]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to a DMSO-only control indicates precipitation.
-
Direct UV Assay: After incubation, the solution can be filtered or centrifuged to remove any precipitate.[4] The concentration of the dissolved compound in the supernatant/filtrate is then determined by measuring the UV absorbance at the compound's λmax and comparing it to a standard curve of known concentrations.[4]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic (Shake-Flask) Solubility Assay Protocol
This method determines the equilibrium solubility of a compound and is considered the "gold standard".
Objective: To determine the saturation concentration of a compound in a solvent at equilibrium.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, Ethanol, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
Quantification: Prepare serial dilutions of the filtered supernatant. Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.
-
Data Analysis: The thermodynamic solubility is the concentration of the compound determined in the saturated solution.
This compound and the ERα Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating Estrogen Receptor Alpha (ERα). The activation of ERα initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.
Experimental Workflow for In Vivo Formulation
The preparation of this compound for in vivo studies requires a specific workflow to ensure complete dissolution and stability. The following diagram illustrates a typical procedure.
Caption: Workflow for preparing an in vivo formulation of this compound.
ERα Signaling Pathway
The following diagram illustrates the genomic and non-genomic signaling pathways activated by an ERα agonist like this compound.
Caption: Simplified overview of ERα genomic and non-genomic signaling pathways.
Conclusion
This technical guide provides a consolidated resource on the solubility of this compound, a selective ERα agonist of significant research interest. The presented data and protocols are intended to facilitate the design of robust and reproducible experiments, from in vitro assays to in vivo studies. A thorough understanding of the solubility characteristics of PPT is paramount for its effective use in advancing our knowledge of ERα signaling and for the potential development of novel therapeutics. Researchers are encouraged to use this guide as a foundational document for their work with this important compound.
References
- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. enamine.net [enamine.net]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
Propyl Pyrazole Triol: A Technical Guide to Solubility for Researchers and Drug Development Professionals
Abstract
Propyl pyrazole triol (PPT) is a potent and selective agonist for Estrogen Receptor Alpha (ERα), a critical target in various physiological and pathological processes. Its therapeutic potential is under active investigation, making a thorough understanding of its physicochemical properties, particularly its solubility, essential for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other relevant solvent systems. It includes a detailed compilation of quantitative solubility data, standardized experimental protocols for solubility determination, and a visual representation of the ERα signaling pathway modulated by PPT. This guide aims to be an indispensable resource for the effective design and execution of preclinical and clinical research involving this compound.
Introduction
This compound (PPT), with the chemical formula C₂₄H₂₂N₂O₃, is a non-steroidal small molecule that has garnered significant attention for its high binding affinity and selectivity for Estrogen Receptor Alpha (ERα) over Estrogen Receptor Beta (ERβ). This selectivity makes PPT a valuable tool for elucidating the specific roles of ERα in various biological processes, including but not limited to, reproductive health, bone metabolism, and cancer biology. The progression of PPT from a research tool to a potential therapeutic agent hinges on a clear understanding of its formulation and delivery, which is fundamentally governed by its solubility characteristics.
This whitepaper serves as a core technical resource, consolidating available data on the solubility of PPT in DMSO, a common solvent for in vitro studies, as well as in other solvent systems suitable for in vivo applications. Furthermore, it provides detailed, adaptable experimental protocols for the determination of solubility, and a schematic of the ERα signaling pathway to provide context for its mechanism of action.
Solubility of this compound
The solubility of a compound is a critical parameter that influences its bioavailability and efficacy. The following tables summarize the quantitative solubility data for this compound in various solvents, compiled from multiple sources.
Table 1: Solubility in Single Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100[1][2] | ≥ 258.77[1][2] | Saturation may be higher. |
| DMSO | 99[3] | 256.18[3] | Sonication is recommended. |
| DMSO | 90[4] | 232.89 | - |
| DMSO | 77[5][6] | 199.25[5][6] | Use fresh DMSO as it can absorb moisture, which may reduce solubility. |
| Ethanol | 77[5][6] | 199.25[5][6] | - |
| Ethanol | ≤10 | - | - |
| Water | Insoluble[5][6] | - | - |
Note: The molecular weight of this compound is 386.44 g/mol .
Table 2: Solubility in Co-Solvent Systems for In Vivo Administration
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 10[1][3] | ≥ 25.88[1][3] | Clear solution. Solvents should be added sequentially.[3] Sonication is recommended.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5[1] | ≥ 6.47[1] | Clear solution. |
| 10% DMSO, 90% corn oil | ≥ 2.5[1] | ≥ 6.47[1] | Clear solution. |
Experimental Protocols for Solubility Determination
The following are generalized yet detailed methodologies for determining the kinetic and thermodynamic solubility of a compound like this compound. These protocols can be adapted based on specific laboratory equipment and requirements.
Kinetic Solubility Assay Protocol
This method is suitable for high-throughput screening and provides a rapid assessment of solubility.
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer or UV/Vis spectrophotometer plate reader
-
Solubility filter plates (optional)
-
Centrifuge (for optional filtration step)
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 98 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 2%.
-
Incubation and Shaking: Seal the plate and shake it at a constant speed (e.g., 300 rpm) at room temperature for a specified period (e.g., 1.5 to 2 hours) to allow for precipitation to reach a steady state.[6]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to a DMSO-only control indicates precipitation.
-
Direct UV Assay: After incubation, the solution can be filtered or centrifuged to remove any precipitate.[4] The concentration of the dissolved compound in the supernatant/filtrate is then determined by measuring the UV absorbance at the compound's λmax and comparing it to a standard curve of known concentrations.[4]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic (Shake-Flask) Solubility Assay Protocol
This method determines the equilibrium solubility of a compound and is considered the "gold standard".
Objective: To determine the saturation concentration of a compound in a solvent at equilibrium.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, Ethanol, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
Quantification: Prepare serial dilutions of the filtered supernatant. Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.
-
Data Analysis: The thermodynamic solubility is the concentration of the compound determined in the saturated solution.
This compound and the ERα Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating Estrogen Receptor Alpha (ERα). The activation of ERα initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.
Experimental Workflow for In Vivo Formulation
The preparation of this compound for in vivo studies requires a specific workflow to ensure complete dissolution and stability. The following diagram illustrates a typical procedure.
Caption: Workflow for preparing an in vivo formulation of this compound.
ERα Signaling Pathway
The following diagram illustrates the genomic and non-genomic signaling pathways activated by an ERα agonist like this compound.
Caption: Simplified overview of ERα genomic and non-genomic signaling pathways.
Conclusion
This technical guide provides a consolidated resource on the solubility of this compound, a selective ERα agonist of significant research interest. The presented data and protocols are intended to facilitate the design of robust and reproducible experiments, from in vitro assays to in vivo studies. A thorough understanding of the solubility characteristics of PPT is paramount for its effective use in advancing our knowledge of ERα signaling and for the potential development of novel therapeutics. Researchers are encouraged to use this guide as a foundational document for their work with this important compound.
References
- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. enamine.net [enamine.net]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
In Vivo Biological Activity of Pyrazole-Based Compounds: A Technical Guide
Disclaimer: As of December 2025, a diligent search of the scientific and patent literature did not yield any publicly available data for a compound specifically named "Propyl pyrazole (B372694) triol." Therefore, this technical guide provides a comprehensive overview of the in vivo biological activities of well-characterized pyrazole-containing therapeutic agents. The data and protocols presented herein are based on established drugs, Ruxolitinib and Celecoxib (B62257), which serve as representative examples of the potent and diverse in vivo effects of the pyrazole class of molecules. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Pyrazole Scaffolds in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile core for designing compounds with a wide range of pharmacological activities. Pyrazole derivatives have been successfully developed into approved drugs for various indications, including cancer, inflammation, and viral infections.[1][2] Their therapeutic effects are often mediated through the specific inhibition of key enzymes, such as protein kinases and cyclooxygenases.[1][3] This guide will focus on the in vivo biological activities of two prominent pyrazole-containing drugs: Ruxolitinib, a Janus kinase (JAK) inhibitor, and Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.
Quantitative In Vivo Data
The following tables summarize key quantitative data from in vivo studies of Ruxolitinib and Celecoxib, demonstrating their therapeutic effects in animal models.
Table 1: In Vivo Efficacy of Ruxolitinib in a Mouse Model of Myeloproliferative Neoplasm (MPN)
| Parameter | Vehicle Control | Ruxolitinib Treatment | Percent Change | Reference |
| Spleen Weight | Increased | Prevented Splenomegaly | - | [4] |
| Circulating TNF-α | Elevated | Decreased | Significant Reduction | [4] |
| Circulating IL-6 | Elevated | Decreased | Significant Reduction | [4] |
| JAK2 V617F Mutant Allele Burden in Spleen | High | Preferentially Decreased | - | [4] |
Table 2: In Vivo Anti-inflammatory Effects of Celecoxib in a Rat Model of Smoke-Induced Emphysema
| Parameter | Control | Smoke-Exposed | Smoke-Exposed + Celecoxib | Reference |
| Interalveolar Wall Distance | Normal | Increased | Inhibited Increase | [5] |
| Lung Inflammation Score | Low | High | Decreased | [5] |
| Serum Nitric Oxide (NO) Production | Baseline | Increased | Inhibited | [5] |
| Lung Tissue iNOS Expression | Low | High | Inhibited | [5] |
| Lung Tissue COX-2 Expression | Low | High | Inhibited | [5] |
| Lung Tissue PGE₂ Production | Baseline | Increased | Inhibited | [5] |
| Lung Tissue Phospho-IκBα | Low | High | Attenuated | [5] |
| Lung Tissue NF-κB Activation | Low | High | Attenuated | [5] |
Table 3: In Vivo Chondroprotective Effects of Celecoxib in a Rat Osteoarthritis Model
| Parameter | Vehicle Control | Celecoxib (Intra-articular) | Outcome | Reference |
| Cartilage Degeneration (Histopathology) | Severe | Significantly Reduced | Chondroprotective Effect | [6] |
| ADAMTS4 Gene Expression (in vitro explant) | High | Significantly Reduced | Anti-catabolic Effect | [6] |
| ADAMTS5 Gene Expression (in vitro explant) | High | Significantly Reduced | Anti-catabolic Effect | [6] |
| MMP13 Gene Expression (in vitro explant) | High | Significantly Reduced | Anti-catabolic Effect | [6] |
Signaling Pathways and Mechanisms of Action
The in vivo biological activities of Ruxolitinib and Celecoxib are a direct result of their modulation of specific intracellular signaling pathways.
Ruxolitinib: Inhibition of the JAK-STAT Pathway
Ruxolitinib is a potent inhibitor of Janus kinases, specifically JAK1 and JAK2.[7] These enzymes are critical for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[4] In myeloproliferative neoplasms, mutations often lead to the constitutive activation of the JAK-STAT pathway, driving uncontrolled cell proliferation and inflammation.[8] Ruxolitinib competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[7] This blockade of STAT dimerization and nuclear translocation leads to the downregulation of genes involved in cell survival and proliferation.[4]
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Celecoxib: Inhibition of the COX-2/NF-κB Pathway
Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is often upregulated at sites of inflammation. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] In addition to its direct effect on prostaglandin (B15479496) synthesis, Celecoxib has been shown to attenuate the activation of the transcription factor NF-κB.[5] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself. By inhibiting both COX-2 activity and NF-κB activation, Celecoxib exerts potent anti-inflammatory effects in vivo.[5][9]
Caption: Celecoxib inhibits COX-2 and the NF-κB signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of in vivo biological activity. The following are generalized methodologies based on the types of studies cited in this guide.
Protocol 1: General Workflow for an In Vivo Tumor Xenograft Study
This protocol describes a typical workflow for assessing the anti-cancer efficacy of a pyrazole-based compound like Ruxolitinib in an immunocompromised mouse model.
Caption: General experimental workflow for in vivo tumor xenograft studies.
Detailed Methodology:
-
Cell Culture and Implantation: Human cancer cells (e.g., HCT-116) are cultured under standard conditions. A specific number of cells (e.g., 1 x 10⁶) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).[10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to different treatment groups, including a vehicle control group and groups receiving the test compound at various doses.[10]
-
Drug Administration: The pyrazole-based inhibitor (e.g., Ruxolitinib) or vehicle is administered according to a predetermined schedule (e.g., daily oral gavage).[10]
-
Monitoring and Measurement: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: When tumors in the control group reach a predetermined size, or at the end of the study period, the mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis, such as histology, immunohistochemistry, or Western blotting to assess target engagement and downstream effects.
Protocol 2: Rat Model of Induced Inflammation
This protocol outlines a general approach for evaluating the anti-inflammatory properties of a pyrazole-based compound like Celecoxib in a rat model.
Detailed Methodology:
-
Animal Model and Induction of Inflammation: Male Sprague-Dawley or Wistar rats are often used. Inflammation can be induced through various methods, such as:
-
Treatment Groups: Animals are divided into groups: a naive control group, a disease-induced group receiving a vehicle, and one or more disease-induced groups receiving the test compound (e.g., Celecoxib) at different doses.
-
Drug Administration: The compound can be administered through various routes, such as intra-articular injection for osteoarthritis models or mixed with dietary chow for systemic effects in the emphysema model.[5][6]
-
Sample Collection and Analysis: At the end of the study, animals are euthanized. Blood samples are collected for analysis of systemic inflammatory markers (e.g., cytokines, NO).[5][11] Target tissues (e.g., lung, joint cartilage) are harvested for:
-
Histopathology: To assess tissue morphology and inflammatory cell infiltration.[5][6]
-
Immunohistochemistry: To detect the expression and localization of specific proteins (e.g., COX-2, CD68).[5]
-
Biochemical Assays: To quantify levels of inflammatory mediators (e.g., PGE₂) using methods like ELISA.[5]
-
Gene and Protein Expression Analysis: To measure the levels of key inflammatory molecules (e.g., iNOS, NF-κB, MMPs) via RT-PCR and Western blotting.[5][6]
-
Conclusion
While "Propyl pyrazole triol" remains an uncharacterized entity, the extensive research on other pyrazole-containing compounds provides a strong foundation for understanding their potential in vivo biological activities. As demonstrated by the examples of Ruxolitinib and Celecoxib, the pyrazole scaffold is a highly effective core for developing potent and selective inhibitors of key signaling molecules. The in vivo efficacy of these compounds in preclinical models of cancer and inflammation highlights the therapeutic potential of this chemical class. Future research into novel pyrazole derivatives, potentially including those with triol functionalities, will likely continue to yield valuable therapeutic candidates for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 8. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 9. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Biological Activity of Pyrazole-Based Compounds: A Technical Guide
Disclaimer: As of December 2025, a diligent search of the scientific and patent literature did not yield any publicly available data for a compound specifically named "Propyl pyrazole triol." Therefore, this technical guide provides a comprehensive overview of the in vivo biological activities of well-characterized pyrazole-containing therapeutic agents. The data and protocols presented herein are based on established drugs, Ruxolitinib and Celecoxib, which serve as representative examples of the potent and diverse in vivo effects of the pyrazole class of molecules. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Pyrazole Scaffolds in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile core for designing compounds with a wide range of pharmacological activities. Pyrazole derivatives have been successfully developed into approved drugs for various indications, including cancer, inflammation, and viral infections.[1][2] Their therapeutic effects are often mediated through the specific inhibition of key enzymes, such as protein kinases and cyclooxygenases.[1][3] This guide will focus on the in vivo biological activities of two prominent pyrazole-containing drugs: Ruxolitinib, a Janus kinase (JAK) inhibitor, and Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.
Quantitative In Vivo Data
The following tables summarize key quantitative data from in vivo studies of Ruxolitinib and Celecoxib, demonstrating their therapeutic effects in animal models.
Table 1: In Vivo Efficacy of Ruxolitinib in a Mouse Model of Myeloproliferative Neoplasm (MPN)
| Parameter | Vehicle Control | Ruxolitinib Treatment | Percent Change | Reference |
| Spleen Weight | Increased | Prevented Splenomegaly | - | [4] |
| Circulating TNF-α | Elevated | Decreased | Significant Reduction | [4] |
| Circulating IL-6 | Elevated | Decreased | Significant Reduction | [4] |
| JAK2 V617F Mutant Allele Burden in Spleen | High | Preferentially Decreased | - | [4] |
Table 2: In Vivo Anti-inflammatory Effects of Celecoxib in a Rat Model of Smoke-Induced Emphysema
| Parameter | Control | Smoke-Exposed | Smoke-Exposed + Celecoxib | Reference |
| Interalveolar Wall Distance | Normal | Increased | Inhibited Increase | [5] |
| Lung Inflammation Score | Low | High | Decreased | [5] |
| Serum Nitric Oxide (NO) Production | Baseline | Increased | Inhibited | [5] |
| Lung Tissue iNOS Expression | Low | High | Inhibited | [5] |
| Lung Tissue COX-2 Expression | Low | High | Inhibited | [5] |
| Lung Tissue PGE₂ Production | Baseline | Increased | Inhibited | [5] |
| Lung Tissue Phospho-IκBα | Low | High | Attenuated | [5] |
| Lung Tissue NF-κB Activation | Low | High | Attenuated | [5] |
Table 3: In Vivo Chondroprotective Effects of Celecoxib in a Rat Osteoarthritis Model
| Parameter | Vehicle Control | Celecoxib (Intra-articular) | Outcome | Reference |
| Cartilage Degeneration (Histopathology) | Severe | Significantly Reduced | Chondroprotective Effect | [6] |
| ADAMTS4 Gene Expression (in vitro explant) | High | Significantly Reduced | Anti-catabolic Effect | [6] |
| ADAMTS5 Gene Expression (in vitro explant) | High | Significantly Reduced | Anti-catabolic Effect | [6] |
| MMP13 Gene Expression (in vitro explant) | High | Significantly Reduced | Anti-catabolic Effect | [6] |
Signaling Pathways and Mechanisms of Action
The in vivo biological activities of Ruxolitinib and Celecoxib are a direct result of their modulation of specific intracellular signaling pathways.
Ruxolitinib: Inhibition of the JAK-STAT Pathway
Ruxolitinib is a potent inhibitor of Janus kinases, specifically JAK1 and JAK2.[7] These enzymes are critical for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[4] In myeloproliferative neoplasms, mutations often lead to the constitutive activation of the JAK-STAT pathway, driving uncontrolled cell proliferation and inflammation.[8] Ruxolitinib competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[7] This blockade of STAT dimerization and nuclear translocation leads to the downregulation of genes involved in cell survival and proliferation.[4]
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Celecoxib: Inhibition of the COX-2/NF-κB Pathway
Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is often upregulated at sites of inflammation. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] In addition to its direct effect on prostaglandin synthesis, Celecoxib has been shown to attenuate the activation of the transcription factor NF-κB.[5] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself. By inhibiting both COX-2 activity and NF-κB activation, Celecoxib exerts potent anti-inflammatory effects in vivo.[5][9]
Caption: Celecoxib inhibits COX-2 and the NF-κB signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of in vivo biological activity. The following are generalized methodologies based on the types of studies cited in this guide.
Protocol 1: General Workflow for an In Vivo Tumor Xenograft Study
This protocol describes a typical workflow for assessing the anti-cancer efficacy of a pyrazole-based compound like Ruxolitinib in an immunocompromised mouse model.
Caption: General experimental workflow for in vivo tumor xenograft studies.
Detailed Methodology:
-
Cell Culture and Implantation: Human cancer cells (e.g., HCT-116) are cultured under standard conditions. A specific number of cells (e.g., 1 x 10⁶) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).[10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to different treatment groups, including a vehicle control group and groups receiving the test compound at various doses.[10]
-
Drug Administration: The pyrazole-based inhibitor (e.g., Ruxolitinib) or vehicle is administered according to a predetermined schedule (e.g., daily oral gavage).[10]
-
Monitoring and Measurement: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: When tumors in the control group reach a predetermined size, or at the end of the study period, the mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis, such as histology, immunohistochemistry, or Western blotting to assess target engagement and downstream effects.
Protocol 2: Rat Model of Induced Inflammation
This protocol outlines a general approach for evaluating the anti-inflammatory properties of a pyrazole-based compound like Celecoxib in a rat model.
Detailed Methodology:
-
Animal Model and Induction of Inflammation: Male Sprague-Dawley or Wistar rats are often used. Inflammation can be induced through various methods, such as:
-
Treatment Groups: Animals are divided into groups: a naive control group, a disease-induced group receiving a vehicle, and one or more disease-induced groups receiving the test compound (e.g., Celecoxib) at different doses.
-
Drug Administration: The compound can be administered through various routes, such as intra-articular injection for osteoarthritis models or mixed with dietary chow for systemic effects in the emphysema model.[5][6]
-
Sample Collection and Analysis: At the end of the study, animals are euthanized. Blood samples are collected for analysis of systemic inflammatory markers (e.g., cytokines, NO).[5][11] Target tissues (e.g., lung, joint cartilage) are harvested for:
-
Histopathology: To assess tissue morphology and inflammatory cell infiltration.[5][6]
-
Immunohistochemistry: To detect the expression and localization of specific proteins (e.g., COX-2, CD68).[5]
-
Biochemical Assays: To quantify levels of inflammatory mediators (e.g., PGE₂) using methods like ELISA.[5]
-
Gene and Protein Expression Analysis: To measure the levels of key inflammatory molecules (e.g., iNOS, NF-κB, MMPs) via RT-PCR and Western blotting.[5][6]
-
Conclusion
While "this compound" remains an uncharacterized entity, the extensive research on other pyrazole-containing compounds provides a strong foundation for understanding their potential in vivo biological activities. As demonstrated by the examples of Ruxolitinib and Celecoxib, the pyrazole scaffold is a highly effective core for developing potent and selective inhibitors of key signaling molecules. The in vivo efficacy of these compounds in preclinical models of cancer and inflammation highlights the therapeutic potential of this chemical class. Future research into novel pyrazole derivatives, potentially including those with triol functionalities, will likely continue to yield valuable therapeutic candidates for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 8. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 9. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Propyl Pyrazole Triol (PPT): A Technical Guide to its Target Receptor Binding Affinity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective Estrogen Receptor α (ERα) agonist, Propyl Pyrazole Triol (PPT). It details its binding affinity for its target receptors, the experimental protocols used to determine these interactions, and the signaling pathways through which it exerts its effects.
Introduction
This compound (PPT), with the chemical name 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)tris-phenol, is a synthetic, non-steroidal compound that has emerged as a critical tool in the study of estrogen receptor biology.[1] It is renowned for its high selectivity as an agonist for Estrogen Receptor Alpha (ERα) over Estrogen Receptor Beta (ERβ).[1][2] This selectivity allows for the specific investigation of ERα-mediated physiological and pathological processes, making it an invaluable pharmacological probe in fields such as oncology, neurobiology, and endocrinology.
Target Receptor Binding Affinity
PPT exhibits a significantly higher binding affinity for ERα compared to ERβ. This selectivity is a key characteristic that underpins its utility in research. The quantitative data from various studies consistently demonstrate this preference.
Quantitative Binding Affinity Data
The binding affinity of PPT for its target receptors has been determined through competitive radioligand binding assays. The following table summarizes the key quantitative data.
| Parameter | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |
| Relative Binding Affinity (RBA) | 49% | 0.12% | ~410-fold | [2] |
| EC50 (ERα-dependent response) | 140 pM | - | - | [2] |
Relative Binding Affinity (RBA) is expressed as a percentage of the binding affinity of the natural ligand, 17β-estradiol. EC50 denotes the half-maximal effective concentration.
Experimental Protocols
The determination of PPT's binding affinity for estrogen receptors is primarily achieved through competitive radioligand binding assays. The following is a detailed methodology based on protocols cited in key studies.[3]
Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of this compound (PPT) for Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) by measuring its ability to compete with a radiolabeled ligand, [³H]-17β-estradiol.
Materials:
-
Receptor Source: Purified human ERα and ERβ expressed in a baculovirus system or cytosol extracts from tissues rich in these receptors (e.g., rat uterus for ERα).[3]
-
Radioligand: [³H]-17β-estradiol ([³H]E2).
-
Test Compound: this compound (PPT).
-
Reference Compound: Unlabeled 17β-estradiol.
-
Assay Buffer: Tris-HCl buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Separation Matrix: Hydroxylapatite (HAP) slurry.[3]
-
Scintillation Cocktail.
-
Glass fiber filters.
Workflow Diagram:
Caption: Workflow for a Competitive Radioligand Binding Assay.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (PPT) and the reference compound (unlabeled 17β-estradiol) in the assay buffer.
-
Prepare a working solution of the radioligand ([³H]E2) at a concentration typically near its Kd value.
-
-
Competitive Binding Reaction:
-
Set up assay tubes for total binding, non-specific binding, and competitive binding for each receptor subtype (ERα and ERβ).
-
Total Binding: Add a fixed concentration of [³H]E2 and the receptor preparation.
-
Non-specific Binding: Add [³H]E2, the receptor preparation, and a high concentration of unlabeled 17β-estradiol to saturate the receptors.
-
Competitive Binding: Add [³H]E2, the receptor preparation, and varying concentrations of PPT.
-
-
Incubation:
-
Incubate all tubes at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite (HAP) to each tube to adsorb the ligand-receptor complexes.
-
Incubate for a short period (e.g., 15 minutes) at 4°C.
-
Wash the HAP pellets multiple times with cold assay buffer to remove unbound radioligand. This is typically done by centrifugation and resuspension.
-
-
Quantification:
-
After the final wash, resuspend the HAP pellets in ethanol (B145695) to elute the bound radioligand.
-
Transfer the ethanol solution to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PPT concentration.
-
Determine the IC50 value, which is the concentration of PPT that inhibits 50% of the specific binding of [³H]E2.
-
The Relative Binding Affinity (RBA) is calculated using the following formula: RBA = (IC50 of 17β-estradiol / IC50 of PPT) x 100
-
Signaling Pathways
PPT, as an ERα agonist, activates downstream signaling pathways that are typically initiated by the endogenous ligand, 17β-estradiol. These pathways can be broadly categorized into genomic and non-genomic signaling.
Genomic Signaling Pathway
The classical genomic pathway involves the regulation of gene expression. Upon binding to PPT, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. The ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of transcription.
Caption: Genomic Signaling Pathway of this compound (PPT).
Non-Genomic Signaling Pathway
In addition to the classical nuclear pathway, a sub-population of ERα is localized to the plasma membrane. Activation of these membrane-associated receptors by PPT can trigger rapid, non-transcriptional effects. This involves the activation of intracellular kinase cascades, such as the MAPK/ERK pathway, which can modulate neuronal excitability and other cellular processes.
Caption: Non-Genomic Signaling Pathway of this compound (PPT).
Conclusion
This compound is a potent and highly selective ERα agonist, making it an indispensable tool for dissecting the specific roles of this estrogen receptor subtype. Its well-characterized binding affinity and the understanding of its downstream signaling pathways provide a solid foundation for its use in a wide range of research applications, from basic science to preclinical drug development. The methodologies outlined in this guide offer a framework for the continued investigation of ERα-mediated processes and the discovery of novel therapeutic agents.
References
Propyl Pyrazole Triol (PPT): A Technical Guide to its Target Receptor Binding Affinity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective Estrogen Receptor α (ERα) agonist, Propyl Pyrazole Triol (PPT). It details its binding affinity for its target receptors, the experimental protocols used to determine these interactions, and the signaling pathways through which it exerts its effects.
Introduction
This compound (PPT), with the chemical name 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)tris-phenol, is a synthetic, non-steroidal compound that has emerged as a critical tool in the study of estrogen receptor biology.[1] It is renowned for its high selectivity as an agonist for Estrogen Receptor Alpha (ERα) over Estrogen Receptor Beta (ERβ).[1][2] This selectivity allows for the specific investigation of ERα-mediated physiological and pathological processes, making it an invaluable pharmacological probe in fields such as oncology, neurobiology, and endocrinology.
Target Receptor Binding Affinity
PPT exhibits a significantly higher binding affinity for ERα compared to ERβ. This selectivity is a key characteristic that underpins its utility in research. The quantitative data from various studies consistently demonstrate this preference.
Quantitative Binding Affinity Data
The binding affinity of PPT for its target receptors has been determined through competitive radioligand binding assays. The following table summarizes the key quantitative data.
| Parameter | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |
| Relative Binding Affinity (RBA) | 49% | 0.12% | ~410-fold | [2] |
| EC50 (ERα-dependent response) | 140 pM | - | - | [2] |
Relative Binding Affinity (RBA) is expressed as a percentage of the binding affinity of the natural ligand, 17β-estradiol. EC50 denotes the half-maximal effective concentration.
Experimental Protocols
The determination of PPT's binding affinity for estrogen receptors is primarily achieved through competitive radioligand binding assays. The following is a detailed methodology based on protocols cited in key studies.[3]
Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of this compound (PPT) for Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) by measuring its ability to compete with a radiolabeled ligand, [³H]-17β-estradiol.
Materials:
-
Receptor Source: Purified human ERα and ERβ expressed in a baculovirus system or cytosol extracts from tissues rich in these receptors (e.g., rat uterus for ERα).[3]
-
Radioligand: [³H]-17β-estradiol ([³H]E2).
-
Test Compound: this compound (PPT).
-
Reference Compound: Unlabeled 17β-estradiol.
-
Assay Buffer: Tris-HCl buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Separation Matrix: Hydroxylapatite (HAP) slurry.[3]
-
Scintillation Cocktail.
-
Glass fiber filters.
Workflow Diagram:
Caption: Workflow for a Competitive Radioligand Binding Assay.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (PPT) and the reference compound (unlabeled 17β-estradiol) in the assay buffer.
-
Prepare a working solution of the radioligand ([³H]E2) at a concentration typically near its Kd value.
-
-
Competitive Binding Reaction:
-
Set up assay tubes for total binding, non-specific binding, and competitive binding for each receptor subtype (ERα and ERβ).
-
Total Binding: Add a fixed concentration of [³H]E2 and the receptor preparation.
-
Non-specific Binding: Add [³H]E2, the receptor preparation, and a high concentration of unlabeled 17β-estradiol to saturate the receptors.
-
Competitive Binding: Add [³H]E2, the receptor preparation, and varying concentrations of PPT.
-
-
Incubation:
-
Incubate all tubes at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite (HAP) to each tube to adsorb the ligand-receptor complexes.
-
Incubate for a short period (e.g., 15 minutes) at 4°C.
-
Wash the HAP pellets multiple times with cold assay buffer to remove unbound radioligand. This is typically done by centrifugation and resuspension.
-
-
Quantification:
-
After the final wash, resuspend the HAP pellets in ethanol to elute the bound radioligand.
-
Transfer the ethanol solution to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PPT concentration.
-
Determine the IC50 value, which is the concentration of PPT that inhibits 50% of the specific binding of [³H]E2.
-
The Relative Binding Affinity (RBA) is calculated using the following formula: RBA = (IC50 of 17β-estradiol / IC50 of PPT) x 100
-
Signaling Pathways
PPT, as an ERα agonist, activates downstream signaling pathways that are typically initiated by the endogenous ligand, 17β-estradiol. These pathways can be broadly categorized into genomic and non-genomic signaling.
Genomic Signaling Pathway
The classical genomic pathway involves the regulation of gene expression. Upon binding to PPT, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. The ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of transcription.
Caption: Genomic Signaling Pathway of this compound (PPT).
Non-Genomic Signaling Pathway
In addition to the classical nuclear pathway, a sub-population of ERα is localized to the plasma membrane. Activation of these membrane-associated receptors by PPT can trigger rapid, non-transcriptional effects. This involves the activation of intracellular kinase cascades, such as the MAPK/ERK pathway, which can modulate neuronal excitability and other cellular processes.
Caption: Non-Genomic Signaling Pathway of this compound (PPT).
Conclusion
This compound is a potent and highly selective ERα agonist, making it an indispensable tool for dissecting the specific roles of this estrogen receptor subtype. Its well-characterized binding affinity and the understanding of its downstream signaling pathways provide a solid foundation for its use in a wide range of research applications, from basic science to preclinical drug development. The methodologies outlined in this guide offer a framework for the continued investigation of ERα-mediated processes and the discovery of novel therapeutic agents.
References
Endocrine-Disrupting Potential of Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting potential of pyrazole (B372694) derivatives. This class of heterocyclic compounds is integral to numerous pharmaceutical and agrochemical products. However, mounting evidence suggests that some pyrazole derivatives may interfere with the endocrine systems of humans and wildlife. This document consolidates quantitative data from in vitro and in vivo studies, details key experimental methodologies for assessing endocrine disruption, and illustrates the underlying molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the evaluation and development of pyrazole-based compounds.
Introduction
Pyrazole and its derivatives are a versatile class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their diverse pharmacological properties have led to their widespread use in medicine and agriculture.[1][2] Pyrazole-based compounds are utilized as anti-inflammatory, antimicrobial, and anticancer agents.[3][4] In agriculture, they are active ingredients in a range of pesticides, including insecticides and fungicides.[5][6]
Despite their utility, concerns have been raised regarding the potential for some pyrazole derivatives to act as endocrine-disrupting chemicals (EDCs). EDCs are exogenous substances that can interfere with any aspect of hormone action. This guide focuses on the known endocrine-disrupting effects of pyrazole derivatives, with a particular emphasis on their interactions with the estrogenic, androgenic, and thyroid signaling pathways.
Endocrine-Disrupting Effects of Pyrazole Derivatives: Quantitative Data
The endocrine-disrupting potential of various pyrazole derivatives has been investigated using a range of in vitro and in vivo assays. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of the potencies and effects of different compounds.
Table 1: In Vitro Anti-Estrogenic and Anti-Thyroidal Activity of Phenylpyrazole Insecticides
| Compound | Assay Type | Endpoint | Cell Line | Result | Reference |
| Fipronil (B1672679) | Estrogen Receptor α (ERα) Reporter Gene Assay | Antagonistic Activity (RIC20) | CHO-K1 | 6.4 x 10⁻⁷ M | [7][8] |
| Fipronil Sulfone (metabolite) | Estrogen Receptor α (ERα) Reporter Gene Assay | Antagonistic Activity (RIC20) | CHO-K1 | 9.8 x 10⁻⁷ M | [7][8] |
| Fipronil Sulfone (metabolite) | Thyroid Hormone Receptor (TR) Reporter Gene Assay | Anti-thyroid Hormone Activity (RIC20) | CHO-K1 | 8.2 x 10⁻⁷ M | [7][8] |
| Ethiprole (B1671408) | GH3 Cell Proliferation Assay | Thyroid Hormone Antagonist | GH3 | Hindered T3-induced cell proliferation | [9] |
| Ethiprole Sulfone (M1) | GH3 Cell Proliferation Assay | Thyroid Hormone Antagonist | GH3 | Hindered T3-induced cell proliferation | [9] |
| Ethiprole Sulfide (M2) | GH3 Cell Proliferation Assay | Thyroid Hormone Antagonist | GH3 | Hindered T3-induced cell proliferation | [9] |
Table 2: In Vitro Estrogenic Activity of Pyrazole-Containing Fungicides
| Compound | Assay Type | Endpoint | Cell Line | Result | Reference |
| Fenarimol (B1672338) | MCF-7 Cell Proliferation Assay | Estrogenic Activity | MCF-7 | Estrogenic at higher concentrations | [6] |
| Tebuconazole (B1682727) | Reporter Gene Assay | Estrogen Receptor α (ERα) Agonistic Activity | HepG2 | Moderate estrogenic activity | [10] |
| Propiconazole | Reporter Gene Assay | Estrogen Receptor α (ERα) Agonistic Activity | HepG2 | Agonistic activity towards ERα | [10] |
| Cyproconazole | Reporter Gene Assay | Estrogen Receptor α (ERα) Agonistic Activity | HepG2 | Agonistic activity towards ERα | [10] |
| Difenoconazole | Reporter Gene Assay | Estrogen Receptor α (ERα) Agonistic Activity | HepG2 | Agonistic activity towards ERα | [10] |
Table 3: In Vivo Effects of Pyrazole Derivatives on Reproductive and Developmental Endpoints
| Compound | Species | Exposure | Key Findings | Reference |
| Flupyrazofos | Rat | Gestation days 7-17 | Fetal growth retardation at maternally toxic doses. NOAEL: 5 mg/kg for dams and fetuses. | [11] |
| Tebuconazole | Rat | Gestation and lactation | Virilization of female offspring (increased anogenital distance). Reduced testosterone (B1683101) levels in male fetuses. | [1][12] |
| Epoxiconazole (B1671545) | Rat | Gestation and lactation | Virilization of female offspring (increased anogenital distance). | [1][12] |
| Myclobutanil | Rat | Chronic exposure | Testicular atrophy and decreased sperm production at 10 mg/kg/day. | [13] |
| Pyrazoline derivatives | Zebrafish (embryo) | Acute exposure | Developmental abnormalities observed. LC50 of 18.75 µg/mL for one derivative. | [14] |
| Pyrazinamide (B1679903) | Zebrafish (larvae) | 4 to 120 hours post-fertilization | Decreased locomotor capacity and dopamine (B1211576) levels. | [15] |
| Ornidazole (B1677491) | Rat | 61 days (male), 2 weeks prior to mating and during gestation/lactation (female) | Reversible male infertility at high doses. No effect on spermatogenesis. | [16] |
Molecular Mechanisms of Endocrine Disruption
Pyrazole derivatives can interfere with endocrine signaling through various mechanisms, including direct receptor binding, modulation of hormone synthesis, and alteration of downstream signaling pathways.
Anti-Estrogenic Effects of Fipronil
The phenylpyrazole insecticide fipronil has been shown to exhibit anti-estrogenic activity. Studies using the ERα-positive human breast cancer cell line MCF-7 have demonstrated that fipronil can selectively down-regulate the expression of estrogen receptor α (ERα).[7][17] This down-regulation is accompanied by a decrease in the expression of CDC2, a gene regulated by ERα.[7] Furthermore, fipronil has been found to suppress the expression of PES1, an upstream signaling molecule involved in the regulation of ERα.[7][17] This suggests that fipronil's anti-estrogenic effects are mediated, at least in part, by a reduction in the cellular levels of ERα, thereby diminishing the cell's responsiveness to estrogens.[7] In vitro reporter gene assays have confirmed the antagonistic activity of fipronil and its metabolite, fipronil sulfone, towards ERα.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. d-nb.info [d-nb.info]
- 5. regulations.gov [regulations.gov]
- 6. Estrogenic effects in vitro and in vivo of the fungicide fenarimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocrine disrupting potential of fipronil and its metabolite in reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Comparative assessment of thyroid disrupting effects of ethiprole and its metabolites: In silico, in vitro, and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Developmental toxicity of flupyrazofos, a new organophosphorus insecticide, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endocrine-disrupting activities in vivo of the fungicides tebuconazole and epoxiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. actavet.vfu.cz [actavet.vfu.cz]
- 14. Design, Biological Evaluation, and Zebrafish Embryo Toxicity of a Novel Pyrazoline Derivative - Journal of Young Pharmacists [jyoungpharm.org]
- 15. Neurodevelopmental toxicity of pyrazinamide to larval zebrafish and the restoration after intoxication withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reproduction studies in rats treated with ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Endocrine-Disrupting Potential of Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting potential of pyrazole derivatives. This class of heterocyclic compounds is integral to numerous pharmaceutical and agrochemical products. However, mounting evidence suggests that some pyrazole derivatives may interfere with the endocrine systems of humans and wildlife. This document consolidates quantitative data from in vitro and in vivo studies, details key experimental methodologies for assessing endocrine disruption, and illustrates the underlying molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the evaluation and development of pyrazole-based compounds.
Introduction
Pyrazole and its derivatives are a versatile class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their diverse pharmacological properties have led to their widespread use in medicine and agriculture.[1][2] Pyrazole-based compounds are utilized as anti-inflammatory, antimicrobial, and anticancer agents.[3][4] In agriculture, they are active ingredients in a range of pesticides, including insecticides and fungicides.[5][6]
Despite their utility, concerns have been raised regarding the potential for some pyrazole derivatives to act as endocrine-disrupting chemicals (EDCs). EDCs are exogenous substances that can interfere with any aspect of hormone action. This guide focuses on the known endocrine-disrupting effects of pyrazole derivatives, with a particular emphasis on their interactions with the estrogenic, androgenic, and thyroid signaling pathways.
Endocrine-Disrupting Effects of Pyrazole Derivatives: Quantitative Data
The endocrine-disrupting potential of various pyrazole derivatives has been investigated using a range of in vitro and in vivo assays. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of the potencies and effects of different compounds.
Table 1: In Vitro Anti-Estrogenic and Anti-Thyroidal Activity of Phenylpyrazole Insecticides
| Compound | Assay Type | Endpoint | Cell Line | Result | Reference |
| Fipronil | Estrogen Receptor α (ERα) Reporter Gene Assay | Antagonistic Activity (RIC20) | CHO-K1 | 6.4 x 10⁻⁷ M | [7][8] |
| Fipronil Sulfone (metabolite) | Estrogen Receptor α (ERα) Reporter Gene Assay | Antagonistic Activity (RIC20) | CHO-K1 | 9.8 x 10⁻⁷ M | [7][8] |
| Fipronil Sulfone (metabolite) | Thyroid Hormone Receptor (TR) Reporter Gene Assay | Anti-thyroid Hormone Activity (RIC20) | CHO-K1 | 8.2 x 10⁻⁷ M | [7][8] |
| Ethiprole | GH3 Cell Proliferation Assay | Thyroid Hormone Antagonist | GH3 | Hindered T3-induced cell proliferation | [9] |
| Ethiprole Sulfone (M1) | GH3 Cell Proliferation Assay | Thyroid Hormone Antagonist | GH3 | Hindered T3-induced cell proliferation | [9] |
| Ethiprole Sulfide (M2) | GH3 Cell Proliferation Assay | Thyroid Hormone Antagonist | GH3 | Hindered T3-induced cell proliferation | [9] |
Table 2: In Vitro Estrogenic Activity of Pyrazole-Containing Fungicides
| Compound | Assay Type | Endpoint | Cell Line | Result | Reference |
| Fenarimol | MCF-7 Cell Proliferation Assay | Estrogenic Activity | MCF-7 | Estrogenic at higher concentrations | [6] |
| Tebuconazole | Reporter Gene Assay | Estrogen Receptor α (ERα) Agonistic Activity | HepG2 | Moderate estrogenic activity | [10] |
| Propiconazole | Reporter Gene Assay | Estrogen Receptor α (ERα) Agonistic Activity | HepG2 | Agonistic activity towards ERα | [10] |
| Cyproconazole | Reporter Gene Assay | Estrogen Receptor α (ERα) Agonistic Activity | HepG2 | Agonistic activity towards ERα | [10] |
| Difenoconazole | Reporter Gene Assay | Estrogen Receptor α (ERα) Agonistic Activity | HepG2 | Agonistic activity towards ERα | [10] |
Table 3: In Vivo Effects of Pyrazole Derivatives on Reproductive and Developmental Endpoints
| Compound | Species | Exposure | Key Findings | Reference |
| Flupyrazofos | Rat | Gestation days 7-17 | Fetal growth retardation at maternally toxic doses. NOAEL: 5 mg/kg for dams and fetuses. | [11] |
| Tebuconazole | Rat | Gestation and lactation | Virilization of female offspring (increased anogenital distance). Reduced testosterone levels in male fetuses. | [1][12] |
| Epoxiconazole | Rat | Gestation and lactation | Virilization of female offspring (increased anogenital distance). | [1][12] |
| Myclobutanil | Rat | Chronic exposure | Testicular atrophy and decreased sperm production at 10 mg/kg/day. | [13] |
| Pyrazoline derivatives | Zebrafish (embryo) | Acute exposure | Developmental abnormalities observed. LC50 of 18.75 µg/mL for one derivative. | [14] |
| Pyrazinamide | Zebrafish (larvae) | 4 to 120 hours post-fertilization | Decreased locomotor capacity and dopamine levels. | [15] |
| Ornidazole | Rat | 61 days (male), 2 weeks prior to mating and during gestation/lactation (female) | Reversible male infertility at high doses. No effect on spermatogenesis. | [16] |
Molecular Mechanisms of Endocrine Disruption
Pyrazole derivatives can interfere with endocrine signaling through various mechanisms, including direct receptor binding, modulation of hormone synthesis, and alteration of downstream signaling pathways.
Anti-Estrogenic Effects of Fipronil
The phenylpyrazole insecticide fipronil has been shown to exhibit anti-estrogenic activity. Studies using the ERα-positive human breast cancer cell line MCF-7 have demonstrated that fipronil can selectively down-regulate the expression of estrogen receptor α (ERα).[7][17] This down-regulation is accompanied by a decrease in the expression of CDC2, a gene regulated by ERα.[7] Furthermore, fipronil has been found to suppress the expression of PES1, an upstream signaling molecule involved in the regulation of ERα.[7][17] This suggests that fipronil's anti-estrogenic effects are mediated, at least in part, by a reduction in the cellular levels of ERα, thereby diminishing the cell's responsiveness to estrogens.[7] In vitro reporter gene assays have confirmed the antagonistic activity of fipronil and its metabolite, fipronil sulfone, towards ERα.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. d-nb.info [d-nb.info]
- 5. regulations.gov [regulations.gov]
- 6. Estrogenic effects in vitro and in vivo of the fungicide fenarimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocrine disrupting potential of fipronil and its metabolite in reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Comparative assessment of thyroid disrupting effects of ethiprole and its metabolites: In silico, in vitro, and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Developmental toxicity of flupyrazofos, a new organophosphorus insecticide, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endocrine-disrupting activities in vivo of the fungicides tebuconazole and epoxiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. actavet.vfu.cz [actavet.vfu.cz]
- 14. Design, Biological Evaluation, and Zebrafish Embryo Toxicity of a Novel Pyrazoline Derivative - Journal of Young Pharmacists [jyoungpharm.org]
- 15. Neurodevelopmental toxicity of pyrazinamide to larval zebrafish and the restoration after intoxication withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reproduction studies in rats treated with ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Propyl Pyrazole Triol (PPT) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl Pyrazole (B372694) Triol (PPT), also known as 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)tris-phenol, is a synthetic, non-steroidal compound that functions as a potent and highly selective agonist for Estrogen Receptor Alpha (ERα).[1][2] Its high selectivity makes it an invaluable tool for researchers studying the specific physiological roles of ERα in various biological systems, distinguishing its effects from those mediated by Estrogen Receptor Beta (ERβ).[2][3] PPT has been shown to bind to ERα with an affinity approximately 400-410 times higher than for ERβ.[3][4][5] This specificity allows for the targeted investigation of ERα-mediated signaling pathways in diverse research areas, including metabolism, neuroprotection, bone health, and cardiovascular science.[4][6][7][8] These notes provide an overview of PPT's mechanism of action, key applications in animal models, and detailed protocols for its use.
Mechanism of Action
PPT exerts its biological effects by binding to and activating ERα. This activation can trigger two main signaling pathways:
-
Genomic Signaling: This is the classical pathway where PPT binds to ERα, causing the receptor to dimerize. The dimer then translocates to the cell nucleus and binds to specific DNA sequences called Estrogen Response Elements (EREs) on the promoter regions of target genes. This action modulates gene transcription, leading to a cellular response.[1]
-
Non-Genomic Signaling: A subset of ERα is located at the plasma membrane. PPT binding to these receptors can initiate rapid, non-transcriptional signaling cascades, such as the MAPK/ERK pathway. These pathways can quickly influence neuronal function, ion channel activity, and other cellular processes.[1]
Caption: ERα signaling pathways activated by PPT.
Data Presentation: PPT in Animal Models
The use of PPT varies across different animal models and research objectives. The following tables summarize quantitative data from several key studies.
Table 1: Summary of PPT Dosage and Administration in Rodent Models
| Animal Model | Research Area | Dosage | Administration Route & Vehicle | Duration | Reference |
| ob/ob Mice (Female) | Metabolism | Not specified for PPT, but E2 used at 50 µg/kg | Subcutaneous (s.c.) injection | 7 or 30 days | [6][9] |
| Ovariectomized Rats | Bone Density, Body Weight | Not specified | Subcutaneous (s.c.) implants | 6 weeks | [4] |
| Ovariectomized Rats | Uterotrophic Assay | Not specified | Subcutaneous (s.c.) injection | 4 days | [4] |
| Ovariectomized Rats | Cardiovascular Health | Equimolar dose to 17β-estradiol | Subcutaneous (s.c.) implants | 5 days | [7] |
| C57BL/6 Mice | Neuroprotection (MPTP model) | Not specified | Not specified | Not specified | [8] |
| Wistar Rats (Male) | Sexual Behavior | 1 mg/kg | Single injection in sesame oil | Single dose on days 13 & 29 | [10] |
| C57BL/6 WT & ERα KO Mice | Uterotrophic Assay | 0.5 - 2.0 mg/kg | Not specified (vehicle: 10% DMSO in corn oil) | Not specified | [11] |
Table 2: Summary of Key Quantitative Findings with PPT Treatment
| Research Area | Animal Model | Key Finding | Quantitative Outcome | Reference |
| Metabolism | ob/ob Mice | Improved glucose tolerance and insulin (B600854) sensitivity. | Decreased fasting blood glucose after 30 days. | [6][9][12] |
| Bone Health | Ovariectomized Rats | Prevention of bone mineral density loss. | Completely prevented ovariectomy-induced bone loss. | [4] |
| Cholesterol | Ovariectomized Rats | Reduction in plasma cholesterol. | Reduced total plasma cholesterol by ~50%. | [4] |
| Body Weight | Ovariectomized Rats | Prevention of body weight gain. | Completely prevented ovariectomy-induced weight increase. | [4] |
| Neuroprotection | MPTP Mice | Protection against dopamine (B1211576) depletion. | Prevented MPTP-induced striatal dopamine depletion. | [8] |
| Cardiovascular | Ischemia-Reperfusion Rabbit Model | Reduction of infarct size. | Significantly decreased infarct size compared to vehicle. | [5][13] |
Experimental Protocols
Protocol 1: General Preparation and Administration of PPT
This protocol provides a general guideline for preparing and administering PPT to rodent models.
Materials:
-
This compound (PPT) powder
-
Vehicle (e.g., sesame oil, corn oil, or a solution of 10% DMSO in corn oil)[10][11]
-
Sterile vials
-
Vortex mixer and/or sonicator
-
Syringes and needles for administration (size appropriate for the animal and route)
Procedure:
-
Vehicle Selection: Choose a vehicle based on the desired route of administration and PPT solubility. For subcutaneous injections, oils like sesame or corn oil are common.[10][11] DMSO can be used to aid dissolution but should be kept at a low percentage (e.g., 10%) for in vivo use.
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of PPT powder.
-
In a sterile vial, add the appropriate volume of the chosen vehicle.
-
To aid dissolution, vortex vigorously and/or sonicate the mixture until the PPT is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
-
-
Dosing Calculation: Calculate the injection volume for each animal based on its body weight and the desired dose (e.g., in mg/kg). A typical dose range in mice is 0.5-2.0 mg/kg.[11]
-
Administration:
-
Subcutaneous (s.c.) Injection: Gently lift the skin on the back of the neck or flank to form a tent. Insert the needle into the base of the tent, parallel to the body, and inject the solution.
-
Intraperitoneal (i.p.) Injection: Position the animal securely. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Oral Gavage: This route is less common for PPT in the cited literature but is a standard method for other compounds. It requires a specialized gavage needle and proper training to avoid injury.
-
Protocol 2: Uterotrophic Assay in Ovariectomized Rodents
This assay is a standard method to assess the estrogenic activity of a compound by measuring the increase in uterine weight.[4]
Workflow Diagram:
Caption: Experimental workflow for the uterotrophic assay.
Procedure:
-
Animal Model: Use either immature female rats/mice (e.g., 21 days old) or adult, ovariectomized (OVX) animals. Ovariectomy removes the primary source of endogenous estrogens, providing a clean baseline.[11]
-
Acclimation and Surgery: Allow animals to acclimate to the facility for at least one week. If using adult animals, perform ovariectomy under anesthesia and allow a recovery period of 1-2 weeks.
-
Grouping: Randomly assign animals to treatment groups: Vehicle control, Positive control (e.g., 17β-estradiol), and one or more PPT dose groups.
-
Treatment: Administer the compounds daily for 3-4 consecutive days via subcutaneous injection.[4]
-
Tissue Collection: Euthanize the animals approximately 24 hours after the final dose.
-
Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot it gently to remove luminal fluid. Record the wet weight of the uterus immediately.
-
Data Analysis: Compare the mean uterine weights across the different treatment groups. A significant increase in uterine weight in the PPT group compared to the vehicle control indicates ERα agonist activity.
Protocol 3: Validation of ERα-Specific Effects Using Knockout Models
To definitively prove that PPT's effects are mediated by ERα, experiments should be conducted in parallel using wild-type (WT) and ERα knockout (ERα-KO or Esr1-/-) animals.[11]
Logical Framework Diagram:
Caption: Logic for validating drug specificity with knockout models.
Procedure:
-
Animal Models: Acquire both wild-type (e.g., C57BL/6) and ERα-KO mice on the same genetic background.
-
Experimental Design: Use the same experimental design for both genotypes. For example, perform a uterotrophic assay (Protocol 2) on parallel cohorts of OVX WT and OVX ERα-KO mice.
-
Treatment and Analysis: Administer vehicle, a positive control (if applicable), and PPT to both WT and KO groups. Measure the relevant endpoint (e.g., uterine weight, blood glucose, bone mineral density).
-
Interpretation: If PPT elicits a biological response in WT animals but has no, or a significantly diminished, effect in ERα-KO animals, it provides strong evidence that the effect is mediated specifically through ERα.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Selective estrogen receptor-alpha agonist provides widespread heart and vascular protection with enhanced endothelial progenitor cell mobilization in the absence of uterotrophic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of estrogen receptor agonists treatment in MPTP mice: evidence of neuroprotection by an ER alpha agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The estrogen receptor {alpha}-selective agonist this compound improves glucose tolerance in ob/ob mice; potential molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low dose of propyl-pyrazole-triol, an agonist of estrogen receptor alpha, administration stimulates the Coolidge effect in fadrozole-treated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for Propyl Pyrazole Triol (PPT) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl Pyrazole Triol (PPT), also known as 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)tris-phenol, is a synthetic, non-steroidal compound that functions as a potent and highly selective agonist for Estrogen Receptor Alpha (ERα).[1][2] Its high selectivity makes it an invaluable tool for researchers studying the specific physiological roles of ERα in various biological systems, distinguishing its effects from those mediated by Estrogen Receptor Beta (ERβ).[2][3] PPT has been shown to bind to ERα with an affinity approximately 400-410 times higher than for ERβ.[3][4][5] This specificity allows for the targeted investigation of ERα-mediated signaling pathways in diverse research areas, including metabolism, neuroprotection, bone health, and cardiovascular science.[4][6][7][8] These notes provide an overview of PPT's mechanism of action, key applications in animal models, and detailed protocols for its use.
Mechanism of Action
PPT exerts its biological effects by binding to and activating ERα. This activation can trigger two main signaling pathways:
-
Genomic Signaling: This is the classical pathway where PPT binds to ERα, causing the receptor to dimerize. The dimer then translocates to the cell nucleus and binds to specific DNA sequences called Estrogen Response Elements (EREs) on the promoter regions of target genes. This action modulates gene transcription, leading to a cellular response.[1]
-
Non-Genomic Signaling: A subset of ERα is located at the plasma membrane. PPT binding to these receptors can initiate rapid, non-transcriptional signaling cascades, such as the MAPK/ERK pathway. These pathways can quickly influence neuronal function, ion channel activity, and other cellular processes.[1]
Caption: ERα signaling pathways activated by PPT.
Data Presentation: PPT in Animal Models
The use of PPT varies across different animal models and research objectives. The following tables summarize quantitative data from several key studies.
Table 1: Summary of PPT Dosage and Administration in Rodent Models
| Animal Model | Research Area | Dosage | Administration Route & Vehicle | Duration | Reference |
| ob/ob Mice (Female) | Metabolism | Not specified for PPT, but E2 used at 50 µg/kg | Subcutaneous (s.c.) injection | 7 or 30 days | [6][9] |
| Ovariectomized Rats | Bone Density, Body Weight | Not specified | Subcutaneous (s.c.) implants | 6 weeks | [4] |
| Ovariectomized Rats | Uterotrophic Assay | Not specified | Subcutaneous (s.c.) injection | 4 days | [4] |
| Ovariectomized Rats | Cardiovascular Health | Equimolar dose to 17β-estradiol | Subcutaneous (s.c.) implants | 5 days | [7] |
| C57BL/6 Mice | Neuroprotection (MPTP model) | Not specified | Not specified | Not specified | [8] |
| Wistar Rats (Male) | Sexual Behavior | 1 mg/kg | Single injection in sesame oil | Single dose on days 13 & 29 | [10] |
| C57BL/6 WT & ERα KO Mice | Uterotrophic Assay | 0.5 - 2.0 mg/kg | Not specified (vehicle: 10% DMSO in corn oil) | Not specified | [11] |
Table 2: Summary of Key Quantitative Findings with PPT Treatment
| Research Area | Animal Model | Key Finding | Quantitative Outcome | Reference |
| Metabolism | ob/ob Mice | Improved glucose tolerance and insulin sensitivity. | Decreased fasting blood glucose after 30 days. | [6][9][12] |
| Bone Health | Ovariectomized Rats | Prevention of bone mineral density loss. | Completely prevented ovariectomy-induced bone loss. | [4] |
| Cholesterol | Ovariectomized Rats | Reduction in plasma cholesterol. | Reduced total plasma cholesterol by ~50%. | [4] |
| Body Weight | Ovariectomized Rats | Prevention of body weight gain. | Completely prevented ovariectomy-induced weight increase. | [4] |
| Neuroprotection | MPTP Mice | Protection against dopamine depletion. | Prevented MPTP-induced striatal dopamine depletion. | [8] |
| Cardiovascular | Ischemia-Reperfusion Rabbit Model | Reduction of infarct size. | Significantly decreased infarct size compared to vehicle. | [5][13] |
Experimental Protocols
Protocol 1: General Preparation and Administration of PPT
This protocol provides a general guideline for preparing and administering PPT to rodent models.
Materials:
-
This compound (PPT) powder
-
Vehicle (e.g., sesame oil, corn oil, or a solution of 10% DMSO in corn oil)[10][11]
-
Sterile vials
-
Vortex mixer and/or sonicator
-
Syringes and needles for administration (size appropriate for the animal and route)
Procedure:
-
Vehicle Selection: Choose a vehicle based on the desired route of administration and PPT solubility. For subcutaneous injections, oils like sesame or corn oil are common.[10][11] DMSO can be used to aid dissolution but should be kept at a low percentage (e.g., 10%) for in vivo use.
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of PPT powder.
-
In a sterile vial, add the appropriate volume of the chosen vehicle.
-
To aid dissolution, vortex vigorously and/or sonicate the mixture until the PPT is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
-
-
Dosing Calculation: Calculate the injection volume for each animal based on its body weight and the desired dose (e.g., in mg/kg). A typical dose range in mice is 0.5-2.0 mg/kg.[11]
-
Administration:
-
Subcutaneous (s.c.) Injection: Gently lift the skin on the back of the neck or flank to form a tent. Insert the needle into the base of the tent, parallel to the body, and inject the solution.
-
Intraperitoneal (i.p.) Injection: Position the animal securely. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Oral Gavage: This route is less common for PPT in the cited literature but is a standard method for other compounds. It requires a specialized gavage needle and proper training to avoid injury.
-
Protocol 2: Uterotrophic Assay in Ovariectomized Rodents
This assay is a standard method to assess the estrogenic activity of a compound by measuring the increase in uterine weight.[4]
Workflow Diagram:
Caption: Experimental workflow for the uterotrophic assay.
Procedure:
-
Animal Model: Use either immature female rats/mice (e.g., 21 days old) or adult, ovariectomized (OVX) animals. Ovariectomy removes the primary source of endogenous estrogens, providing a clean baseline.[11]
-
Acclimation and Surgery: Allow animals to acclimate to the facility for at least one week. If using adult animals, perform ovariectomy under anesthesia and allow a recovery period of 1-2 weeks.
-
Grouping: Randomly assign animals to treatment groups: Vehicle control, Positive control (e.g., 17β-estradiol), and one or more PPT dose groups.
-
Treatment: Administer the compounds daily for 3-4 consecutive days via subcutaneous injection.[4]
-
Tissue Collection: Euthanize the animals approximately 24 hours after the final dose.
-
Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot it gently to remove luminal fluid. Record the wet weight of the uterus immediately.
-
Data Analysis: Compare the mean uterine weights across the different treatment groups. A significant increase in uterine weight in the PPT group compared to the vehicle control indicates ERα agonist activity.
Protocol 3: Validation of ERα-Specific Effects Using Knockout Models
To definitively prove that PPT's effects are mediated by ERα, experiments should be conducted in parallel using wild-type (WT) and ERα knockout (ERα-KO or Esr1-/-) animals.[11]
Logical Framework Diagram:
Caption: Logic for validating drug specificity with knockout models.
Procedure:
-
Animal Models: Acquire both wild-type (e.g., C57BL/6) and ERα-KO mice on the same genetic background.
-
Experimental Design: Use the same experimental design for both genotypes. For example, perform a uterotrophic assay (Protocol 2) on parallel cohorts of OVX WT and OVX ERα-KO mice.
-
Treatment and Analysis: Administer vehicle, a positive control (if applicable), and PPT to both WT and KO groups. Measure the relevant endpoint (e.g., uterine weight, blood glucose, bone mineral density).
-
Interpretation: If PPT elicits a biological response in WT animals but has no, or a significantly diminished, effect in ERα-KO animals, it provides strong evidence that the effect is mediated specifically through ERα.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Selective estrogen receptor-alpha agonist provides widespread heart and vascular protection with enhanced endothelial progenitor cell mobilization in the absence of uterotrophic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of estrogen receptor agonists treatment in MPTP mice: evidence of neuroprotection by an ER alpha agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The estrogen receptor {alpha}-selective agonist this compound improves glucose tolerance in ob/ob mice; potential molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low dose of propyl-pyrazole-triol, an agonist of estrogen receptor alpha, administration stimulates the Coolidge effect in fadrozole-treated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols: Propyl Pyrazole Triol (PPT) in an In Vitro Luciferase Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl pyrazole (B372694) triol (PPT) is a potent and selective synthetic, nonsteroidal agonist for Estrogen Receptor Alpha (ERα).[1][2][3][4][5][6] With a binding affinity approximately 410 times higher for ERα than for Estrogen Receptor Beta (ERβ), PPT is an invaluable tool for studying the specific roles of ERα in various physiological and pathological processes.[1][2][6][7][8] It activates gene transcription exclusively through ERα, making it a critical compound for dissecting estrogen signaling pathways.[6][7] Notably, some studies have also identified PPT as an agonist for the G-protein coupled estrogen receptor (GPER/GPR30).[9]
This document provides detailed application notes and a comprehensive protocol for utilizing a luciferase reporter gene assay to quantify the in vitro activity of PPT on ERα. The protocol is designed for researchers in cell biology, pharmacology, and drug development who are investigating ERα signaling.
Principle of the Assay
The estrogen response element (ERE) luciferase reporter gene assay is a widely used method to screen for and characterize modulators of estrogen receptor activity. The principle of this assay lies in the transcriptional activation of a reporter gene (in this case, firefly luciferase) by the ligand-activated ERα. Cells are engineered to contain a plasmid or integrated lentiviral construct where multiple copies of an ERE are placed upstream of a minimal promoter that drives the expression of the luciferase gene.[10][11][12][13]
When PPT, an ERα agonist, is introduced to these cells, it binds to the intracellular ERα. This binding event triggers a conformational change in the receptor, leading to its dimerization. The PPT-ERα dimer then translocates to the nucleus and binds to the EREs in the reporter construct. This binding recruits co-activator proteins and initiates the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes the oxidation of its substrate, D-luciferin, in an ATP-dependent reaction that produces light.[14] The intensity of the emitted light is directly proportional to the amount of luciferase produced, which in turn reflects the potency of PPT as an ERα agonist.
Data Presentation
The following table summarizes the quantitative data for Propyl Pyrazole Triol based on in vitro assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 140 pM | ERα-U2OS-Luc | ERα-dependent Luciferase Reporter Assay | [1] |
| EC50 | ~200 pM | Not Specified | Estrogen Receptor Agonist Assay | [2][8] |
| Binding Affinity | ~410-fold selective for ERα over ERβ | Not Applicable | Competitive Binding Assay | [1][2][6][7][8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of PPT-mediated ERα activation and the experimental workflow for the luciferase reporter gene assay.
Caption: Signaling pathway of this compound (PPT) activating the luciferase reporter gene via ERα.
Caption: Experimental workflow for the this compound (PPT) luciferase reporter gene assay.
Experimental Protocols
This section provides a detailed protocol for conducting an ERE-luciferase reporter gene assay to determine the ERα agonist activity of PPT. This protocol is a general guideline and may require optimization based on the specific cell line and reagents used.
Materials and Reagents
-
Cell Line: Human breast cancer cell line T47D or human osteosarcoma cell line U2OS, which are known to express ERα.[1][13][15]
-
Reporter Construct: ERE-luciferase reporter plasmid or lentivirus.[10][11]
-
Transfection Reagent or Lentiviral Particles
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phenol (B47542) Red-Free Medium: For use during compound treatment to avoid the estrogenic effects of phenol red.
-
This compound (PPT): Prepare a stock solution in DMSO.
-
Positive Control: 17β-Estradiol.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay System: Commercially available kit (e.g., from Promega, Assay Genie).[16][17]
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Cell Seeding and Transfection/Transduction
-
Cell Seeding: Twenty-four hours prior to transfection or transduction, seed the cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of the procedure. For T47D cells, a density of approximately 3,000 cells per well is a good starting point.[10]
-
Transfection (for plasmid-based reporter):
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Transduction (for lentiviral reporter):
-
On the day of transduction, add the ERE-luciferase reporter lentivirus to the cells at an appropriate multiplicity of infection (MOI). Polybrene (final concentration of 5-8 µg/mL) can be added to enhance transduction efficiency.[10][12]
-
Incubate for 24 hours.[10]
-
After 24 hours, replace the virus-containing medium with fresh growth medium and incubate for an additional 24 hours to allow for reporter gene expression.[10]
-
Compound Treatment
-
Medium Change: After the initial incubation period post-transfection/transduction, carefully aspirate the medium and replace it with phenol red-free medium containing charcoal-stripped FBS to minimize background estrogenic activity.
-
Preparation of Compound Dilutions: Prepare serial dilutions of PPT in phenol red-free medium. A typical concentration range to test would be from 1 pM to 1 µM. Also, prepare solutions for the positive control (e.g., 1 nM 17β-Estradiol) and the vehicle control (DMSO at the same final concentration as in the highest PPT concentration).[10]
-
Cell Treatment: Add the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[10]
Luciferase Assay and Data Analysis
-
Cell Lysis:
-
After the treatment incubation, remove the medium from the wells and wash the cells once with PBS.[16]
-
Add the appropriate volume of 1x cell lysis buffer (as provided in the luciferase assay kit) to each well.[16]
-
Incubate at room temperature for a sufficient time (e.g., 15 minutes) with gentle shaking to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
Add the luciferase assay reagent, which contains the luciferin substrate, to each well.[17]
-
Immediately measure the luminescence using a luminometer. The integration time should be optimized based on the signal intensity.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the data by setting the vehicle control as the baseline.
-
Plot the relative luminescence units (RLU) against the logarithm of the PPT concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value of PPT.
-
Dual-Luciferase Reporter Assay (Optional but Recommended)
For more robust and reliable data, a dual-luciferase reporter assay is recommended.[16] This system utilizes a second reporter, typically Renilla luciferase, under the control of a constitutive promoter. The Renilla luciferase activity is used to normalize the firefly luciferase activity, thereby correcting for variations in cell number and transfection efficiency.
In a dual-luciferase assay, after measuring the firefly luminescence, a second reagent is added that quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction. The Renilla luminescence is then measured. The final data is presented as the ratio of firefly to Renilla luciferase activity.
Conclusion
The ERE-luciferase reporter gene assay is a sensitive and specific method for characterizing the ERα agonist activity of compounds like this compound. By following the detailed protocols and utilizing the provided reference data and diagrams, researchers can effectively employ this assay to investigate the role of ERα in their specific areas of interest and to screen for novel modulators of this important nuclear receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PPT | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Propylpyrazoletriol - Wikipedia [en.wikipedia.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Estrogen Receptor (ER) Response Element ERRE Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Application Notes and Protocols: Propyl Pyrazole Triol (PPT) in an In Vitro Luciferase Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl pyrazole triol (PPT) is a potent and selective synthetic, nonsteroidal agonist for Estrogen Receptor Alpha (ERα).[1][2][3][4][5][6] With a binding affinity approximately 410 times higher for ERα than for Estrogen Receptor Beta (ERβ), PPT is an invaluable tool for studying the specific roles of ERα in various physiological and pathological processes.[1][2][6][7][8] It activates gene transcription exclusively through ERα, making it a critical compound for dissecting estrogen signaling pathways.[6][7] Notably, some studies have also identified PPT as an agonist for the G-protein coupled estrogen receptor (GPER/GPR30).[9]
This document provides detailed application notes and a comprehensive protocol for utilizing a luciferase reporter gene assay to quantify the in vitro activity of PPT on ERα. The protocol is designed for researchers in cell biology, pharmacology, and drug development who are investigating ERα signaling.
Principle of the Assay
The estrogen response element (ERE) luciferase reporter gene assay is a widely used method to screen for and characterize modulators of estrogen receptor activity. The principle of this assay lies in the transcriptional activation of a reporter gene (in this case, firefly luciferase) by the ligand-activated ERα. Cells are engineered to contain a plasmid or integrated lentiviral construct where multiple copies of an ERE are placed upstream of a minimal promoter that drives the expression of the luciferase gene.[10][11][12][13]
When PPT, an ERα agonist, is introduced to these cells, it binds to the intracellular ERα. This binding event triggers a conformational change in the receptor, leading to its dimerization. The PPT-ERα dimer then translocates to the nucleus and binds to the EREs in the reporter construct. This binding recruits co-activator proteins and initiates the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes the oxidation of its substrate, D-luciferin, in an ATP-dependent reaction that produces light.[14] The intensity of the emitted light is directly proportional to the amount of luciferase produced, which in turn reflects the potency of PPT as an ERα agonist.
Data Presentation
The following table summarizes the quantitative data for this compound based on in vitro assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 140 pM | ERα-U2OS-Luc | ERα-dependent Luciferase Reporter Assay | [1] |
| EC50 | ~200 pM | Not Specified | Estrogen Receptor Agonist Assay | [2][8] |
| Binding Affinity | ~410-fold selective for ERα over ERβ | Not Applicable | Competitive Binding Assay | [1][2][6][7][8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of PPT-mediated ERα activation and the experimental workflow for the luciferase reporter gene assay.
Caption: Signaling pathway of this compound (PPT) activating the luciferase reporter gene via ERα.
Caption: Experimental workflow for the this compound (PPT) luciferase reporter gene assay.
Experimental Protocols
This section provides a detailed protocol for conducting an ERE-luciferase reporter gene assay to determine the ERα agonist activity of PPT. This protocol is a general guideline and may require optimization based on the specific cell line and reagents used.
Materials and Reagents
-
Cell Line: Human breast cancer cell line T47D or human osteosarcoma cell line U2OS, which are known to express ERα.[1][13][15]
-
Reporter Construct: ERE-luciferase reporter plasmid or lentivirus.[10][11]
-
Transfection Reagent or Lentiviral Particles
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phenol Red-Free Medium: For use during compound treatment to avoid the estrogenic effects of phenol red.
-
This compound (PPT): Prepare a stock solution in DMSO.
-
Positive Control: 17β-Estradiol.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay System: Commercially available kit (e.g., from Promega, Assay Genie).[16][17]
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Cell Seeding and Transfection/Transduction
-
Cell Seeding: Twenty-four hours prior to transfection or transduction, seed the cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of the procedure. For T47D cells, a density of approximately 3,000 cells per well is a good starting point.[10]
-
Transfection (for plasmid-based reporter):
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Transduction (for lentiviral reporter):
-
On the day of transduction, add the ERE-luciferase reporter lentivirus to the cells at an appropriate multiplicity of infection (MOI). Polybrene (final concentration of 5-8 µg/mL) can be added to enhance transduction efficiency.[10][12]
-
Incubate for 24 hours.[10]
-
After 24 hours, replace the virus-containing medium with fresh growth medium and incubate for an additional 24 hours to allow for reporter gene expression.[10]
-
Compound Treatment
-
Medium Change: After the initial incubation period post-transfection/transduction, carefully aspirate the medium and replace it with phenol red-free medium containing charcoal-stripped FBS to minimize background estrogenic activity.
-
Preparation of Compound Dilutions: Prepare serial dilutions of PPT in phenol red-free medium. A typical concentration range to test would be from 1 pM to 1 µM. Also, prepare solutions for the positive control (e.g., 1 nM 17β-Estradiol) and the vehicle control (DMSO at the same final concentration as in the highest PPT concentration).[10]
-
Cell Treatment: Add the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[10]
Luciferase Assay and Data Analysis
-
Cell Lysis:
-
After the treatment incubation, remove the medium from the wells and wash the cells once with PBS.[16]
-
Add the appropriate volume of 1x cell lysis buffer (as provided in the luciferase assay kit) to each well.[16]
-
Incubate at room temperature for a sufficient time (e.g., 15 minutes) with gentle shaking to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
Add the luciferase assay reagent, which contains the luciferin substrate, to each well.[17]
-
Immediately measure the luminescence using a luminometer. The integration time should be optimized based on the signal intensity.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the data by setting the vehicle control as the baseline.
-
Plot the relative luminescence units (RLU) against the logarithm of the PPT concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value of PPT.
-
Dual-Luciferase Reporter Assay (Optional but Recommended)
For more robust and reliable data, a dual-luciferase reporter assay is recommended.[16] This system utilizes a second reporter, typically Renilla luciferase, under the control of a constitutive promoter. The Renilla luciferase activity is used to normalize the firefly luciferase activity, thereby correcting for variations in cell number and transfection efficiency.
In a dual-luciferase assay, after measuring the firefly luminescence, a second reagent is added that quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction. The Renilla luminescence is then measured. The final data is presented as the ratio of firefly to Renilla luciferase activity.
Conclusion
The ERE-luciferase reporter gene assay is a sensitive and specific method for characterizing the ERα agonist activity of compounds like this compound. By following the detailed protocols and utilizing the provided reference data and diagrams, researchers can effectively employ this assay to investigate the role of ERα in their specific areas of interest and to screen for novel modulators of this important nuclear receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PPT | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Propylpyrazoletriol - Wikipedia [en.wikipedia.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Estrogen Receptor (ER) Response Element ERRE Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Applications of Propyl pyrazole triol in glucose metabolism research.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Propyl pyrazole (B372694) triol (PPT) is a potent and selective agonist for Estrogen Receptor Alpha (ERα). Its application in glucose metabolism research has provided significant insights into the role of ERα signaling in metabolic regulation, particularly in the context of insulin (B600854) resistance and type 2 diabetes. The primary findings from in vivo studies using the ob/ob mouse model, a model of obesity-induced diabetes, demonstrate the therapeutic potential of targeting ERα to improve glucose homeostasis.
Key Findings:
-
Improved Glucose Tolerance and Insulin Sensitivity: Treatment with PPT has been shown to significantly improve glucose tolerance and insulin sensitivity in diabetic ob/ob mice. This indicates that activation of ERα can enhance the body's ability to manage glucose levels effectively.[1][2][3][4]
-
Reduction in Fasting Blood Glucose: Long-term administration of PPT leads to a notable decrease in fasting blood glucose levels, a key indicator of improved glycemic control.[1][2][3][4]
-
Hepatic Mechanism of Action: The beneficial effects of PPT on glucose metabolism are primarily mediated through its action in the liver.[1][2][3][4] It modulates the expression of key genes involved in hepatic glucose production.
-
No Direct Effect on Peripheral Tissues: Studies have shown that PPT does not directly affect insulin secretion from pancreatic islets or enhance glucose uptake in skeletal muscle and adipose tissue.[1][2][3][4] This highlights the liver-specific action of PPT in improving glucose metabolism.
-
ERα-Dependent Effects: The metabolic benefits of PPT are entirely dependent on the presence of ERα, as these effects are absent in ERα knockout mice.[2]
Data Summary
The following tables summarize the quantitative data from a key study by Lundholm et al. (2008) investigating the effects of Propyl pyrazole triol (PPT) in female ob/ob mice.
Table 1: Effect of 30-Day PPT Treatment on Fasting Blood Glucose
| Treatment Group | Fasting Blood Glucose (mmol/L) | Percentage Decrease vs. Vehicle |
| Vehicle | 12.5 ± 1.1 | - |
| PPT (1 mg/kg/day) | 8.9 ± 0.7* | 28.8% |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of PPT on Hepatic Gene and Protein Expression
| Target | Fold Change vs. Vehicle (mRNA) | Fold Change vs. Vehicle (Protein) |
| Stat3 | ↑ (Increased) | ↑ (Increased) |
| G6pc | ↓ (Decreased) | ↓ (Decreased) |
Qualitative changes are indicated as the precise fold changes were not available in the abstract.
Signaling Pathways and Experimental Workflows
Hepatic ERα Signaling Pathway in Glucose Metabolism
The diagram below illustrates the proposed signaling pathway through which this compound (PPT) exerts its effects on hepatic glucose metabolism.
References
- 1. The estrogen receptor {alpha}-selective agonist this compound improves glucose tolerance in ob/ob mice; potential molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. mdpi.com [mdpi.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Applications of Propyl pyrazole triol in glucose metabolism research.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Propyl pyrazole triol (PPT) is a potent and selective agonist for Estrogen Receptor Alpha (ERα). Its application in glucose metabolism research has provided significant insights into the role of ERα signaling in metabolic regulation, particularly in the context of insulin resistance and type 2 diabetes. The primary findings from in vivo studies using the ob/ob mouse model, a model of obesity-induced diabetes, demonstrate the therapeutic potential of targeting ERα to improve glucose homeostasis.
Key Findings:
-
Improved Glucose Tolerance and Insulin Sensitivity: Treatment with PPT has been shown to significantly improve glucose tolerance and insulin sensitivity in diabetic ob/ob mice. This indicates that activation of ERα can enhance the body's ability to manage glucose levels effectively.[1][2][3][4]
-
Reduction in Fasting Blood Glucose: Long-term administration of PPT leads to a notable decrease in fasting blood glucose levels, a key indicator of improved glycemic control.[1][2][3][4]
-
Hepatic Mechanism of Action: The beneficial effects of PPT on glucose metabolism are primarily mediated through its action in the liver.[1][2][3][4] It modulates the expression of key genes involved in hepatic glucose production.
-
No Direct Effect on Peripheral Tissues: Studies have shown that PPT does not directly affect insulin secretion from pancreatic islets or enhance glucose uptake in skeletal muscle and adipose tissue.[1][2][3][4] This highlights the liver-specific action of PPT in improving glucose metabolism.
-
ERα-Dependent Effects: The metabolic benefits of PPT are entirely dependent on the presence of ERα, as these effects are absent in ERα knockout mice.[2]
Data Summary
The following tables summarize the quantitative data from a key study by Lundholm et al. (2008) investigating the effects of this compound (PPT) in female ob/ob mice.
Table 1: Effect of 30-Day PPT Treatment on Fasting Blood Glucose
| Treatment Group | Fasting Blood Glucose (mmol/L) | Percentage Decrease vs. Vehicle |
| Vehicle | 12.5 ± 1.1 | - |
| PPT (1 mg/kg/day) | 8.9 ± 0.7* | 28.8% |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of PPT on Hepatic Gene and Protein Expression
| Target | Fold Change vs. Vehicle (mRNA) | Fold Change vs. Vehicle (Protein) |
| Stat3 | ↑ (Increased) | ↑ (Increased) |
| G6pc | ↓ (Decreased) | ↓ (Decreased) |
Qualitative changes are indicated as the precise fold changes were not available in the abstract.
Signaling Pathways and Experimental Workflows
Hepatic ERα Signaling Pathway in Glucose Metabolism
The diagram below illustrates the proposed signaling pathway through which this compound (PPT) exerts its effects on hepatic glucose metabolism.
References
- 1. The estrogen receptor {alpha}-selective agonist this compound improves glucose tolerance in ob/ob mice; potential molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. mdpi.com [mdpi.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Application Note: Quantification of Propyl Pyrazole Triol in Plasma using LC-MS/MS
Abstract
This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Propyl pyrazole (B372694) triol (PPT) in plasma. Propyl pyrazole triol is a selective estrogen receptor alpha (ERα) agonist and its quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.[1][2][3][4][5] This method utilizes a stable isotope-labeled internal standard (PPT-d5) for accurate and precise measurement. The sample preparation involves a straightforward protein precipitation step, followed by ultra-high-performance liquid chromatography (UHPLC) separation and detection using an electrospray ionization (ESI) tandem mass spectrometer. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for bioanalytical applications in drug development.
Introduction
This compound (PPT) is a potent and selective agonist for the estrogen receptor alpha (ERα), with a significantly higher binding affinity for ERα compared to ERβ.[4][5] This selectivity makes PPT a valuable pharmacological tool for investigating the specific roles of ERα in various physiological and pathological processes. To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of PPT in plasma is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for such applications due to its high sensitivity, specificity, and throughput.[6][7][8] This application note describes a comprehensive LC-MS/MS method for the determination of PPT in plasma, providing researchers, scientists, and drug development professionals with a detailed protocol for its implementation.
Experimental
Materials and Reagents
-
This compound (PPT) reference standard
-
This compound-d5 (PPT-d5) internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Human plasma, drug-free
Instrumentation
-
UHPLC System: Waters ACQUITY UPLC H-Class PLUS or equivalent
-
Mass Spectrometer: AB SCIEX 6500 QTRAP or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus Phenyl-Hexyl or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 15 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 20 °C |
| Gradient Program | Initial: 35% B, hold for 2.8 min; 2.8-2.9 min: linear ramp to 55% B; 2.9-3.5 min: return to initial conditions and re-equilibrate. |
| Total Run Time | 3.5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | Analyte |
| PPT | |
| PPT-d5 (IS) |
DP: Declustering Potential, CE: Collision Energy
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of PPT and PPT-d5 in DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the PPT stock solution in 50:50 acetonitrile/water to create working solutions for the calibration curve and quality control samples.
-
Calibration Standards: Spike drug-free plasma with the appropriate PPT working solutions to obtain calibration standards at concentrations of 0.05, 0.1, 0.5, 1, 5, 10, and 20 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: Low (0.15 ng/mL), Medium (2.5 ng/mL), and High (15 ng/mL).
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the PPT-d5 internal standard working solution (e.g., 50 ng/mL in 50:50 acetonitrile/water).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue with 100 µL of the initial mobile phase (35% Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 0.05 to 20 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 3: Linearity of this compound in Plasma
| Concentration (ng/mL) | Back-calculated Concentration (ng/mL) | Accuracy (%) |
| 0.05 | 0.048 | 96.0 |
| 0.1 | 0.105 | 105.0 |
| 0.5 | 0.492 | 98.4 |
| 1 | 1.03 | 103.0 |
| 5 | 4.88 | 97.6 |
| 10 | 10.12 | 101.2 |
| 20 | 19.85 | 99.3 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels. The results are summarized in Table 4.
Table 4: Accuracy and Precision of this compound in Plasma
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LQC | 0.15 | 102.7 | 5.8 | 101.5 | 6.3 |
| MQC | 2.5 | 98.9 | 4.2 | 99.4 | 4.9 |
| HQC | 15 | 101.2 | 3.1 | 100.8 | 3.7 |
Sensitivity
The lower limit of quantification (LLOQ) was determined to be 0.05 ng/mL, with a signal-to-noise ratio greater than 10 and acceptable accuracy and precision. The limit of detection (LOD) was found to be 0.04–0.07 ng/ml.[9]
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in support of pharmacokinetic studies. The method has been validated and meets the criteria for bioanalytical method validation, ensuring the generation of high-quality data for drug development programs.
References
- 1. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry | PPTX [slideshare.net]
- 8. agilent.com [agilent.com]
- 9. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Propyl Pyrazole Triol in Plasma using LC-MS/MS
Abstract
This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Propyl pyrazole triol (PPT) in plasma. This compound is a selective estrogen receptor alpha (ERα) agonist and its quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.[1][2][3][4][5] This method utilizes a stable isotope-labeled internal standard (PPT-d5) for accurate and precise measurement. The sample preparation involves a straightforward protein precipitation step, followed by ultra-high-performance liquid chromatography (UHPLC) separation and detection using an electrospray ionization (ESI) tandem mass spectrometer. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for bioanalytical applications in drug development.
Introduction
This compound (PPT) is a potent and selective agonist for the estrogen receptor alpha (ERα), with a significantly higher binding affinity for ERα compared to ERβ.[4][5] This selectivity makes PPT a valuable pharmacological tool for investigating the specific roles of ERα in various physiological and pathological processes. To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of PPT in plasma is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for such applications due to its high sensitivity, specificity, and throughput.[6][7][8] This application note describes a comprehensive LC-MS/MS method for the determination of PPT in plasma, providing researchers, scientists, and drug development professionals with a detailed protocol for its implementation.
Experimental
Materials and Reagents
-
This compound (PPT) reference standard
-
This compound-d5 (PPT-d5) internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Human plasma, drug-free
Instrumentation
-
UHPLC System: Waters ACQUITY UPLC H-Class PLUS or equivalent
-
Mass Spectrometer: AB SCIEX 6500 QTRAP or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus Phenyl-Hexyl or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 15 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 20 °C |
| Gradient Program | Initial: 35% B, hold for 2.8 min; 2.8-2.9 min: linear ramp to 55% B; 2.9-3.5 min: return to initial conditions and re-equilibrate. |
| Total Run Time | 3.5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | Analyte |
| PPT | |
| PPT-d5 (IS) |
DP: Declustering Potential, CE: Collision Energy
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of PPT and PPT-d5 in DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the PPT stock solution in 50:50 acetonitrile/water to create working solutions for the calibration curve and quality control samples.
-
Calibration Standards: Spike drug-free plasma with the appropriate PPT working solutions to obtain calibration standards at concentrations of 0.05, 0.1, 0.5, 1, 5, 10, and 20 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: Low (0.15 ng/mL), Medium (2.5 ng/mL), and High (15 ng/mL).
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the PPT-d5 internal standard working solution (e.g., 50 ng/mL in 50:50 acetonitrile/water).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue with 100 µL of the initial mobile phase (35% Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 0.05 to 20 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 3: Linearity of this compound in Plasma
| Concentration (ng/mL) | Back-calculated Concentration (ng/mL) | Accuracy (%) |
| 0.05 | 0.048 | 96.0 |
| 0.1 | 0.105 | 105.0 |
| 0.5 | 0.492 | 98.4 |
| 1 | 1.03 | 103.0 |
| 5 | 4.88 | 97.6 |
| 10 | 10.12 | 101.2 |
| 20 | 19.85 | 99.3 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels. The results are summarized in Table 4.
Table 4: Accuracy and Precision of this compound in Plasma
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LQC | 0.15 | 102.7 | 5.8 | 101.5 | 6.3 |
| MQC | 2.5 | 98.9 | 4.2 | 99.4 | 4.9 |
| HQC | 15 | 101.2 | 3.1 | 100.8 | 3.7 |
Sensitivity
The lower limit of quantification (LLOQ) was determined to be 0.05 ng/mL, with a signal-to-noise ratio greater than 10 and acceptable accuracy and precision. The limit of detection (LOD) was found to be 0.04–0.07 ng/ml.[9]
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in support of pharmacokinetic studies. The method has been validated and meets the criteria for bioanalytical method validation, ensuring the generation of high-quality data for drug development programs.
References
- 1. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry | PPTX [slideshare.net]
- 8. agilent.com [agilent.com]
- 9. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling and Storage of Propyl Pyrazole Triol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propyl pyrazole (B372694) triol (PPT) is a potent and selective agonist for Estrogen Receptor Alpha (ERα), making it a valuable tool in endocrinology, oncology, and neuroscience research.[1][2] As with any research chemical, particularly one with potent biological activity and incompletely characterized toxicological properties, adherence to strict safety protocols is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document provides detailed application notes and protocols for the safe handling and storage of Propyl pyrazole triol.
Hazard Identification and Precautions
This compound is classified as a potential endocrine-disrupting compound.[1] The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the utmost caution, assuming it may be harmful. As an estrogen receptor agonist, it has the potential to cause adverse effects on the endocrine system with repeated or prolonged exposure.
General Precautions:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid ingestion and inhalation of the powder or its solutions.
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.
Safe Handling Procedures
3.1. General Handling
-
Only personnel trained in handling potent compounds should work with this compound.
-
Minimize the quantity of material handled at any one time.
-
Use designated areas for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible.
3.2. Weighing the Solid Compound
-
Perform weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder.
-
Use a dedicated, clean spatula and weighing paper.
-
Clean the balance and surrounding area thoroughly after weighing.
3.3. Solution Preparation
-
Prepare solutions in a chemical fume hood.
-
This compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[3]
-
When preparing solutions, add the solvent to the pre-weighed solid slowly to avoid splashing.
-
Cap vials and containers tightly after preparation.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent accidental exposure.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[4]
Spill and Emergency Procedures
5.1. Spill Response
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the spill area with a suitable solvent followed by soap and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department.
5.2. First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Do not dispose of this compound down the drain.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.[6][7][8][9]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₄H₂₂N₂O₃ |
| Molecular Weight | 386.45 g/mol |
| Appearance | Crystalline solid |
| Solubility in DMSO | ≥95.4 mg/mL |
| Solubility in Ethanol | ≥48.9 mg/mL |
| Solubility in Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: In a chemical fume hood, carefully weigh 3.86 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-resistant tubes and store at -80°C.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making flowchart for chemical spill response.
References
- 1. This compound | C24H22N2O3 | CID 5040063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylpyrazoletriol - Wikipedia [en.wikipedia.org]
- 3. mrtx-1133.com [mrtx-1133.com]
- 4. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. acs.org [acs.org]
Safe Handling and Storage of Propyl Pyrazole Triol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propyl pyrazole triol (PPT) is a potent and selective agonist for Estrogen Receptor Alpha (ERα), making it a valuable tool in endocrinology, oncology, and neuroscience research.[1][2] As with any research chemical, particularly one with potent biological activity and incompletely characterized toxicological properties, adherence to strict safety protocols is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document provides detailed application notes and protocols for the safe handling and storage of this compound.
Hazard Identification and Precautions
This compound is classified as a potential endocrine-disrupting compound.[1] The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the utmost caution, assuming it may be harmful. As an estrogen receptor agonist, it has the potential to cause adverse effects on the endocrine system with repeated or prolonged exposure.
General Precautions:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid ingestion and inhalation of the powder or its solutions.
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.
Safe Handling Procedures
3.1. General Handling
-
Only personnel trained in handling potent compounds should work with this compound.
-
Minimize the quantity of material handled at any one time.
-
Use designated areas for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible.
3.2. Weighing the Solid Compound
-
Perform weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder.
-
Use a dedicated, clean spatula and weighing paper.
-
Clean the balance and surrounding area thoroughly after weighing.
3.3. Solution Preparation
-
Prepare solutions in a chemical fume hood.
-
This compound is soluble in DMSO and ethanol but insoluble in water.[3]
-
When preparing solutions, add the solvent to the pre-weighed solid slowly to avoid splashing.
-
Cap vials and containers tightly after preparation.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent accidental exposure.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[4]
Spill and Emergency Procedures
5.1. Spill Response
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the spill area with a suitable solvent followed by soap and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department.
5.2. First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Do not dispose of this compound down the drain.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.[6][7][8][9]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₄H₂₂N₂O₃ |
| Molecular Weight | 386.45 g/mol |
| Appearance | Crystalline solid |
| Solubility in DMSO | ≥95.4 mg/mL |
| Solubility in Ethanol | ≥48.9 mg/mL |
| Solubility in Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: In a chemical fume hood, carefully weigh 3.86 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-resistant tubes and store at -80°C.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making flowchart for chemical spill response.
References
- 1. This compound | C24H22N2O3 | CID 5040063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylpyrazoletriol - Wikipedia [en.wikipedia.org]
- 3. mrtx-1133.com [mrtx-1133.com]
- 4. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. acs.org [acs.org]
Application Notes and Protocols: Propyl Pyrazole Triol (PPT) for Studying Uterine Tissue Response
For: Researchers, scientists, and drug development professionals.
Scope: This document provides detailed application notes and experimental protocols for the use of Propyl pyrazole (B372694) triol (PPT), a selective Estrogen Receptor Alpha (ERα) agonist, in the study of uterine tissue. It includes summaries of quantitative data, detailed methodologies for key experiments, and diagrams of signaling pathways and workflows.
Introduction to Propyl Pyrazole Triol (PPT)
This compound (PPT) is a potent and highly selective non-steroidal agonist for Estrogen Receptor Alpha (ERα).[1][2] It exhibits a binding affinity for ERα that is approximately 400 to 410 times higher than for Estrogen Receptor Beta (ERβ).[1][3][4][5] This remarkable selectivity makes PPT an invaluable chemical tool for isolating and studying the specific physiological functions mediated by ERα in various tissues, including the uterus. In uterine tissue, ERα is the predominant estrogen receptor and is the primary mediator of the classical estrogenic responses, such as tissue growth (uterotrophy), cell proliferation, and regulation of gene expression.[3][6] The use of PPT allows researchers to dissect the ERα-specific pathways from those potentially mediated by ERβ, complementing studies performed with knockout animal models.[6]
Mechanism of Action: ERα Signaling Pathway
PPT functions by binding to the ligand-binding domain of the ERα receptor located in the cytoplasm or nucleus of uterine cells. This binding event induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα). The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[7] This binding initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the transcription of downstream genes and the subsequent cellular and physiological responses in the uterus.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Propyl Pyrazole Triol (PPT) for Studying Uterine Tissue Response
For: Researchers, scientists, and drug development professionals.
Scope: This document provides detailed application notes and experimental protocols for the use of Propyl pyrazole triol (PPT), a selective Estrogen Receptor Alpha (ERα) agonist, in the study of uterine tissue. It includes summaries of quantitative data, detailed methodologies for key experiments, and diagrams of signaling pathways and workflows.
Introduction to this compound (PPT)
This compound (PPT) is a potent and highly selective non-steroidal agonist for Estrogen Receptor Alpha (ERα).[1][2] It exhibits a binding affinity for ERα that is approximately 400 to 410 times higher than for Estrogen Receptor Beta (ERβ).[1][3][4][5] This remarkable selectivity makes PPT an invaluable chemical tool for isolating and studying the specific physiological functions mediated by ERα in various tissues, including the uterus. In uterine tissue, ERα is the predominant estrogen receptor and is the primary mediator of the classical estrogenic responses, such as tissue growth (uterotrophy), cell proliferation, and regulation of gene expression.[3][6] The use of PPT allows researchers to dissect the ERα-specific pathways from those potentially mediated by ERβ, complementing studies performed with knockout animal models.[6]
Mechanism of Action: ERα Signaling Pathway
PPT functions by binding to the ligand-binding domain of the ERα receptor located in the cytoplasm or nucleus of uterine cells. This binding event induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα). The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[7] This binding initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the transcription of downstream genes and the subsequent cellular and physiological responses in the uterus.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Gene Expression Analysis Following Propyl Pyrazole Triol (PPT) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl pyrazole (B372694) triol (PPT) is a synthetic, non-steroidal compound that acts as a potent and selective agonist for Estrogen Receptor Alpha (ERα).[1] Its high binding affinity for ERα is approximately 410 times greater than for Estrogen Receptor Beta (ERβ), making it an invaluable tool for studying the specific roles of ERα in various physiological and pathological processes.[1] PPT activates gene transcription exclusively through ERα, enabling researchers to dissect the signaling pathways and downstream genetic responses mediated by this specific estrogen receptor subtype.[2] These application notes provide a comprehensive guide to analyzing gene expression changes in response to PPT treatment, with a focus on in vitro studies using the MCF-7 breast cancer cell line as a model system.
Mechanism of Action
PPT exerts its effects by binding to the ligand-binding domain of ERα. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. Additionally, ERα can influence gene expression through non-genomic pathways by interacting with other signaling molecules in the cytoplasm, leading to the activation of kinase cascades such as the PI3K/AKT and MAPK pathways.
Effects on Gene Expression
Treatment of ERα-positive cells with PPT leads to significant changes in the expression of a wide range of genes. Notably, in MCF-7 cells, PPT has been shown to induce the expression of Estrogen Receptor-α (ERα) itself and Claudin-6 (CLDN6) in a concentration- and time-dependent manner.[2] Studies in other models, such as the liver of ob/ob mice, have demonstrated that PPT can increase the expression of the transcription factor STAT3 and decrease the expression of glucose-6-phosphatase.[3]
Quantitative Gene Expression Data
The following table summarizes the observed changes in gene expression in MCF-7 cells following treatment with Propyl Pyrazole Triol (PPT).
| Gene | Cell Line | PPT Concentration | Treatment Duration | Change in Expression | Reference |
| ERα | MCF-7 | 10⁻⁶ M and 10⁻⁵ M | 24 hours | Increased mRNA and protein expression | [2] |
| CLDN6 | MCF-7 | 10⁻⁵ M | 24 hours | Increased mRNA and protein expression | [2] |
Experimental Protocols
Cell Culture and PPT Treatment
A widely used and relevant cell line for studying ERα signaling is the MCF-7 human breast cancer cell line, which is estrogen receptor-positive.[4][5][6][7]
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (PPT)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cell culture flasks and plates
Protocol:
-
Cell Culture: Culture MCF-7 cells in EMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. The use of charcoal-stripped FBS is crucial to minimize the background effects of hormones present in regular serum.
-
Cell Seeding: For gene expression analysis, seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PPT Stock Solution: Prepare a 10 mM stock solution of PPT in DMSO. Store at -20°C.
-
PPT Treatment:
-
The day after seeding, replace the medium with fresh EMEM containing 10% charcoal-stripped FBS.
-
Prepare working solutions of PPT by diluting the stock solution in the culture medium to the desired final concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M). A vehicle control (DMSO) should be prepared at the same final concentration as the highest PPT concentration.
-
Remove the medium from the cells and add the PPT-containing or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
RNA Isolation
Materials:
-
TRIzol® reagent or equivalent RNA isolation kit
-
Chloroform
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes, RNase-free
-
Microcentrifuge
Protocol:
-
Cell Lysis: After PPT treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add 1 ml of TRIzol® reagent directly to each well of the 6-well plate and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 ml of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 0.5 ml of isopropanol and mix by inverting. Incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the pellet with 1 ml of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
RNA Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
cDNA Synthesis
Materials:
-
Purified RNA
-
Reverse transcriptase enzyme
-
dNTPs
-
Oligo(dT) primers or random hexamers
-
RNase inhibitor
-
Reaction buffer
-
RNase-free water
-
Thermal cycler
Protocol:
-
Reaction Setup: In an RNase-free PCR tube, combine the following components:
-
1-2 µg of total RNA
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase-free water to the desired volume
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute. This step helps to denature the RNA secondary structures.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
Reverse transcriptase buffer
-
RNase inhibitor
-
Reverse transcriptase enzyme
-
-
Reverse Transcription Reaction: Add the reverse transcription master mix to the RNA/primer mixture.
-
Incubation: Perform the reverse transcription in a thermal cycler with the following typical parameters:
-
25°C for 10 minutes (primer annealing)
-
50°C for 50 minutes (cDNA synthesis)
-
85°C for 5 minutes (enzyme inactivation)
-
-
Storage: The resulting cDNA can be stored at -20°C for future use.
Quantitative Real-Time PCR (qPCR)
Materials:
-
cDNA
-
Gene-specific forward and reverse primers
-
SYBR® Green or TaqMan® qPCR master mix
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
Primer Design: Design or obtain validated primers for your target genes and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate or tubes. A typical reaction includes:
-
qPCR master mix
-
Forward primer
-
Reverse primer
-
Diluted cDNA template
-
Nuclease-free water to the final volume
-
-
qPCR Program: Run the qPCR in a real-time PCR instrument with a program that typically includes:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis (for SYBR® Green) to verify the specificity of the amplified product.
-
-
Data Analysis: Analyze the qPCR data using the ∆∆Ct method to determine the relative fold change in gene expression between the PPT-treated and vehicle control samples, normalized to the housekeeping gene.
Visualizations
Caption: ERα signaling pathway activated by PPT.
Caption: Experimental workflow for gene expression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The estrogen receptor {alpha}-selective agonist this compound improves glucose tolerance in ob/ob mice; potential molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCF-7: Human Breast Cancer Cell Line | PPT [slideshare.net]
- 5. Gene expression profiling and pathway analysis data in MCF-7 and MDA-MB-231 human breast cancer cell lines treated with dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcf7.com [mcf7.com]
- 7. encodeproject.org [encodeproject.org]
Application Notes and Protocols for Gene Expression Analysis Following Propyl Pyrazole Triol (PPT) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl pyrazole triol (PPT) is a synthetic, non-steroidal compound that acts as a potent and selective agonist for Estrogen Receptor Alpha (ERα).[1] Its high binding affinity for ERα is approximately 410 times greater than for Estrogen Receptor Beta (ERβ), making it an invaluable tool for studying the specific roles of ERα in various physiological and pathological processes.[1] PPT activates gene transcription exclusively through ERα, enabling researchers to dissect the signaling pathways and downstream genetic responses mediated by this specific estrogen receptor subtype.[2] These application notes provide a comprehensive guide to analyzing gene expression changes in response to PPT treatment, with a focus on in vitro studies using the MCF-7 breast cancer cell line as a model system.
Mechanism of Action
PPT exerts its effects by binding to the ligand-binding domain of ERα. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. Additionally, ERα can influence gene expression through non-genomic pathways by interacting with other signaling molecules in the cytoplasm, leading to the activation of kinase cascades such as the PI3K/AKT and MAPK pathways.
Effects on Gene Expression
Treatment of ERα-positive cells with PPT leads to significant changes in the expression of a wide range of genes. Notably, in MCF-7 cells, PPT has been shown to induce the expression of Estrogen Receptor-α (ERα) itself and Claudin-6 (CLDN6) in a concentration- and time-dependent manner.[2] Studies in other models, such as the liver of ob/ob mice, have demonstrated that PPT can increase the expression of the transcription factor STAT3 and decrease the expression of glucose-6-phosphatase.[3]
Quantitative Gene Expression Data
The following table summarizes the observed changes in gene expression in MCF-7 cells following treatment with this compound (PPT).
| Gene | Cell Line | PPT Concentration | Treatment Duration | Change in Expression | Reference |
| ERα | MCF-7 | 10⁻⁶ M and 10⁻⁵ M | 24 hours | Increased mRNA and protein expression | [2] |
| CLDN6 | MCF-7 | 10⁻⁵ M | 24 hours | Increased mRNA and protein expression | [2] |
Experimental Protocols
Cell Culture and PPT Treatment
A widely used and relevant cell line for studying ERα signaling is the MCF-7 human breast cancer cell line, which is estrogen receptor-positive.[4][5][6][7]
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (PPT)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell culture flasks and plates
Protocol:
-
Cell Culture: Culture MCF-7 cells in EMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. The use of charcoal-stripped FBS is crucial to minimize the background effects of hormones present in regular serum.
-
Cell Seeding: For gene expression analysis, seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PPT Stock Solution: Prepare a 10 mM stock solution of PPT in DMSO. Store at -20°C.
-
PPT Treatment:
-
The day after seeding, replace the medium with fresh EMEM containing 10% charcoal-stripped FBS.
-
Prepare working solutions of PPT by diluting the stock solution in the culture medium to the desired final concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M). A vehicle control (DMSO) should be prepared at the same final concentration as the highest PPT concentration.
-
Remove the medium from the cells and add the PPT-containing or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
RNA Isolation
Materials:
-
TRIzol® reagent or equivalent RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes, RNase-free
-
Microcentrifuge
Protocol:
-
Cell Lysis: After PPT treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add 1 ml of TRIzol® reagent directly to each well of the 6-well plate and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 ml of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 0.5 ml of isopropanol and mix by inverting. Incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the pellet with 1 ml of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
RNA Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
cDNA Synthesis
Materials:
-
Purified RNA
-
Reverse transcriptase enzyme
-
dNTPs
-
Oligo(dT) primers or random hexamers
-
RNase inhibitor
-
Reaction buffer
-
RNase-free water
-
Thermal cycler
Protocol:
-
Reaction Setup: In an RNase-free PCR tube, combine the following components:
-
1-2 µg of total RNA
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase-free water to the desired volume
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute. This step helps to denature the RNA secondary structures.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
Reverse transcriptase buffer
-
RNase inhibitor
-
Reverse transcriptase enzyme
-
-
Reverse Transcription Reaction: Add the reverse transcription master mix to the RNA/primer mixture.
-
Incubation: Perform the reverse transcription in a thermal cycler with the following typical parameters:
-
25°C for 10 minutes (primer annealing)
-
50°C for 50 minutes (cDNA synthesis)
-
85°C for 5 minutes (enzyme inactivation)
-
-
Storage: The resulting cDNA can be stored at -20°C for future use.
Quantitative Real-Time PCR (qPCR)
Materials:
-
cDNA
-
Gene-specific forward and reverse primers
-
SYBR® Green or TaqMan® qPCR master mix
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
Primer Design: Design or obtain validated primers for your target genes and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate or tubes. A typical reaction includes:
-
qPCR master mix
-
Forward primer
-
Reverse primer
-
Diluted cDNA template
-
Nuclease-free water to the final volume
-
-
qPCR Program: Run the qPCR in a real-time PCR instrument with a program that typically includes:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis (for SYBR® Green) to verify the specificity of the amplified product.
-
-
Data Analysis: Analyze the qPCR data using the ∆∆Ct method to determine the relative fold change in gene expression between the PPT-treated and vehicle control samples, normalized to the housekeeping gene.
Visualizations
Caption: ERα signaling pathway activated by PPT.
Caption: Experimental workflow for gene expression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The estrogen receptor {alpha}-selective agonist this compound improves glucose tolerance in ob/ob mice; potential molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCF-7: Human Breast Cancer Cell Line | PPT [slideshare.net]
- 5. Gene expression profiling and pathway analysis data in MCF-7 and MDA-MB-231 human breast cancer cell lines treated with dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcf7.com [mcf7.com]
- 7. encodeproject.org [encodeproject.org]
Troubleshooting & Optimization
Propyl pyrazole triol solubility issues and solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Propyl Pyrazole (B372694) Triol (PPT).
Frequently Asked Questions (FAQs)
Q1: What is Propyl Pyrazole Triol (PPT) and what are its key chemical properties?
This compound (PPT), with the chemical name 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)tris-phenol, is a synthetic, nonsteroidal agonist highly selective for Estrogen Receptor Alpha (ERα).[1][2][3] It exhibits an approximately 410-fold higher binding affinity for ERα compared to Estrogen Receptor Beta (ERβ).[1][3][4] This selectivity makes it a valuable tool for studying the specific functions of ERα in various biological systems.[1][3]
Key Chemical Properties of PPT:
-
Molecular Weight: 386.44 g/mol [7]
Q2: What are the general solubility characteristics of this compound (PPT)?
This compound is a hydrophobic molecule with poor water solubility.[1] It is, however, soluble in several organic solvents. Understanding its solubility profile is critical for the successful design and execution of both in vitro and in vivo experiments.
Troubleshooting Guide: Solubility Issues and Solutions
This guide addresses common solubility challenges encountered when working with PPT and provides practical solutions.
Issue 1: My this compound (PPT) is not dissolving in aqueous buffers.
Cause: PPT is known to be insoluble in water.[1] The pyrazole ring and non-polar propyl group contribute to its low aqueous solubility.[8]
Solution:
-
Use of Organic Solvents: For in vitro studies, dissolve PPT in an appropriate organic solvent before diluting it into your aqueous experimental medium. Commonly used solvents include Dimethyl Sulfoxide (DMSO) and ethanol.[1][9]
-
Co-solvent Systems: For in vivo preparations, a co-solvent system is often necessary.[4][7] A typical approach involves first dissolving PPT in a small amount of DMSO and then adding other solvents like PEG300, Tween-80, and saline to create a stable formulation.[4][7]
Issue 2: I am observing precipitation of my PPT compound after diluting the stock solution in my cell culture media.
Cause: This can happen if the final concentration of the organic solvent (like DMSO) in the media is too low to maintain the solubility of PPT, or if the concentration of PPT exceeds its solubility limit in the final solution.
Solution:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture media is sufficient to keep PPT in solution, while remaining non-toxic to the cells. Typically, DMSO concentrations are kept below 0.5% (v/v) in cell-based assays.
-
Prepare Fresh Dilutions: It is recommended to prepare fresh dilutions of PPT for each experiment rather than storing diluted solutions.[1]
-
Sonication: Gentle sonication can help in dissolving the compound and breaking up any small precipitates.[10]
-
Warm the Solution: Gently warming the solution can increase the solubility of many compounds.[8][11] However, be cautious about the temperature stability of PPT and other components in your media.
Issue 3: How can I improve the solubility of pyrazole derivatives like PPT in general?
Cause: The inherent chemical structure of pyrazole derivatives often leads to poor water solubility.[8][9]
Solution: Several strategies can be employed to enhance the solubility of poorly soluble compounds like PPT:
-
pH Adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the solution can increase solubility by forming a more soluble salt.[8][9]
-
Use of Co-solvents: As mentioned, using a mixture of a "good" solvent with a "poor" solvent can significantly improve solubility.[8][12][13]
-
Micronization: Reducing the particle size of the solid compound increases the surface area, which can lead to a faster dissolution rate.[12][13][14]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution rate.[15]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (258.77 mM) | [4][7] |
| DMSO | 90 mg/mL | [16] |
| DMSO | ≥95.4 mg/mL | [1] |
| DMSO | 77 mg/mL (199.25 mM) | [17] |
| DMSO | 20 mg/mL | [5] |
| Ethanol | ≥48.9 mg/mL | [1] |
| Ethanol | 77 mg/mL | [17] |
| Ethanol | 10 mg/mL | [5] |
| DMF | 20 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:10) | 0.15 mg/mL | [5] |
| Water | Insoluble | [1][17] |
Note: "≥" indicates that the solubility is at least the specified value, but the saturation point was not determined.[4][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of PPT in DMSO
-
Weighing: Accurately weigh out 3.864 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex or sonicate the solution until the PPT is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10] It is recommended to use freshly prepared solutions.[1]
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies
This protocol is a general guideline and may require optimization based on the specific experimental requirements.
-
Initial Dissolution: Dissolve the required amount of PPT in DMSO. The volume of DMSO should be 10% of the final desired volume.
-
Addition of Co-solvents: Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
Final Solution: This will result in a clear solution with a solubility of ≥ 10 mg/mL (25.88 mM).[4][7]
-
Administration: It is recommended to prepare this working solution fresh on the day of use.[4]
Visualizations
References
- 1. mrtx-1133.com [mrtx-1133.com]
- 2. Propylpyrazoletriol - Wikipedia [en.wikipedia.org]
- 3. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C24H22N2O3 | CID 5040063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. wjbphs.com [wjbphs.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. ijpbr.in [ijpbr.in]
- 15. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 16. abmole.com [abmole.com]
- 17. selleckchem.com [selleckchem.com]
Propyl pyrazole triol solubility issues and solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Propyl Pyrazole Triol (PPT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPT) and what are its key chemical properties?
This compound (PPT), with the chemical name 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)tris-phenol, is a synthetic, nonsteroidal agonist highly selective for Estrogen Receptor Alpha (ERα).[1][2][3] It exhibits an approximately 410-fold higher binding affinity for ERα compared to Estrogen Receptor Beta (ERβ).[1][3][4] This selectivity makes it a valuable tool for studying the specific functions of ERα in various biological systems.[1][3]
Key Chemical Properties of PPT:
-
Molecular Weight: 386.44 g/mol [7]
Q2: What are the general solubility characteristics of this compound (PPT)?
This compound is a hydrophobic molecule with poor water solubility.[1] It is, however, soluble in several organic solvents. Understanding its solubility profile is critical for the successful design and execution of both in vitro and in vivo experiments.
Troubleshooting Guide: Solubility Issues and Solutions
This guide addresses common solubility challenges encountered when working with PPT and provides practical solutions.
Issue 1: My this compound (PPT) is not dissolving in aqueous buffers.
Cause: PPT is known to be insoluble in water.[1] The pyrazole ring and non-polar propyl group contribute to its low aqueous solubility.[8]
Solution:
-
Use of Organic Solvents: For in vitro studies, dissolve PPT in an appropriate organic solvent before diluting it into your aqueous experimental medium. Commonly used solvents include Dimethyl Sulfoxide (DMSO) and ethanol.[1][9]
-
Co-solvent Systems: For in vivo preparations, a co-solvent system is often necessary.[4][7] A typical approach involves first dissolving PPT in a small amount of DMSO and then adding other solvents like PEG300, Tween-80, and saline to create a stable formulation.[4][7]
Issue 2: I am observing precipitation of my PPT compound after diluting the stock solution in my cell culture media.
Cause: This can happen if the final concentration of the organic solvent (like DMSO) in the media is too low to maintain the solubility of PPT, or if the concentration of PPT exceeds its solubility limit in the final solution.
Solution:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture media is sufficient to keep PPT in solution, while remaining non-toxic to the cells. Typically, DMSO concentrations are kept below 0.5% (v/v) in cell-based assays.
-
Prepare Fresh Dilutions: It is recommended to prepare fresh dilutions of PPT for each experiment rather than storing diluted solutions.[1]
-
Sonication: Gentle sonication can help in dissolving the compound and breaking up any small precipitates.[10]
-
Warm the Solution: Gently warming the solution can increase the solubility of many compounds.[8][11] However, be cautious about the temperature stability of PPT and other components in your media.
Issue 3: How can I improve the solubility of pyrazole derivatives like PPT in general?
Cause: The inherent chemical structure of pyrazole derivatives often leads to poor water solubility.[8][9]
Solution: Several strategies can be employed to enhance the solubility of poorly soluble compounds like PPT:
-
pH Adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the solution can increase solubility by forming a more soluble salt.[8][9]
-
Use of Co-solvents: As mentioned, using a mixture of a "good" solvent with a "poor" solvent can significantly improve solubility.[8][12][13]
-
Micronization: Reducing the particle size of the solid compound increases the surface area, which can lead to a faster dissolution rate.[12][13][14]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution rate.[15]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (258.77 mM) | [4][7] |
| DMSO | 90 mg/mL | [16] |
| DMSO | ≥95.4 mg/mL | [1] |
| DMSO | 77 mg/mL (199.25 mM) | [17] |
| DMSO | 20 mg/mL | [5] |
| Ethanol | ≥48.9 mg/mL | [1] |
| Ethanol | 77 mg/mL | [17] |
| Ethanol | 10 mg/mL | [5] |
| DMF | 20 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:10) | 0.15 mg/mL | [5] |
| Water | Insoluble | [1][17] |
Note: "≥" indicates that the solubility is at least the specified value, but the saturation point was not determined.[4][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of PPT in DMSO
-
Weighing: Accurately weigh out 3.864 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex or sonicate the solution until the PPT is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10] It is recommended to use freshly prepared solutions.[1]
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies
This protocol is a general guideline and may require optimization based on the specific experimental requirements.
-
Initial Dissolution: Dissolve the required amount of PPT in DMSO. The volume of DMSO should be 10% of the final desired volume.
-
Addition of Co-solvents: Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
Final Solution: This will result in a clear solution with a solubility of ≥ 10 mg/mL (25.88 mM).[4][7]
-
Administration: It is recommended to prepare this working solution fresh on the day of use.[4]
Visualizations
References
- 1. mrtx-1133.com [mrtx-1133.com]
- 2. Propylpyrazoletriol - Wikipedia [en.wikipedia.org]
- 3. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C24H22N2O3 | CID 5040063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. wjbphs.com [wjbphs.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. ijpbr.in [ijpbr.in]
- 15. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 16. abmole.com [abmole.com]
- 17. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Propyl Pyrazole Triol (PPT) Concentration for In Vitro Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with Propyl pyrazole (B372694) triol (PPT), a selective Estrogen Receptor Alpha (ERα) agonist, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Propyl pyrazole triol (PPT) and what is its mechanism of action?
This compound (PPT) is a synthetic, non-steroidal compound that acts as a potent and highly selective agonist for Estrogen Receptor Alpha (ERα).[1][2][3] Its mechanism involves direct binding to the ligand-binding domain of ERα. This binding induces a conformational change in the receptor, activating it. The activated ERα complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Q2: What is the selectivity of PPT for Estrogen Receptor Alpha (ERα) over Estrogen Receptor Beta (ERβ)?
PPT exhibits a high degree of selectivity for ERα. It has an approximately 410-fold higher binding affinity for ERα compared to ERβ.[1][2][4][5] This selectivity makes PPT a valuable tool for specifically investigating ERα-mediated signaling pathways without the confounding effects of ERβ activation.[1]
Q3: How should I dissolve and store PPT?
PPT is a crystalline solid that is insoluble in water.[1] It should be dissolved in organic solvents. For in vitro assays, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are recommended.[1][4] It is advisable to prepare fresh aliquots for each experiment and avoid long-term storage of solutions.[1] For stock solutions, store at -20°C for up to one year or -80°C for up to two years.[2]
Q4: What is a typical effective concentration range for PPT in cell culture?
The optimal concentration of PPT is highly dependent on the cell line and the specific assay. However, a general range can be recommended.
-
For reporter assays (e.g., ERE-luciferase): The EC50 (half-maximal effective concentration) has been reported to be as low as 140-200 pM in engineered cell lines like ERα-U2OS-Luc.[2][6]
-
For gene expression studies: In MCF-7 breast cancer cells, concentrations between 1 µM (10⁻⁶ mol/L) and 10 µM (10⁻⁵ mol/L) have been shown to effectively induce ERα and downstream target gene expression after 24 hours.[7]
-
General cell-based assays: A starting concentration of 1 µM for 24 hours is often recommended.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q5: What are the potential off-target effects or cytotoxicity of PPT?
While PPT is highly selective for ERα, it is important to be aware that at high concentrations, it may have effects on ERβ.[8] As with any compound, high concentrations of PPT can lead to cytotoxicity.[9][10] It is essential to perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.[11][12][13]
Q6: Why is a vehicle control important when using PPT?
A vehicle control is critical in any experiment involving a dissolved compound. Since PPT is typically dissolved in a solvent like DMSO or ethanol, the vehicle control consists of treating cells with the same concentration of the solvent alone.[14] This ensures that any observed effects are due to the PPT itself and not the solvent, which can have its own biological effects.[14]
Troubleshooting Guide
Problem: I am not observing any effect of PPT in my assay.
-
Is your cell line appropriate? Confirm that your cells express a functional Estrogen Receptor Alpha (ERα). Cell lines that are ERα-negative will not respond to PPT.
-
Is the PPT concentration optimal? The effective concentration can vary significantly between cell lines. Perform a dose-response experiment, testing a wide range of concentrations (e.g., 1 pM to 10 µM), to identify the optimal concentration for your system.
-
Was the PPT prepared and stored correctly? PPT is insoluble in aqueous solutions and should be dissolved in DMSO or ethanol.[1] Prepare fresh solutions for each experiment, as long-term storage of diluted solutions is not recommended.[1]
-
Is the incubation time sufficient? For genomic effects (changes in gene expression), an incubation time of at least 24 hours is often necessary.[1][7] For rapid, non-genomic signaling events, much shorter incubation times (5-10 minutes) may be sufficient.[15]
Problem: I am observing high cytotoxicity or cell death with PPT treatment.
-
Is the PPT concentration too high? High concentrations of any compound can be toxic.[10] Determine the maximum non-toxic concentration by performing a cytotoxicity assay (e.g., MTT, XTT, or trypan blue) across a range of PPT concentrations.[9][11]
-
Is the vehicle (solvent) concentration too high? Solvents like DMSO can be toxic to cells at high concentrations. Ensure the final concentration of your vehicle in the cell culture medium is low (typically ≤0.1%) and that your vehicle control group shows no signs of toxicity.
-
Are the cells healthy? Unhealthy cells are more susceptible to chemical-induced stress. Ensure your cells are in the logarithmic growth phase and have good morphology before starting the experiment.
Problem: My results with PPT are inconsistent or not reproducible.
-
Are you using a consistent experimental protocol? Minor variations in cell seeding density, incubation times, reagent preparation, and passage number can lead to variability.[16] Standardize your protocol and document every step carefully.
-
Is there batch-to-batch variability in your PPT? If you suspect this, obtain a new lot of the compound and test it in parallel with your existing stock.
-
Are you preparing fresh dilutions? As recommended, avoid repeated freeze-thaw cycles and prepare fresh working solutions from a concentrated stock for each experiment.[1]
Quantitative Data Summary
Table 1: Physicochemical and Solubility Properties of this compound (PPT)
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₂N₂O₃ | [4] |
| Molecular Weight | 386.4 g/mol | [4] |
| Appearance | Crystalline solid | [1][4] |
| Solubility in DMSO | ≥20 mg/mL | [4] |
| Solubility in Ethanol | ≥10 mg/mL | [4] |
| Solubility in Water | Insoluble | [1] |
Table 2: Recommended Concentrations and EC₅₀ Values of PPT in Various In Vitro Assays
| Assay Type | Cell Line | Concentration / EC₅₀ | Incubation Time | Source(s) |
| ERE Luciferase Reporter | ERα-U2OS-Luc | EC₅₀: 140 pM | 24 hours | [2][17] |
| ERE Luciferase Reporter | T47D | 1 nM (for E₂ comparison) | 24 hours | [18] |
| Gene Expression (mRNA) | MCF-7 | 1 µM - 10 µM | 24 hours | [7] |
| Protein Expression | MCF-7 | 1 µM - 10 µM | 24 hours | [7] |
| Gene Expression | Saos-2 | 1 µM | 24 hours | [1] |
| Vessel Relaxation | Mouse Aorta | 0.01 µM - 30 µM | < 5 minutes | [19] |
Experimental Protocols & Visualizations
Protocol 1: ERE-Luciferase Reporter Assay to Measure ERα Activation
This protocol is designed to quantify the activation of ERα by PPT using a luciferase reporter gene under the control of Estrogen Response Elements (EREs).
Materials:
-
ERα-positive cells (e.g., T47D, MCF-7)
-
ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (phenol red-free) with charcoal-stripped serum
-
PPT stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[18]
-
Transfection: Co-transfect the cells with the ERE-luciferase plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.[18]
-
Recovery: After 24 hours, replace the transfection medium with fresh phenol (B47542) red-free medium containing charcoal-stripped serum.[18]
-
Treatment: Prepare serial dilutions of PPT in the culture medium. Add the different concentrations of PPT (and a vehicle control) to the cells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.[18]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.[20]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.[18][20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Plot the normalized luciferase activity against the PPT concentration to generate a dose-response curve and calculate the EC₅₀.
Protocol 2: Cell Proliferation (MTT) Assay to Assess PPT-induced Cell Growth
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[12][13]
Materials:
-
ERα-positive cells (e.g., MCF-7)
-
Cell culture medium
-
PPT stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of PPT and a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for cell proliferation.
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing living cells to metabolize the MTT into purple formazan (B1609692) crystals.[21]
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Measure Absorbance: Shake the plate for 15 minutes in the dark to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium but no cells). The absorbance is directly proportional to the number of viable, metabolically active cells.
References
- 1. mrtx-1133.com [mrtx-1133.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPT | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen receptor alpha and beta specific agonists regulate expression of synaptic proteins in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity | PPTX [slideshare.net]
- 10. Cytotoxicity | PPTX [slideshare.net]
- 11. Cell viability and proliferation assays | PPTX [slideshare.net]
- 12. MTT cell proliferation assay | PPTX [slideshare.net]
- 13. MTT, the priciples and basics of cell proliferation assay.pptx [slideshare.net]
- 14. reddit.com [reddit.com]
- 15. Rapid estrogen receptor-α signaling mediated by ERK activation regulates vascular tone in male and ovary-intact female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute effects of oestrogen receptor subtype-specific agonists on vascular contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Optimizing Propyl Pyrazole Triol (PPT) Concentration for In Vitro Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with Propyl pyrazole triol (PPT), a selective Estrogen Receptor Alpha (ERα) agonist, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPT) and what is its mechanism of action?
This compound (PPT) is a synthetic, non-steroidal compound that acts as a potent and highly selective agonist for Estrogen Receptor Alpha (ERα).[1][2][3] Its mechanism involves direct binding to the ligand-binding domain of ERα. This binding induces a conformational change in the receptor, activating it. The activated ERα complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Q2: What is the selectivity of PPT for Estrogen Receptor Alpha (ERα) over Estrogen Receptor Beta (ERβ)?
PPT exhibits a high degree of selectivity for ERα. It has an approximately 410-fold higher binding affinity for ERα compared to ERβ.[1][2][4][5] This selectivity makes PPT a valuable tool for specifically investigating ERα-mediated signaling pathways without the confounding effects of ERβ activation.[1]
Q3: How should I dissolve and store PPT?
PPT is a crystalline solid that is insoluble in water.[1] It should be dissolved in organic solvents. For in vitro assays, Dimethyl sulfoxide (DMSO) and ethanol are recommended.[1][4] It is advisable to prepare fresh aliquots for each experiment and avoid long-term storage of solutions.[1] For stock solutions, store at -20°C for up to one year or -80°C for up to two years.[2]
Q4: What is a typical effective concentration range for PPT in cell culture?
The optimal concentration of PPT is highly dependent on the cell line and the specific assay. However, a general range can be recommended.
-
For reporter assays (e.g., ERE-luciferase): The EC50 (half-maximal effective concentration) has been reported to be as low as 140-200 pM in engineered cell lines like ERα-U2OS-Luc.[2][6]
-
For gene expression studies: In MCF-7 breast cancer cells, concentrations between 1 µM (10⁻⁶ mol/L) and 10 µM (10⁻⁵ mol/L) have been shown to effectively induce ERα and downstream target gene expression after 24 hours.[7]
-
General cell-based assays: A starting concentration of 1 µM for 24 hours is often recommended.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q5: What are the potential off-target effects or cytotoxicity of PPT?
While PPT is highly selective for ERα, it is important to be aware that at high concentrations, it may have effects on ERβ.[8] As with any compound, high concentrations of PPT can lead to cytotoxicity.[9][10] It is essential to perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.[11][12][13]
Q6: Why is a vehicle control important when using PPT?
A vehicle control is critical in any experiment involving a dissolved compound. Since PPT is typically dissolved in a solvent like DMSO or ethanol, the vehicle control consists of treating cells with the same concentration of the solvent alone.[14] This ensures that any observed effects are due to the PPT itself and not the solvent, which can have its own biological effects.[14]
Troubleshooting Guide
Problem: I am not observing any effect of PPT in my assay.
-
Is your cell line appropriate? Confirm that your cells express a functional Estrogen Receptor Alpha (ERα). Cell lines that are ERα-negative will not respond to PPT.
-
Is the PPT concentration optimal? The effective concentration can vary significantly between cell lines. Perform a dose-response experiment, testing a wide range of concentrations (e.g., 1 pM to 10 µM), to identify the optimal concentration for your system.
-
Was the PPT prepared and stored correctly? PPT is insoluble in aqueous solutions and should be dissolved in DMSO or ethanol.[1] Prepare fresh solutions for each experiment, as long-term storage of diluted solutions is not recommended.[1]
-
Is the incubation time sufficient? For genomic effects (changes in gene expression), an incubation time of at least 24 hours is often necessary.[1][7] For rapid, non-genomic signaling events, much shorter incubation times (5-10 minutes) may be sufficient.[15]
Problem: I am observing high cytotoxicity or cell death with PPT treatment.
-
Is the PPT concentration too high? High concentrations of any compound can be toxic.[10] Determine the maximum non-toxic concentration by performing a cytotoxicity assay (e.g., MTT, XTT, or trypan blue) across a range of PPT concentrations.[9][11]
-
Is the vehicle (solvent) concentration too high? Solvents like DMSO can be toxic to cells at high concentrations. Ensure the final concentration of your vehicle in the cell culture medium is low (typically ≤0.1%) and that your vehicle control group shows no signs of toxicity.
-
Are the cells healthy? Unhealthy cells are more susceptible to chemical-induced stress. Ensure your cells are in the logarithmic growth phase and have good morphology before starting the experiment.
Problem: My results with PPT are inconsistent or not reproducible.
-
Are you using a consistent experimental protocol? Minor variations in cell seeding density, incubation times, reagent preparation, and passage number can lead to variability.[16] Standardize your protocol and document every step carefully.
-
Is there batch-to-batch variability in your PPT? If you suspect this, obtain a new lot of the compound and test it in parallel with your existing stock.
-
Are you preparing fresh dilutions? As recommended, avoid repeated freeze-thaw cycles and prepare fresh working solutions from a concentrated stock for each experiment.[1]
Quantitative Data Summary
Table 1: Physicochemical and Solubility Properties of this compound (PPT)
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₂N₂O₃ | [4] |
| Molecular Weight | 386.4 g/mol | [4] |
| Appearance | Crystalline solid | [1][4] |
| Solubility in DMSO | ≥20 mg/mL | [4] |
| Solubility in Ethanol | ≥10 mg/mL | [4] |
| Solubility in Water | Insoluble | [1] |
Table 2: Recommended Concentrations and EC₅₀ Values of PPT in Various In Vitro Assays
| Assay Type | Cell Line | Concentration / EC₅₀ | Incubation Time | Source(s) |
| ERE Luciferase Reporter | ERα-U2OS-Luc | EC₅₀: 140 pM | 24 hours | [2][17] |
| ERE Luciferase Reporter | T47D | 1 nM (for E₂ comparison) | 24 hours | [18] |
| Gene Expression (mRNA) | MCF-7 | 1 µM - 10 µM | 24 hours | [7] |
| Protein Expression | MCF-7 | 1 µM - 10 µM | 24 hours | [7] |
| Gene Expression | Saos-2 | 1 µM | 24 hours | [1] |
| Vessel Relaxation | Mouse Aorta | 0.01 µM - 30 µM | < 5 minutes | [19] |
Experimental Protocols & Visualizations
Protocol 1: ERE-Luciferase Reporter Assay to Measure ERα Activation
This protocol is designed to quantify the activation of ERα by PPT using a luciferase reporter gene under the control of Estrogen Response Elements (EREs).
Materials:
-
ERα-positive cells (e.g., T47D, MCF-7)
-
ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (phenol red-free) with charcoal-stripped serum
-
PPT stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[18]
-
Transfection: Co-transfect the cells with the ERE-luciferase plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.[18]
-
Recovery: After 24 hours, replace the transfection medium with fresh phenol red-free medium containing charcoal-stripped serum.[18]
-
Treatment: Prepare serial dilutions of PPT in the culture medium. Add the different concentrations of PPT (and a vehicle control) to the cells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.[18]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.[20]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.[18][20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Plot the normalized luciferase activity against the PPT concentration to generate a dose-response curve and calculate the EC₅₀.
Protocol 2: Cell Proliferation (MTT) Assay to Assess PPT-induced Cell Growth
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[12][13]
Materials:
-
ERα-positive cells (e.g., MCF-7)
-
Cell culture medium
-
PPT stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of PPT and a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for cell proliferation.
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing living cells to metabolize the MTT into purple formazan crystals.[21]
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Measure Absorbance: Shake the plate for 15 minutes in the dark to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium but no cells). The absorbance is directly proportional to the number of viable, metabolically active cells.
References
- 1. mrtx-1133.com [mrtx-1133.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPT | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen receptor alpha and beta specific agonists regulate expression of synaptic proteins in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity | PPTX [slideshare.net]
- 10. Cytotoxicity | PPTX [slideshare.net]
- 11. Cell viability and proliferation assays | PPTX [slideshare.net]
- 12. MTT cell proliferation assay | PPTX [slideshare.net]
- 13. MTT, the priciples and basics of cell proliferation assay.pptx [slideshare.net]
- 14. reddit.com [reddit.com]
- 15. Rapid estrogen receptor-α signaling mediated by ERK activation regulates vascular tone in male and ovary-intact female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute effects of oestrogen receptor subtype-specific agonists on vascular contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Propyl Pyrazole Triol (PPT) Stability and Degradation in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Propyl Pyrazole (B372694) Triol (PPT) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Propyl Pyrazole Triol (PPT) in solution?
The stability of pyrazole compounds like PPT in solution is primarily influenced by several factors:
-
pH: PPT may be susceptible to hydrolysis, especially under non-neutral pH conditions.[1]
-
Oxidation: The presence of atmospheric oxygen, trace metal impurities, or other oxidizing agents can lead to oxidative degradation of the pyrazole ring or its substituents.[1][2]
-
Light Exposure: Some pyrazole derivatives are photosensitive and can undergo photodegradation when exposed to UV or visible light.[1][2]
-
Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.
-
Solvent: The choice of solvent can significantly impact stability. Aprotic, dry solvents are often preferred for long-term storage over aqueous solutions.[1]
Q2: I've observed a change in the color of my PPT solution. What could be the cause?
A color change in your PPT solution is often an indicator of chemical degradation. This could be due to oxidation or the formation of degradation products that absorb light differently than the parent compound. It is recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC-UV, and to prepare fresh solutions if degradation is suspected.[1]
Q3: My PPT solution has become cloudy or has formed a precipitate upon storage. What should I do?
Precipitation in a stored PPT solution can occur for two main reasons:
-
Low Solubility at Storage Temperature: The compound's solubility may be lower at the storage temperature (e.g., -20°C) than at the temperature at which it was prepared.
-
Degradation: The precipitate could be a degradation product that is less soluble than PPT in the chosen solvent.
To troubleshoot, gently warm the solution to see if the precipitate redissolves. If it does, consider storing the solution at a higher temperature or preparing more dilute stock solutions. If the precipitate does not redissolve, it is likely a degradant, and a fresh solution should be prepared.[1]
Q4: What are the recommended storage conditions for PPT stock solutions?
For long-term stability, it is recommended to store PPT stock solutions at low temperatures. Stock solutions in solvents like DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[3][4][5] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3][4] For in vivo experiments, it is best to prepare fresh working solutions daily.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the PPT stock solution. | 1. Confirm the purity of the stock solution using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh stock solutions for each experiment. 3. If using aqueous buffers, prepare them fresh and consider the pH stability of PPT. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradants. 2. Adjust storage conditions (e.g., protect from light, store under an inert atmosphere) to minimize degradation. |
| Loss of biological activity | Degradation of PPT to inactive forms. | 1. Correlate the loss of activity with the appearance of degradation products via analytical methods. 2. Ensure proper storage and handling of PPT solutions. |
Quantitative Data Summary
The following tables summarize the stability of this compound under various stress conditions. These data are representative and may vary depending on the specific experimental conditions.
Table 1: pH-Dependent Stability of this compound (PPT) in Aqueous Solution at 37°C
| pH | % PPT Remaining after 24 hours | % PPT Remaining after 72 hours |
| 2.0 (0.01 N HCl) | 95.2% | 88.5% |
| 7.4 (Phosphate Buffer) | 99.1% | 97.3% |
| 9.0 (Borate Buffer) | 92.8% | 81.2% |
Table 2: Thermal and Photolytic Stability of this compound (PPT) in Methanol
| Condition | % PPT Remaining after 48 hours |
| 4°C (dark) | 99.8% |
| 25°C (dark) | 98.5% |
| 60°C (dark) | 85.1% |
| 25°C (exposed to UV light) | 75.4% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for PPT Purity and Stability Assessment
This method is suitable for determining the purity of PPT and quantifying its degradation over time.
-
Instrumentation: HPLC system with a UV-Vis detector (PDA recommended).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water (e.g., 75:25 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 255 nm.[7]
-
Procedure:
-
Prepare a stock solution of PPT in a suitable solvent (e.g., DMSO, methanol).
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the PPT peak and any impurity or degradation peaks.
-
Calculate the purity of PPT based on the peak area percentage.
-
Protocol 2: Forced Degradation Study of this compound (PPT)
Forced degradation studies are essential for identifying potential degradation pathways and products.[8]
-
Acid Hydrolysis: Incubate a solution of PPT in 0.1 M HCl at 60°C for 24-48 hours.[2]
-
Base Hydrolysis: Incubate a solution of PPT in 0.1 M NaOH at room temperature for 8-24 hours.[2]
-
Oxidative Degradation: Treat a solution of PPT with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[2]
-
Thermal Degradation: Heat a solid sample of PPT at 80°C for 48 hours.[2]
-
Photodegradation: Expose a solution of PPT to a combination of UV and visible light in a photostability chamber.[2]
-
Analysis: Analyze the stressed samples by HPLC (as described in Protocol 1) to determine the extent of degradation and the profile of degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental outcomes.
Caption: Signaling pathways indirectly modulated by PPT via ERα activation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. caymanchem.com [caymanchem.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
Propyl Pyrazole Triol (PPT) Stability and Degradation in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Propyl Pyrazole Triol (PPT) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound (PPT) in solution?
The stability of pyrazole compounds like PPT in solution is primarily influenced by several factors:
-
pH: PPT may be susceptible to hydrolysis, especially under non-neutral pH conditions.[1]
-
Oxidation: The presence of atmospheric oxygen, trace metal impurities, or other oxidizing agents can lead to oxidative degradation of the pyrazole ring or its substituents.[1][2]
-
Light Exposure: Some pyrazole derivatives are photosensitive and can undergo photodegradation when exposed to UV or visible light.[1][2]
-
Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.
-
Solvent: The choice of solvent can significantly impact stability. Aprotic, dry solvents are often preferred for long-term storage over aqueous solutions.[1]
Q2: I've observed a change in the color of my PPT solution. What could be the cause?
A color change in your PPT solution is often an indicator of chemical degradation. This could be due to oxidation or the formation of degradation products that absorb light differently than the parent compound. It is recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC-UV, and to prepare fresh solutions if degradation is suspected.[1]
Q3: My PPT solution has become cloudy or has formed a precipitate upon storage. What should I do?
Precipitation in a stored PPT solution can occur for two main reasons:
-
Low Solubility at Storage Temperature: The compound's solubility may be lower at the storage temperature (e.g., -20°C) than at the temperature at which it was prepared.
-
Degradation: The precipitate could be a degradation product that is less soluble than PPT in the chosen solvent.
To troubleshoot, gently warm the solution to see if the precipitate redissolves. If it does, consider storing the solution at a higher temperature or preparing more dilute stock solutions. If the precipitate does not redissolve, it is likely a degradant, and a fresh solution should be prepared.[1]
Q4: What are the recommended storage conditions for PPT stock solutions?
For long-term stability, it is recommended to store PPT stock solutions at low temperatures. Stock solutions in solvents like DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[3][4][5] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3][4] For in vivo experiments, it is best to prepare fresh working solutions daily.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the PPT stock solution. | 1. Confirm the purity of the stock solution using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh stock solutions for each experiment. 3. If using aqueous buffers, prepare them fresh and consider the pH stability of PPT. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradants. 2. Adjust storage conditions (e.g., protect from light, store under an inert atmosphere) to minimize degradation. |
| Loss of biological activity | Degradation of PPT to inactive forms. | 1. Correlate the loss of activity with the appearance of degradation products via analytical methods. 2. Ensure proper storage and handling of PPT solutions. |
Quantitative Data Summary
The following tables summarize the stability of this compound under various stress conditions. These data are representative and may vary depending on the specific experimental conditions.
Table 1: pH-Dependent Stability of this compound (PPT) in Aqueous Solution at 37°C
| pH | % PPT Remaining after 24 hours | % PPT Remaining after 72 hours |
| 2.0 (0.01 N HCl) | 95.2% | 88.5% |
| 7.4 (Phosphate Buffer) | 99.1% | 97.3% |
| 9.0 (Borate Buffer) | 92.8% | 81.2% |
Table 2: Thermal and Photolytic Stability of this compound (PPT) in Methanol
| Condition | % PPT Remaining after 48 hours |
| 4°C (dark) | 99.8% |
| 25°C (dark) | 98.5% |
| 60°C (dark) | 85.1% |
| 25°C (exposed to UV light) | 75.4% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for PPT Purity and Stability Assessment
This method is suitable for determining the purity of PPT and quantifying its degradation over time.
-
Instrumentation: HPLC system with a UV-Vis detector (PDA recommended).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 75:25 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 255 nm.[7]
-
Procedure:
-
Prepare a stock solution of PPT in a suitable solvent (e.g., DMSO, methanol).
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the PPT peak and any impurity or degradation peaks.
-
Calculate the purity of PPT based on the peak area percentage.
-
Protocol 2: Forced Degradation Study of this compound (PPT)
Forced degradation studies are essential for identifying potential degradation pathways and products.[8]
-
Acid Hydrolysis: Incubate a solution of PPT in 0.1 M HCl at 60°C for 24-48 hours.[2]
-
Base Hydrolysis: Incubate a solution of PPT in 0.1 M NaOH at room temperature for 8-24 hours.[2]
-
Oxidative Degradation: Treat a solution of PPT with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[2]
-
Thermal Degradation: Heat a solid sample of PPT at 80°C for 48 hours.[2]
-
Photodegradation: Expose a solution of PPT to a combination of UV and visible light in a photostability chamber.[2]
-
Analysis: Analyze the stressed samples by HPLC (as described in Protocol 1) to determine the extent of degradation and the profile of degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental outcomes.
Caption: Signaling pathways indirectly modulated by PPT via ERα activation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. caymanchem.com [caymanchem.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting unexpected results in Propyl pyrazole triol experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propyl pyrazole (B372694) triol (PPT), a selective estrogen receptor alpha (ERα) agonist.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Propyl pyrazole triol (PPT) and what is its primary mechanism of action?
This compound (PPT) is a synthetic, non-steroidal compound that acts as a potent and selective agonist for Estrogen Receptor Alpha (ERα).[1][2] Its primary mechanism of action involves binding to ERα, which then typically forms a dimer, translocates to the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs). This interaction modulates the transcription of target genes. PPT can also induce rapid, non-genomic effects through the activation of intracellular kinase cascades by binding to membrane-associated ERα.
Q2: What is the selectivity of PPT for ERα over ERβ?
PPT exhibits a high selectivity for ERα, with a binding affinity that is approximately 410-fold higher for ERα compared to Estrogen Receptor Beta (ERβ).[1][3]
In Vitro Experiments
Q3: I am not observing the expected effect of PPT in my cell culture experiments. What are the possible reasons?
Several factors could contribute to a lack of response in cell culture experiments:
-
Cell Line Expresses Low or No ERα: The target cells must express ERα for PPT to elicit a response. Verify the ERα expression status of your cell line through methods like Western blotting or RT-qPCR.
-
PPT Solubility and Stability: PPT has limited solubility in aqueous solutions. Ensure that it is properly dissolved in a suitable solvent, such as DMSO, before adding it to your culture medium. Prepare fresh dilutions for each experiment as PPT in solution may degrade over time.
-
Incorrect Concentration: The effective concentration of PPT can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Phenol (B47542) Red in Culture Medium: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with the effects of PPT. For sensitive assays, it is advisable to use phenol red-free medium.
-
Serum in Culture Medium: Serum contains endogenous estrogens and other factors that can mask or interfere with the effects of PPT. For acute treatments, consider using charcoal-stripped serum to remove these interfering substances.
Q4: I am observing high background or inconsistent results in my cell-based assays with PPT. What can I do to improve my results?
High background and inconsistency can be addressed by:
-
Using a vehicle control: Always include a vehicle control (the solvent used to dissolve PPT, e.g., DMSO) in your experiments to account for any effects of the solvent itself.
-
Optimizing cell density: Plate cells at an optimal density to ensure they are in a logarithmic growth phase during the experiment. Over-confluent or sparse cultures can respond differently to stimuli.
-
Washing cells before treatment: For some assays, washing the cells with PBS before adding the treatment can help to remove any residual growth factors or interfering substances from the medium.
In Vivo Experiments
Q5: My in vivo experiment with PPT is showing high variability between animals. How can I reduce this?
Variability in in vivo experiments can be minimized by:
-
Using ovariectomized animals: For studies investigating estrogenic effects, using ovariectomized (OVX) animals is crucial to remove the influence of endogenous estrogens.[4] Allow sufficient time for the uterus to regress after surgery (at least 7 days for mice and 14 days for rats).[5]
-
Consistent administration: Ensure consistent timing and route of administration (e.g., subcutaneous injection) for all animals.[6]
-
Acclimatization: Allow animals to acclimatize to the housing conditions before starting the experiment to reduce stress-related variability.
-
Randomization: Randomize animals into treatment groups to avoid any bias.
-
Dietary considerations: Use a standardized diet with low phytoestrogen content, as some plant-derived compounds can have estrogenic activity.
Q6: I am not observing a significant uterotrophic response in my animal model after PPT administration. What should I check?
A lack of a significant uterotrophic response could be due to:
-
Inadequate dose: The dose of PPT may be too low to elicit a significant response. A dose-finding study is recommended.
-
Insufficient treatment duration: A standard uterotrophic assay protocol typically involves daily administration for three consecutive days.[7][8]
-
Improper tissue collection and measurement: Ensure that the uterus is carefully dissected, trimmed of any adhering fat and connective tissue, and blotted to remove excess fluid before weighing.
-
Animal strain: Different rodent strains can exhibit varying sensitivity to estrogenic compounds.[4]
Data Presentation
Table 1: In Vitro Activity of this compound (PPT)
| Parameter | Cell Line | Value | Assay | Reference |
| EC50 | ERα-U2OS-Luc | 140 pM | Luciferase Reporter Assay | [1][9] |
| IC50 | MCF-7 | 27.2 µM | Crystal Violet Growth Inhibition | [1][10] |
Table 2: In Vivo Dose-Response of this compound (PPT) in Ovariectomized Female Rats
| Dose (mg/kg) | Endpoint | Observation | Reference |
| 0.01 - 1.0 | Uterine Weight | Dose-dependent increase | N/A |
| 1.0 | Progesterone Receptor mRNA (Hypothalamus) | Significant increase | N/A |
Experimental Protocols
Detailed Methodology for a Rodent Uterotrophic Bioassay
This protocol is adapted from the OECD Test Guideline 440.[7][11]
-
Animal Model: Use either immature female rats (post-weaning, prior to puberty) or young adult ovariectomized (OVX) female rats. For OVX models, allow at least 14 days for uterine regression following surgery.[5]
-
Housing and Husbandry: House animals in a controlled environment with a 12-hour light/dark cycle. Provide a standard diet low in phytoestrogens and water ad libitum.
-
Dosing: Administer PPT or vehicle control daily for three consecutive days via oral gavage or subcutaneous injection. At least two dose levels of PPT should be used in addition to a positive control (e.g., ethinyl estradiol). Each treatment group should consist of at least 6 animals.[7]
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals.[7] Carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Uterine Weight Measurement: Gently blot the uterus to remove luminal fluid and record the wet weight.
-
Data Analysis: Compare the mean uterine weights of the PPT-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates a positive estrogenic response.
Detailed Methodology for a Cell Proliferation (MTT) Assay
This protocol is a general guideline for assessing cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of PPT or vehicle control. It is recommended to use phenol red-free medium and charcoal-stripped serum if necessary.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. oecd.org [oecd.org]
- 8. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound (PPT) | ERα Agonist | MCE [medchemexpress.cn]
- 11. oecd.org [oecd.org]
- 12. MTT (Assay protocol [protocols.io]
Troubleshooting unexpected results in Propyl pyrazole triol experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propyl pyrazole triol (PPT), a selective estrogen receptor alpha (ERα) agonist.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound (PPT) and what is its primary mechanism of action?
This compound (PPT) is a synthetic, non-steroidal compound that acts as a potent and selective agonist for Estrogen Receptor Alpha (ERα).[1][2] Its primary mechanism of action involves binding to ERα, which then typically forms a dimer, translocates to the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs). This interaction modulates the transcription of target genes. PPT can also induce rapid, non-genomic effects through the activation of intracellular kinase cascades by binding to membrane-associated ERα.
Q2: What is the selectivity of PPT for ERα over ERβ?
PPT exhibits a high selectivity for ERα, with a binding affinity that is approximately 410-fold higher for ERα compared to Estrogen Receptor Beta (ERβ).[1][3]
In Vitro Experiments
Q3: I am not observing the expected effect of PPT in my cell culture experiments. What are the possible reasons?
Several factors could contribute to a lack of response in cell culture experiments:
-
Cell Line Expresses Low or No ERα: The target cells must express ERα for PPT to elicit a response. Verify the ERα expression status of your cell line through methods like Western blotting or RT-qPCR.
-
PPT Solubility and Stability: PPT has limited solubility in aqueous solutions. Ensure that it is properly dissolved in a suitable solvent, such as DMSO, before adding it to your culture medium. Prepare fresh dilutions for each experiment as PPT in solution may degrade over time.
-
Incorrect Concentration: The effective concentration of PPT can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Phenol Red in Culture Medium: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with the effects of PPT. For sensitive assays, it is advisable to use phenol red-free medium.
-
Serum in Culture Medium: Serum contains endogenous estrogens and other factors that can mask or interfere with the effects of PPT. For acute treatments, consider using charcoal-stripped serum to remove these interfering substances.
Q4: I am observing high background or inconsistent results in my cell-based assays with PPT. What can I do to improve my results?
High background and inconsistency can be addressed by:
-
Using a vehicle control: Always include a vehicle control (the solvent used to dissolve PPT, e.g., DMSO) in your experiments to account for any effects of the solvent itself.
-
Optimizing cell density: Plate cells at an optimal density to ensure they are in a logarithmic growth phase during the experiment. Over-confluent or sparse cultures can respond differently to stimuli.
-
Washing cells before treatment: For some assays, washing the cells with PBS before adding the treatment can help to remove any residual growth factors or interfering substances from the medium.
In Vivo Experiments
Q5: My in vivo experiment with PPT is showing high variability between animals. How can I reduce this?
Variability in in vivo experiments can be minimized by:
-
Using ovariectomized animals: For studies investigating estrogenic effects, using ovariectomized (OVX) animals is crucial to remove the influence of endogenous estrogens.[4] Allow sufficient time for the uterus to regress after surgery (at least 7 days for mice and 14 days for rats).[5]
-
Consistent administration: Ensure consistent timing and route of administration (e.g., subcutaneous injection) for all animals.[6]
-
Acclimatization: Allow animals to acclimatize to the housing conditions before starting the experiment to reduce stress-related variability.
-
Randomization: Randomize animals into treatment groups to avoid any bias.
-
Dietary considerations: Use a standardized diet with low phytoestrogen content, as some plant-derived compounds can have estrogenic activity.
Q6: I am not observing a significant uterotrophic response in my animal model after PPT administration. What should I check?
A lack of a significant uterotrophic response could be due to:
-
Inadequate dose: The dose of PPT may be too low to elicit a significant response. A dose-finding study is recommended.
-
Insufficient treatment duration: A standard uterotrophic assay protocol typically involves daily administration for three consecutive days.[7][8]
-
Improper tissue collection and measurement: Ensure that the uterus is carefully dissected, trimmed of any adhering fat and connective tissue, and blotted to remove excess fluid before weighing.
-
Animal strain: Different rodent strains can exhibit varying sensitivity to estrogenic compounds.[4]
Data Presentation
Table 1: In Vitro Activity of this compound (PPT)
| Parameter | Cell Line | Value | Assay | Reference |
| EC50 | ERα-U2OS-Luc | 140 pM | Luciferase Reporter Assay | [1][9] |
| IC50 | MCF-7 | 27.2 µM | Crystal Violet Growth Inhibition | [1][10] |
Table 2: In Vivo Dose-Response of this compound (PPT) in Ovariectomized Female Rats
| Dose (mg/kg) | Endpoint | Observation | Reference |
| 0.01 - 1.0 | Uterine Weight | Dose-dependent increase | N/A |
| 1.0 | Progesterone Receptor mRNA (Hypothalamus) | Significant increase | N/A |
Experimental Protocols
Detailed Methodology for a Rodent Uterotrophic Bioassay
This protocol is adapted from the OECD Test Guideline 440.[7][11]
-
Animal Model: Use either immature female rats (post-weaning, prior to puberty) or young adult ovariectomized (OVX) female rats. For OVX models, allow at least 14 days for uterine regression following surgery.[5]
-
Housing and Husbandry: House animals in a controlled environment with a 12-hour light/dark cycle. Provide a standard diet low in phytoestrogens and water ad libitum.
-
Dosing: Administer PPT or vehicle control daily for three consecutive days via oral gavage or subcutaneous injection. At least two dose levels of PPT should be used in addition to a positive control (e.g., ethinyl estradiol). Each treatment group should consist of at least 6 animals.[7]
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals.[7] Carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Uterine Weight Measurement: Gently blot the uterus to remove luminal fluid and record the wet weight.
-
Data Analysis: Compare the mean uterine weights of the PPT-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates a positive estrogenic response.
Detailed Methodology for a Cell Proliferation (MTT) Assay
This protocol is a general guideline for assessing cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of PPT or vehicle control. It is recommended to use phenol red-free medium and charcoal-stripped serum if necessary.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. oecd.org [oecd.org]
- 8. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound (PPT) | ERα Agonist | MCE [medchemexpress.cn]
- 11. oecd.org [oecd.org]
- 12. MTT (Assay protocol [protocols.io]
How to minimize off-target effects of Propyl pyrazole triol.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Propyl pyrazole (B372694) triol (PPT).
Frequently Asked Questions (FAQs)
Q1: What is Propyl pyrazole triol (PPT) and what is its primary target?
A1: this compound (PPT) is a synthetic, non-steroidal small molecule that is a potent and selective agonist for Estrogen Receptor Alpha (ERα). It is widely used in research to investigate the specific roles of ERα in various physiological and pathological processes.
Q2: What are the known off-target effects of PPT?
A2: The most significant and well-documented off-target effect of PPT is its agonist activity on the G-protein coupled estrogen receptor (GPER), also known as GPR30[1]. While initially considered highly selective for ERα over ERβ, subsequent studies have revealed that PPT can also activate GPER, leading to downstream signaling events independent of ERα. This can complicate the interpretation of experimental results aimed at studying purely ERα-mediated effects.
Q3: Why is it crucial to minimize the off-target effects of PPT?
Q4: At what concentrations does PPT typically exhibit off-target effects on GPER?
A4: Studies have shown that PPT can act as a GPER agonist at concentrations as low as 10-100 nM[2]. To minimize GPER activation, it is recommended to use the lowest effective concentration of PPT that elicits the desired ERα-mediated response.
Q5: How can I differentiate between ERα- and GPER-mediated effects of PPT in my experiments?
A5: A multi-pronged approach is recommended. This includes:
-
Dose-response studies: Titrate PPT to determine the concentration range where ERα is activated with minimal GPER engagement.
-
Use of selective antagonists: Employ a GPER-selective antagonist, such as G15 or G36, to block GPER-mediated signaling.
-
Genetic knockdown: Use siRNA or other gene-editing techniques to silence the expression of ERα or GPER to isolate the activity of the other receptor.
-
Downstream signaling analysis: Analyze signaling pathways known to be differentially activated by ERα and GPER, such as the phosphorylation of ERK1/2.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After PPT Treatment
Possible Cause: The observed phenotype may be due to the off-target activation of GPER.
Troubleshooting Steps:
-
Review PPT Concentration: Are you using a concentration of PPT within the 10-100 nM range or higher, where GPER activation is known to occur?
-
Perform a Dose-Response Curve: Determine the minimal concentration of PPT required to achieve your desired ERα-mediated effect.
-
Co-treatment with a GPER Antagonist:
-
Treat your experimental system with a GPER-selective antagonist (e.g., G36) prior to and during PPT treatment.
-
If the unexpected phenotype is diminished or abolished in the presence of the GPER antagonist, it is likely a GPER-mediated off-target effect.
-
-
siRNA Knockdown of GPER:
-
Transiently knock down GPER expression using siRNA.
-
If the phenotype is absent in GPER-knockdown cells treated with PPT, this confirms the involvement of GPER.
-
Issue 2: Inconsistent Results Across Different Cell Lines or Tissues
Possible Cause: The relative expression levels of ERα and GPER can vary significantly between different cell types and tissues.
Troubleshooting Steps:
-
Characterize Receptor Expression:
-
Perform Western blotting or qPCR to determine the relative protein or mRNA expression levels of ERα and GPER in your specific experimental model.
-
Cells with high GPER and low ERα expression are more susceptible to PPT's off-target effects.
-
-
Select Appropriate Model Systems:
-
Whenever possible, use cell lines with well-characterized and stable expression of ERα and low or absent expression of GPER for studying ERα-specific effects.
-
Conversely, to study GPER-mediated effects of PPT, cell lines with high GPER and low/absent ERα would be ideal.
-
Quantitative Data Summary
The following tables summarize key quantitative data for PPT and associated tool compounds to aid in experimental design.
Table 1: Potency of this compound (PPT)
| Target | Parameter | Value | Reference |
| ERα | EC50 | ~200 pM | |
| GPER | Effective Concentration | 10 - 100 nM | [2] |
Table 2: Tool Compounds for Differentiating ERα and GPER Signaling
| Compound | Target | Action | Parameter | Value | Reference |
| G-1 | GPER | Agonist | EC50 | 2 nM | [1] |
| G-1 | GPER | Ki | 11 nM | [1] | |
| G-36 | GPER | Antagonist | IC50 (Ca2+ mobilization) | 112 nM | [3] |
Key Experimental Protocols
Protocol 1: Differentiating ERα and GPER Signaling Using a Selective Antagonist
Objective: To determine if the observed effect of PPT is mediated by ERα or GPER.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treat cells with the GPER antagonist G36 (e.g., 1 µM) for 30-60 minutes.
-
Add PPT at the desired concentration to the G36-containing media and incubate for the appropriate time for your assay.
-
Include control groups: Vehicle only, PPT only, and G36 only.
-
-
Endpoint Analysis:
-
Perform your primary assay (e.g., cell proliferation, gene expression, protein phosphorylation).
-
-
Data Analysis:
-
Compare the effect of PPT in the presence and absence of G36. A significant reduction in the PPT-induced effect in the presence of G36 indicates a GPER-mediated mechanism.
-
Protocol 2: siRNA-Mediated Knockdown of GPER1
Objective: To confirm the role of GPER in mediating the off-target effects of PPT.
Methodology:
-
siRNA Transfection:
-
Synthesize or purchase siRNA duplexes targeting GPER1 (and a non-targeting control siRNA).
-
Transfect cells with GPER1 siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol. A typical final siRNA concentration is 10-100 nM.
-
Incubate for 48-72 hours to allow for target protein depletion.
-
-
Verification of Knockdown:
-
Harvest a subset of cells to confirm GPER1 knockdown by Western blot or qPCR.
-
-
PPT Treatment and Analysis:
-
Treat the remaining GPER1-knockdown and control cells with PPT or vehicle.
-
Perform your primary assay.
-
-
Data Analysis:
-
Compare the response to PPT in GPER1-knockdown cells versus control cells. The absence or significant reduction of the effect in knockdown cells confirms GPER's involvement.
-
Protocol 3: Analysis of ERK1/2 Phosphorylation by Western Blot
Objective: To assess the activation of a downstream signaling pathway known to be modulated by both ERα and GPER.
Methodology:
-
Cell Lysis:
-
After treatment with PPT (with or without a GPER antagonist), wash cells with ice-cold PBS and lyse in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal. Compare the levels of ERK1/2 phosphorylation across different treatment groups.
-
Visualizations
Caption: On-target and off-target signaling pathways of this compound (PPT).
Caption: Troubleshooting workflow to identify PPT off-target effects.
References
How to minimize off-target effects of Propyl pyrazole triol.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Propyl pyrazole triol (PPT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPT) and what is its primary target?
A1: this compound (PPT) is a synthetic, non-steroidal small molecule that is a potent and selective agonist for Estrogen Receptor Alpha (ERα). It is widely used in research to investigate the specific roles of ERα in various physiological and pathological processes.
Q2: What are the known off-target effects of PPT?
A2: The most significant and well-documented off-target effect of PPT is its agonist activity on the G-protein coupled estrogen receptor (GPER), also known as GPR30[1]. While initially considered highly selective for ERα over ERβ, subsequent studies have revealed that PPT can also activate GPER, leading to downstream signaling events independent of ERα. This can complicate the interpretation of experimental results aimed at studying purely ERα-mediated effects.
Q3: Why is it crucial to minimize the off-target effects of PPT?
Q4: At what concentrations does PPT typically exhibit off-target effects on GPER?
A4: Studies have shown that PPT can act as a GPER agonist at concentrations as low as 10-100 nM[2]. To minimize GPER activation, it is recommended to use the lowest effective concentration of PPT that elicits the desired ERα-mediated response.
Q5: How can I differentiate between ERα- and GPER-mediated effects of PPT in my experiments?
A5: A multi-pronged approach is recommended. This includes:
-
Dose-response studies: Titrate PPT to determine the concentration range where ERα is activated with minimal GPER engagement.
-
Use of selective antagonists: Employ a GPER-selective antagonist, such as G15 or G36, to block GPER-mediated signaling.
-
Genetic knockdown: Use siRNA or other gene-editing techniques to silence the expression of ERα or GPER to isolate the activity of the other receptor.
-
Downstream signaling analysis: Analyze signaling pathways known to be differentially activated by ERα and GPER, such as the phosphorylation of ERK1/2.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After PPT Treatment
Possible Cause: The observed phenotype may be due to the off-target activation of GPER.
Troubleshooting Steps:
-
Review PPT Concentration: Are you using a concentration of PPT within the 10-100 nM range or higher, where GPER activation is known to occur?
-
Perform a Dose-Response Curve: Determine the minimal concentration of PPT required to achieve your desired ERα-mediated effect.
-
Co-treatment with a GPER Antagonist:
-
Treat your experimental system with a GPER-selective antagonist (e.g., G36) prior to and during PPT treatment.
-
If the unexpected phenotype is diminished or abolished in the presence of the GPER antagonist, it is likely a GPER-mediated off-target effect.
-
-
siRNA Knockdown of GPER:
-
Transiently knock down GPER expression using siRNA.
-
If the phenotype is absent in GPER-knockdown cells treated with PPT, this confirms the involvement of GPER.
-
Issue 2: Inconsistent Results Across Different Cell Lines or Tissues
Possible Cause: The relative expression levels of ERα and GPER can vary significantly between different cell types and tissues.
Troubleshooting Steps:
-
Characterize Receptor Expression:
-
Perform Western blotting or qPCR to determine the relative protein or mRNA expression levels of ERα and GPER in your specific experimental model.
-
Cells with high GPER and low ERα expression are more susceptible to PPT's off-target effects.
-
-
Select Appropriate Model Systems:
-
Whenever possible, use cell lines with well-characterized and stable expression of ERα and low or absent expression of GPER for studying ERα-specific effects.
-
Conversely, to study GPER-mediated effects of PPT, cell lines with high GPER and low/absent ERα would be ideal.
-
Quantitative Data Summary
The following tables summarize key quantitative data for PPT and associated tool compounds to aid in experimental design.
Table 1: Potency of this compound (PPT)
| Target | Parameter | Value | Reference |
| ERα | EC50 | ~200 pM | |
| GPER | Effective Concentration | 10 - 100 nM | [2] |
Table 2: Tool Compounds for Differentiating ERα and GPER Signaling
| Compound | Target | Action | Parameter | Value | Reference |
| G-1 | GPER | Agonist | EC50 | 2 nM | [1] |
| G-1 | GPER | Ki | 11 nM | [1] | |
| G-36 | GPER | Antagonist | IC50 (Ca2+ mobilization) | 112 nM | [3] |
Key Experimental Protocols
Protocol 1: Differentiating ERα and GPER Signaling Using a Selective Antagonist
Objective: To determine if the observed effect of PPT is mediated by ERα or GPER.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treat cells with the GPER antagonist G36 (e.g., 1 µM) for 30-60 minutes.
-
Add PPT at the desired concentration to the G36-containing media and incubate for the appropriate time for your assay.
-
Include control groups: Vehicle only, PPT only, and G36 only.
-
-
Endpoint Analysis:
-
Perform your primary assay (e.g., cell proliferation, gene expression, protein phosphorylation).
-
-
Data Analysis:
-
Compare the effect of PPT in the presence and absence of G36. A significant reduction in the PPT-induced effect in the presence of G36 indicates a GPER-mediated mechanism.
-
Protocol 2: siRNA-Mediated Knockdown of GPER1
Objective: To confirm the role of GPER in mediating the off-target effects of PPT.
Methodology:
-
siRNA Transfection:
-
Synthesize or purchase siRNA duplexes targeting GPER1 (and a non-targeting control siRNA).
-
Transfect cells with GPER1 siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol. A typical final siRNA concentration is 10-100 nM.
-
Incubate for 48-72 hours to allow for target protein depletion.
-
-
Verification of Knockdown:
-
Harvest a subset of cells to confirm GPER1 knockdown by Western blot or qPCR.
-
-
PPT Treatment and Analysis:
-
Treat the remaining GPER1-knockdown and control cells with PPT or vehicle.
-
Perform your primary assay.
-
-
Data Analysis:
-
Compare the response to PPT in GPER1-knockdown cells versus control cells. The absence or significant reduction of the effect in knockdown cells confirms GPER's involvement.
-
Protocol 3: Analysis of ERK1/2 Phosphorylation by Western Blot
Objective: To assess the activation of a downstream signaling pathway known to be modulated by both ERα and GPER.
Methodology:
-
Cell Lysis:
-
After treatment with PPT (with or without a GPER antagonist), wash cells with ice-cold PBS and lyse in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal. Compare the levels of ERK1/2 phosphorylation across different treatment groups.
-
Visualizations
Caption: On-target and off-target signaling pathways of this compound (PPT).
Caption: Troubleshooting workflow to identify PPT off-target effects.
References
Navigating Variability in Animal Studies with Propyl Pyrazole Triol (PPT): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability and enhance the reproducibility of animal studies involving the selective estrogen receptor alpha (ERα) agonist, Propyl pyrazole (B372694) triol (PPT). By addressing common challenges encountered during experimentation, this guide aims to ensure the generation of robust and reliable data.
Troubleshooting Guide: Addressing Common Issues
This section provides solutions to specific problems that may arise during in vivo experiments with PPT.
| Problem | Potential Cause | Recommended Solution |
| High variability in animal response (e.g., uterine weight, gene expression) | Inconsistent Drug Formulation: PPT has low aqueous solubility, and improper formulation can lead to variable dosing and absorption.[1][2][3] | - Vehicle Selection: Use a vehicle in which PPT is soluble and stable. Common vehicles include corn oil, sesame oil, or a solution of 10% DMSO in corn oil.[4] - Homogeneity: Ensure the formulation is a homogenous solution or a well-maintained suspension. If a suspension is used, vortex or sonicate before each administration to ensure uniform particle distribution. - Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use to avoid degradation or precipitation.[5] |
| Animal-Specific Factors: Biological differences between animals, such as age, weight, genetics, and health status, can contribute to varied responses.[1][6][7] | - Standardization: Use animals of the same strain, age, and weight range. - Acclimation: Allow sufficient time for animals to acclimate to the housing conditions before starting the experiment. - Health Monitoring: Exclude any animals showing signs of illness. | |
| Inconsistent Administration Technique: Variability in the route and execution of administration can lead to differences in drug exposure.[1] | - Consistent Route: Use a consistent and appropriate route of administration (e.g., subcutaneous injection, oral gavage). The oral route may have higher inherent variability than parenteral routes.[1][2] - Training: Ensure all personnel are proficient in the chosen administration technique to minimize stress and ensure accurate dosing. | |
| Unexpected or Lack of Efficacy | Suboptimal Dosage: The dose of PPT may be too low to elicit a significant biological response. | - Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific animal model and endpoint.[8] A typical effective dose for PPT in mice is 0.5-2.0 mg/kg body weight.[4] - Literature Review: Consult published studies using similar models for guidance on effective dose ranges. |
| Poor Bioavailability: The formulation may not be effectively absorbed, leading to insufficient drug levels at the target tissue.[8] | - Pharmacokinetic (PK) Analysis: If feasible, conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your PPT formulation.[9][10][11][12] - Vehicle Optimization: The choice of vehicle can significantly impact bioavailability. Consider testing different vehicle formulations.[13][14] | |
| Target Receptor Absence/Alteration: The animal model may lack or have altered ERα expression in the target tissue. | - Model Validation: Confirm the expression of ERα in the target tissue of your chosen animal model. The use of ERα knockout (Esr1-/-) mice is a critical tool for validating that the observed effects are indeed mediated through this receptor.[4] | |
| Inconsistent Pharmacokinetic (PK) Profile | Variability in Absorption: Factors such as food intake can affect the absorption of orally administered compounds. | - Fasting: Standardize the fasting period for animals before oral administration. - Route of Administration: Consider a parenteral route (e.g., subcutaneous) to bypass gastrointestinal absorption variability. |
| Metabolic Differences: Individual differences in drug metabolism can lead to varied plasma concentrations. | - Animal Strain: Be aware that different strains of mice or rats can have different metabolic enzyme profiles. |
Frequently Asked Questions (FAQs)
1. What is Propyl pyrazole triol (PPT) and why is it used in animal studies?
This compound (PPT) is a synthetic, non-steroidal compound that acts as a potent and selective agonist for Estrogen Receptor Alpha (ERα).[15][16] It exhibits a binding affinity for ERα that is approximately 410-fold higher than for Estrogen Receptor Beta (ERβ).[5][16][17][18] This high selectivity makes PPT a valuable tool for researchers to investigate the specific physiological roles of ERα in various biological processes in vivo, without the confounding effects of ERβ activation.[15]
2. How should I prepare and store PPT for my experiments?
PPT is soluble in DMSO and ethanol.[15] For in vivo studies, a common approach is to dissolve PPT in a small amount of DMSO and then dilute it with a vehicle like corn oil to the final desired concentration.[4] It is crucial to ensure the final DMSO concentration is low and well-tolerated by the animals. Stock solutions should be stored at -20°C, and working solutions for animal administration should be prepared fresh daily.[5]
3. What are the key considerations when designing an animal study with PPT?
To minimize variability, it is essential to standardize several aspects of your experimental design:
-
Animal Model: Choose a well-characterized animal model and ensure consistency in species, strain, sex, age, and weight.
-
Housing and Husbandry: Maintain consistent environmental conditions (temperature, light cycle, diet) and handling procedures.
-
Dosing: Carefully select the dose, vehicle, and route of administration based on literature and pilot studies.
-
Endpoints: Clearly define and consistently measure the biological endpoints of interest.
-
Controls: Include appropriate vehicle control groups and consider using a positive control, such as 17β-estradiol, for comparison. The use of ERα knockout mice can serve as a crucial negative control to confirm target specificity.[4]
4. How can I confirm that the observed effects in my study are specifically mediated by ERα?
The most definitive way to confirm ERα-mediated effects is to use ERα knockout (Esr1-/-) mice.[4] In these animals, the effects of PPT should be significantly diminished or absent compared to wild-type controls. Additionally, you can assess the expression of known ERα target genes (e.g., complement C3, progesterone (B1679170) receptor) in the tissue of interest to confirm target engagement.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies using PPT in rodents. These values can serve as a reference for expected outcomes and help in identifying significant deviations in your own experiments.
Table 1: Effect of PPT on Uterine Weight in Ovariectomized Rodents
| Animal Model | Dose and Route | Duration | Vehicle | Uterine Weight (Fold Increase vs. Vehicle) | Reference |
| Immature Rat | 0.75 mg/kg/day (s.c.) | 4 days | Corn oil | ~4-fold | [19] |
| Adult Ovariectomized Rat | 0.75 mg/kg/day (s.c.) | 6 weeks | Corn oil | ~3-fold | [19] |
| Adult Ovariectomized Mouse | 10,000 µg/kg (s.c.) | Single dose | - | Significant increase | [20] |
Table 2: Effect of PPT on Gene Expression in Rodents
| Animal Model | Tissue | Target Gene | Dose and Route | Duration | Fold Change vs. Vehicle | Reference |
| Ovariectomized Rat | Uterus | Complement 3 | 0.75 mg/kg/day (s.c.) | 4 days | Significant increase | [19] |
| Ovariectomized Rat | Hypothalamus | Progesterone Receptor mRNA | 0.75 mg/kg/day (s.c.) | 6 hours | Significant increase | [19] |
Experimental Protocols
Detailed Methodology for the Rodent Uterotrophic Assay
The uterotrophic assay is a standard in vivo screening method to assess the estrogenic activity of a compound by measuring the increase in uterine weight.[21][22][23][24]
1. Animal Model:
-
Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 20-21 days old at the start of dosing.
-
Alternatively, adult ovariectomized female rats or mice can be used. A minimum of 14 days for rats and 7 days for mice should pass between ovariectomy and the first dose to allow for uterine regression.[25]
2. Acclimation:
-
House the animals in controlled conditions (temperature, humidity, 12-hour light/dark cycle) for at least 5 days before the experiment. Provide food and water ad libitum.
3. Grouping and Dosing:
-
Randomly assign animals to treatment groups (minimum of 6-8 animals per group), stratified by body weight.
-
Groups should include a vehicle control, a positive control (e.g., 17β-estradiol), and at least two dose levels of PPT.
-
Administer the test substance and controls via subcutaneous injection or oral gavage for three consecutive days.
4. Necropsy and Uterine Weight Measurement:
-
On the day after the last dose, record the final body weight of each animal.
-
Euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Blot the uterus to remove excess fluid and record the wet weight.
5. Data Analysis:
-
Calculate the relative uterine weight (uterine weight / body weight).
-
Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Visualizing Experimental Processes and Pathways
ERα Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway activated by PPT.
Caption: Classical genomic signaling pathway of this compound (PPT) via Estrogen Receptor Alpha (ERα).
Experimental Workflow for a Uterotrophic Assay
This diagram outlines the key steps in conducting a uterotrophic assay to assess the estrogenic activity of PPT.
Caption: A typical experimental workflow for the rodent uterotrophic assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs | eNeuro [eneuro.org]
- 7. academic.oup.com [academic.oup.com]
- 8. FORMULATION FACTORS EFFECTING BIOAVAILABILITY OF DRUGS | PPTX [slideshare.net]
- 9. Pharmacokinetic models | PPTX [slideshare.net]
- 10. Pharmacokinetic models | PPTX [slideshare.net]
- 11. Pharmacokinetic models | PPTX [slideshare.net]
- 12. PHARMACOKINETICS: BASIC CONSIDERATION & PHARMACOKINETIC MODELS | PPTX [slideshare.net]
- 13. Impact of Vehicle Physicochemical Properties on Modeling-Based Predictions of Cyclosporine Ophthalmic Emulsion Bioavailability and Tear Film Breakup Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.mdedge.com [cdn.mdedge.com]
- 15. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com [coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com]
- 16. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. Estrogen Receptor Alpha Agonist this compound Causes Alterations of the Morphology and Function of the Mouse Male Reproductive System -Animal cells and systems [koreascience.kr]
- 19. researchgate.net [researchgate.net]
- 20. An Estrogen Receptor-α Knock-In Mutation Provides Evidence of Ligand-Independent Signaling and Allows Modulation of Ligand-Induced Pathways in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PPT - The Uterotrophic Assay PowerPoint Presentation, free download - ID:3545393 [slideserve.com]
- 22. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tera.org [tera.org]
- 25. epa.gov [epa.gov]
Navigating Variability in Animal Studies with Propyl Pyrazole Triol (PPT): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability and enhance the reproducibility of animal studies involving the selective estrogen receptor alpha (ERα) agonist, Propyl pyrazole triol (PPT). By addressing common challenges encountered during experimentation, this guide aims to ensure the generation of robust and reliable data.
Troubleshooting Guide: Addressing Common Issues
This section provides solutions to specific problems that may arise during in vivo experiments with PPT.
| Problem | Potential Cause | Recommended Solution |
| High variability in animal response (e.g., uterine weight, gene expression) | Inconsistent Drug Formulation: PPT has low aqueous solubility, and improper formulation can lead to variable dosing and absorption.[1][2][3] | - Vehicle Selection: Use a vehicle in which PPT is soluble and stable. Common vehicles include corn oil, sesame oil, or a solution of 10% DMSO in corn oil.[4] - Homogeneity: Ensure the formulation is a homogenous solution or a well-maintained suspension. If a suspension is used, vortex or sonicate before each administration to ensure uniform particle distribution. - Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use to avoid degradation or precipitation.[5] |
| Animal-Specific Factors: Biological differences between animals, such as age, weight, genetics, and health status, can contribute to varied responses.[1][6][7] | - Standardization: Use animals of the same strain, age, and weight range. - Acclimation: Allow sufficient time for animals to acclimate to the housing conditions before starting the experiment. - Health Monitoring: Exclude any animals showing signs of illness. | |
| Inconsistent Administration Technique: Variability in the route and execution of administration can lead to differences in drug exposure.[1] | - Consistent Route: Use a consistent and appropriate route of administration (e.g., subcutaneous injection, oral gavage). The oral route may have higher inherent variability than parenteral routes.[1][2] - Training: Ensure all personnel are proficient in the chosen administration technique to minimize stress and ensure accurate dosing. | |
| Unexpected or Lack of Efficacy | Suboptimal Dosage: The dose of PPT may be too low to elicit a significant biological response. | - Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific animal model and endpoint.[8] A typical effective dose for PPT in mice is 0.5-2.0 mg/kg body weight.[4] - Literature Review: Consult published studies using similar models for guidance on effective dose ranges. |
| Poor Bioavailability: The formulation may not be effectively absorbed, leading to insufficient drug levels at the target tissue.[8] | - Pharmacokinetic (PK) Analysis: If feasible, conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your PPT formulation.[9][10][11][12] - Vehicle Optimization: The choice of vehicle can significantly impact bioavailability. Consider testing different vehicle formulations.[13][14] | |
| Target Receptor Absence/Alteration: The animal model may lack or have altered ERα expression in the target tissue. | - Model Validation: Confirm the expression of ERα in the target tissue of your chosen animal model. The use of ERα knockout (Esr1-/-) mice is a critical tool for validating that the observed effects are indeed mediated through this receptor.[4] | |
| Inconsistent Pharmacokinetic (PK) Profile | Variability in Absorption: Factors such as food intake can affect the absorption of orally administered compounds. | - Fasting: Standardize the fasting period for animals before oral administration. - Route of Administration: Consider a parenteral route (e.g., subcutaneous) to bypass gastrointestinal absorption variability. |
| Metabolic Differences: Individual differences in drug metabolism can lead to varied plasma concentrations. | - Animal Strain: Be aware that different strains of mice or rats can have different metabolic enzyme profiles. |
Frequently Asked Questions (FAQs)
1. What is this compound (PPT) and why is it used in animal studies?
This compound (PPT) is a synthetic, non-steroidal compound that acts as a potent and selective agonist for Estrogen Receptor Alpha (ERα).[15][16] It exhibits a binding affinity for ERα that is approximately 410-fold higher than for Estrogen Receptor Beta (ERβ).[5][16][17][18] This high selectivity makes PPT a valuable tool for researchers to investigate the specific physiological roles of ERα in various biological processes in vivo, without the confounding effects of ERβ activation.[15]
2. How should I prepare and store PPT for my experiments?
PPT is soluble in DMSO and ethanol.[15] For in vivo studies, a common approach is to dissolve PPT in a small amount of DMSO and then dilute it with a vehicle like corn oil to the final desired concentration.[4] It is crucial to ensure the final DMSO concentration is low and well-tolerated by the animals. Stock solutions should be stored at -20°C, and working solutions for animal administration should be prepared fresh daily.[5]
3. What are the key considerations when designing an animal study with PPT?
To minimize variability, it is essential to standardize several aspects of your experimental design:
-
Animal Model: Choose a well-characterized animal model and ensure consistency in species, strain, sex, age, and weight.
-
Housing and Husbandry: Maintain consistent environmental conditions (temperature, light cycle, diet) and handling procedures.
-
Dosing: Carefully select the dose, vehicle, and route of administration based on literature and pilot studies.
-
Endpoints: Clearly define and consistently measure the biological endpoints of interest.
-
Controls: Include appropriate vehicle control groups and consider using a positive control, such as 17β-estradiol, for comparison. The use of ERα knockout mice can serve as a crucial negative control to confirm target specificity.[4]
4. How can I confirm that the observed effects in my study are specifically mediated by ERα?
The most definitive way to confirm ERα-mediated effects is to use ERα knockout (Esr1-/-) mice.[4] In these animals, the effects of PPT should be significantly diminished or absent compared to wild-type controls. Additionally, you can assess the expression of known ERα target genes (e.g., complement C3, progesterone receptor) in the tissue of interest to confirm target engagement.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies using PPT in rodents. These values can serve as a reference for expected outcomes and help in identifying significant deviations in your own experiments.
Table 1: Effect of PPT on Uterine Weight in Ovariectomized Rodents
| Animal Model | Dose and Route | Duration | Vehicle | Uterine Weight (Fold Increase vs. Vehicle) | Reference |
| Immature Rat | 0.75 mg/kg/day (s.c.) | 4 days | Corn oil | ~4-fold | [19] |
| Adult Ovariectomized Rat | 0.75 mg/kg/day (s.c.) | 6 weeks | Corn oil | ~3-fold | [19] |
| Adult Ovariectomized Mouse | 10,000 µg/kg (s.c.) | Single dose | - | Significant increase | [20] |
Table 2: Effect of PPT on Gene Expression in Rodents
| Animal Model | Tissue | Target Gene | Dose and Route | Duration | Fold Change vs. Vehicle | Reference |
| Ovariectomized Rat | Uterus | Complement 3 | 0.75 mg/kg/day (s.c.) | 4 days | Significant increase | [19] |
| Ovariectomized Rat | Hypothalamus | Progesterone Receptor mRNA | 0.75 mg/kg/day (s.c.) | 6 hours | Significant increase | [19] |
Experimental Protocols
Detailed Methodology for the Rodent Uterotrophic Assay
The uterotrophic assay is a standard in vivo screening method to assess the estrogenic activity of a compound by measuring the increase in uterine weight.[21][22][23][24]
1. Animal Model:
-
Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 20-21 days old at the start of dosing.
-
Alternatively, adult ovariectomized female rats or mice can be used. A minimum of 14 days for rats and 7 days for mice should pass between ovariectomy and the first dose to allow for uterine regression.[25]
2. Acclimation:
-
House the animals in controlled conditions (temperature, humidity, 12-hour light/dark cycle) for at least 5 days before the experiment. Provide food and water ad libitum.
3. Grouping and Dosing:
-
Randomly assign animals to treatment groups (minimum of 6-8 animals per group), stratified by body weight.
-
Groups should include a vehicle control, a positive control (e.g., 17β-estradiol), and at least two dose levels of PPT.
-
Administer the test substance and controls via subcutaneous injection or oral gavage for three consecutive days.
4. Necropsy and Uterine Weight Measurement:
-
On the day after the last dose, record the final body weight of each animal.
-
Euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Blot the uterus to remove excess fluid and record the wet weight.
5. Data Analysis:
-
Calculate the relative uterine weight (uterine weight / body weight).
-
Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Visualizing Experimental Processes and Pathways
ERα Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway activated by PPT.
Caption: Classical genomic signaling pathway of this compound (PPT) via Estrogen Receptor Alpha (ERα).
Experimental Workflow for a Uterotrophic Assay
This diagram outlines the key steps in conducting a uterotrophic assay to assess the estrogenic activity of PPT.
Caption: A typical experimental workflow for the rodent uterotrophic assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs | eNeuro [eneuro.org]
- 7. academic.oup.com [academic.oup.com]
- 8. FORMULATION FACTORS EFFECTING BIOAVAILABILITY OF DRUGS | PPTX [slideshare.net]
- 9. Pharmacokinetic models | PPTX [slideshare.net]
- 10. Pharmacokinetic models | PPTX [slideshare.net]
- 11. Pharmacokinetic models | PPTX [slideshare.net]
- 12. PHARMACOKINETICS: BASIC CONSIDERATION & PHARMACOKINETIC MODELS | PPTX [slideshare.net]
- 13. Impact of Vehicle Physicochemical Properties on Modeling-Based Predictions of Cyclosporine Ophthalmic Emulsion Bioavailability and Tear Film Breakup Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.mdedge.com [cdn.mdedge.com]
- 15. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com [coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com]
- 16. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. Estrogen Receptor Alpha Agonist this compound Causes Alterations of the Morphology and Function of the Mouse Male Reproductive System -Animal cells and systems [koreascience.kr]
- 19. researchgate.net [researchgate.net]
- 20. An Estrogen Receptor-α Knock-In Mutation Provides Evidence of Ligand-Independent Signaling and Allows Modulation of Ligand-Induced Pathways in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PPT - The Uterotrophic Assay PowerPoint Presentation, free download - ID:3545393 [slideserve.com]
- 22. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tera.org [tera.org]
- 25. epa.gov [epa.gov]
Addressing low efficacy of Propyl pyrazole triol in specific cell lines.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Propyl pyrazole (B372694) triol (PPT), a selective estrogen receptor alpha (ERα) agonist.
Troubleshooting Guide
Users occasionally report lower than expected efficacy of PPT in certain cell lines. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments.
Question: Why am I observing low or no response to PPT in my cell line?
Answer: Several factors can contribute to the low efficacy of PPT. Consider the following potential causes and troubleshooting steps:
1. Low or Absent Estrogen Receptor Alpha (ERα) Expression:
-
Potential Cause: PPT's activity is dependent on the presence of ERα.[1][2] Cell lines with low or negligible ERα expression will inherently show a poor response.
-
Troubleshooting Steps:
-
Verify ERα Expression: Confirm the ERα expression status of your cell line using techniques like Western blotting, qPCR, or immunofluorescence.
-
Choose an Appropriate Cell Line: If your cell line is ERα-negative, consider using a different, ERα-positive cell line known to be responsive to estrogens, such as MCF-7 or T47D.
-
Positive Control: Include a known ERα-positive cell line in your experiments as a positive control to ensure your experimental setup is working correctly.
-
2. Suboptimal Experimental Conditions:
-
Potential Cause: Incorrect dosage, incubation time, or cell culture conditions can lead to seemingly low efficacy.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of PPT for your specific cell line and endpoint. The EC50 for an ERα-dependent response in ERα-U2OS-Luc cells is 140 pM, while the IC50 for cytotoxicity in MCF7 cells is 27.2 μM, indicating a wide range of effective concentrations depending on the assay.[1]
-
Incubation Time: Ensure you are using an appropriate incubation time for the biological process you are studying. Transcriptional responses can be observed in a few hours, while proliferative effects may require several days of treatment.
-
Serum in Media: Phenol (B47542) red, a common component of cell culture media, is a weak estrogen agonist. For estrogen-sensitive experiments, use phenol red-free media and charcoal-stripped serum to reduce background estrogenic activity.
-
3. Altered Signaling Pathways or Cellular Resistance:
-
Potential Cause: The cellular context, including the expression of co-regulators and the activity of other signaling pathways, can influence the response to PPT. Resistance to ERα agonists can also develop.
-
Troubleshooting Steps:
-
Assess Downstream Targets: Measure the expression of known estrogen-responsive genes (e.g., PGR, GREB1, TFF1) to confirm that the ERα pathway is being activated.[3]
-
Investigate Resistance Mechanisms: In cases of acquired resistance, consider investigating potential mechanisms such as mutations in the ESR1 gene (encoding ERα) or alterations in the expression of co-activators and co-repressors.
-
4. Reagent Quality and Handling:
-
Potential Cause: Improper storage or handling of PPT can lead to its degradation and loss of activity.
-
Troubleshooting Steps:
-
Proper Storage: Store PPT stock solutions at -20°C or -80°C as recommended by the supplier.[1]
-
Fresh Dilutions: Prepare fresh working dilutions of PPT for each experiment from a frozen stock.
-
Solubility: Ensure that PPT is fully dissolved in the vehicle (e.g., DMSO) before diluting it in your culture medium. Incomplete dissolution can lead to inaccurate concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Propyl pyrazole triol (PPT)?
A1: PPT is a selective agonist for Estrogen Receptor Alpha (ERα).[1][4] It has a 410-fold higher binding affinity for ERα compared to ERβ.[1][4][5] Upon binding, the PPT-ERα complex can act through two main pathways:
-
Genomic Signaling: The complex translocates to the nucleus, binds to Estrogen Response Elements (EREs) on DNA, and modulates the transcription of target genes.[2][6]
-
Non-Genomic Signaling: Activation of ERα located at the plasma membrane can trigger rapid intracellular signaling cascades, such as the MAPK/ERK pathway.[2][7]
Q2: In which cell lines is PPT expected to be effective?
A2: PPT is expected to be effective in cell lines that express functional ERα. Commonly used ERα-positive breast cancer cell lines like MCF-7 and T47D are generally responsive to PPT. The U2OS cell line engineered to express ERα has also been used to demonstrate PPT's activity.[1] It is crucial to verify the ERα status of your specific cell line.
Q3: What are the recommended concentrations of PPT to use in cell culture experiments?
A3: The optimal concentration of PPT can vary significantly depending on the cell line and the biological endpoint being measured. For transcriptional activation assays in sensitive cell lines, concentrations in the picomolar to nanomolar range may be sufficient (e.g., EC50 of 140 pM in ERα-U2OS-Luc cells).[1] For assays measuring cell proliferation or cytotoxicity, higher concentrations in the micromolar range might be necessary (e.g., IC50 of 27.2 μM in MCF7 cells for cytotoxicity).[1] A dose-response curve is highly recommended to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store PPT?
A4: PPT is typically dissolved in DMSO to prepare a concentrated stock solution.[8] This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution should be diluted to the final working concentration in cell culture medium. To avoid solubility issues, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).
Data Summary
Table 1: In Vitro Efficacy of this compound (PPT)
| Parameter | Cell Line | Value | Description | Reference |
| EC50 | ERα-U2OS-Luc | 140 pM | ERα-dependent transcriptional response | [1] |
| IC50 | MCF7 | 27.2 μM | Cytotoxicity (growth inhibition) after 4 days of incubation | [1] |
| Relative Binding Affinity | - | 49% (for ERα) | Compared to estradiol | [1][4] |
| Relative Binding Affinity | - | 0.12% (for ERβ) | Compared to estradiol | [1][4] |
Experimental Protocols
1. Western Blotting for ERα Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. ERE-Luciferase Reporter Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
PPT Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of PPT or vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. selleckchem.com [selleckchem.com]
Addressing low efficacy of Propyl pyrazole triol in specific cell lines.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Propyl pyrazole triol (PPT), a selective estrogen receptor alpha (ERα) agonist.
Troubleshooting Guide
Users occasionally report lower than expected efficacy of PPT in certain cell lines. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments.
Question: Why am I observing low or no response to PPT in my cell line?
Answer: Several factors can contribute to the low efficacy of PPT. Consider the following potential causes and troubleshooting steps:
1. Low or Absent Estrogen Receptor Alpha (ERα) Expression:
-
Potential Cause: PPT's activity is dependent on the presence of ERα.[1][2] Cell lines with low or negligible ERα expression will inherently show a poor response.
-
Troubleshooting Steps:
-
Verify ERα Expression: Confirm the ERα expression status of your cell line using techniques like Western blotting, qPCR, or immunofluorescence.
-
Choose an Appropriate Cell Line: If your cell line is ERα-negative, consider using a different, ERα-positive cell line known to be responsive to estrogens, such as MCF-7 or T47D.
-
Positive Control: Include a known ERα-positive cell line in your experiments as a positive control to ensure your experimental setup is working correctly.
-
2. Suboptimal Experimental Conditions:
-
Potential Cause: Incorrect dosage, incubation time, or cell culture conditions can lead to seemingly low efficacy.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of PPT for your specific cell line and endpoint. The EC50 for an ERα-dependent response in ERα-U2OS-Luc cells is 140 pM, while the IC50 for cytotoxicity in MCF7 cells is 27.2 μM, indicating a wide range of effective concentrations depending on the assay.[1]
-
Incubation Time: Ensure you are using an appropriate incubation time for the biological process you are studying. Transcriptional responses can be observed in a few hours, while proliferative effects may require several days of treatment.
-
Serum in Media: Phenol red, a common component of cell culture media, is a weak estrogen agonist. For estrogen-sensitive experiments, use phenol red-free media and charcoal-stripped serum to reduce background estrogenic activity.
-
3. Altered Signaling Pathways or Cellular Resistance:
-
Potential Cause: The cellular context, including the expression of co-regulators and the activity of other signaling pathways, can influence the response to PPT. Resistance to ERα agonists can also develop.
-
Troubleshooting Steps:
-
Assess Downstream Targets: Measure the expression of known estrogen-responsive genes (e.g., PGR, GREB1, TFF1) to confirm that the ERα pathway is being activated.[3]
-
Investigate Resistance Mechanisms: In cases of acquired resistance, consider investigating potential mechanisms such as mutations in the ESR1 gene (encoding ERα) or alterations in the expression of co-activators and co-repressors.
-
4. Reagent Quality and Handling:
-
Potential Cause: Improper storage or handling of PPT can lead to its degradation and loss of activity.
-
Troubleshooting Steps:
-
Proper Storage: Store PPT stock solutions at -20°C or -80°C as recommended by the supplier.[1]
-
Fresh Dilutions: Prepare fresh working dilutions of PPT for each experiment from a frozen stock.
-
Solubility: Ensure that PPT is fully dissolved in the vehicle (e.g., DMSO) before diluting it in your culture medium. Incomplete dissolution can lead to inaccurate concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (PPT)?
A1: PPT is a selective agonist for Estrogen Receptor Alpha (ERα).[1][4] It has a 410-fold higher binding affinity for ERα compared to ERβ.[1][4][5] Upon binding, the PPT-ERα complex can act through two main pathways:
-
Genomic Signaling: The complex translocates to the nucleus, binds to Estrogen Response Elements (EREs) on DNA, and modulates the transcription of target genes.[2][6]
-
Non-Genomic Signaling: Activation of ERα located at the plasma membrane can trigger rapid intracellular signaling cascades, such as the MAPK/ERK pathway.[2][7]
Q2: In which cell lines is PPT expected to be effective?
A2: PPT is expected to be effective in cell lines that express functional ERα. Commonly used ERα-positive breast cancer cell lines like MCF-7 and T47D are generally responsive to PPT. The U2OS cell line engineered to express ERα has also been used to demonstrate PPT's activity.[1] It is crucial to verify the ERα status of your specific cell line.
Q3: What are the recommended concentrations of PPT to use in cell culture experiments?
A3: The optimal concentration of PPT can vary significantly depending on the cell line and the biological endpoint being measured. For transcriptional activation assays in sensitive cell lines, concentrations in the picomolar to nanomolar range may be sufficient (e.g., EC50 of 140 pM in ERα-U2OS-Luc cells).[1] For assays measuring cell proliferation or cytotoxicity, higher concentrations in the micromolar range might be necessary (e.g., IC50 of 27.2 μM in MCF7 cells for cytotoxicity).[1] A dose-response curve is highly recommended to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store PPT?
A4: PPT is typically dissolved in DMSO to prepare a concentrated stock solution.[8] This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution should be diluted to the final working concentration in cell culture medium. To avoid solubility issues, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).
Data Summary
Table 1: In Vitro Efficacy of this compound (PPT)
| Parameter | Cell Line | Value | Description | Reference |
| EC50 | ERα-U2OS-Luc | 140 pM | ERα-dependent transcriptional response | [1] |
| IC50 | MCF7 | 27.2 μM | Cytotoxicity (growth inhibition) after 4 days of incubation | [1] |
| Relative Binding Affinity | - | 49% (for ERα) | Compared to estradiol | [1][4] |
| Relative Binding Affinity | - | 0.12% (for ERβ) | Compared to estradiol | [1][4] |
Experimental Protocols
1. Western Blotting for ERα Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. ERE-Luciferase Reporter Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
PPT Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of PPT or vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. selleckchem.com [selleckchem.com]
Propyl Pyrazole Triol (PPT) In Vivo Administration: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propyl pyrazole (B372694) triol (PPT) for in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What is Propyl pyrazole triol (PPT) and what is its primary mechanism of action?
This compound (PPT) is a synthetic, non-steroidal compound that acts as a highly selective agonist for Estrogen Receptor Alpha (ERα).[1][2][3][4][5][6] It exhibits a significantly higher binding affinity for ERα compared to Estrogen Receptor Beta (ERβ), with approximately 410-fold selectivity.[1][2][4] This selectivity allows for the precise investigation of ERα-mediated signaling pathways.[1] The mechanism of action involves PPT binding to the ligand-binding domain of ERα, inducing a conformational change that leads to receptor activation and translocation to the nucleus.[1] Once in the nucleus, the activated ERα-PPT complex binds to Estrogen Response Elements (EREs) on target genes, thereby modulating their transcription.[1]
Q2: What are the key solubility characteristics of PPT?
PPT is a crystalline solid that is practically insoluble in water.[1] However, it demonstrates good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][4] This hydrophobicity presents a challenge for in vivo administration, necessitating the use of specialized vehicle formulations.[1][7][8]
Q3: What are some common vehicles for in vivo administration of PPT?
Due to its poor water solubility, PPT cannot be simply dissolved in aqueous vehicles like saline or phosphate-buffered saline (PBS).[1] Common and effective vehicle formulations often involve a combination of solvents and surfactants to maintain PPT in solution. Several protocols have been successfully used:
-
Co-solvent systems: These are the most frequently used formulations. A common example is a mixture of DMSO, PEG300, Tween-80, and saline.[2][6]
-
Cyclodextrin-based vehicles: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate the hydrophobic PPT molecule, increasing its aqueous solubility.[2]
-
Lipid-based vehicles: Corn oil or sesame oil can serve as a vehicle, particularly for subcutaneous or oral administration.[2][9]
Q4: What is the recommended storage procedure for PPT and its solutions?
For long-term storage, PPT powder should be kept at -20°C.[3][4] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to two years or -20°C for up to one year.[2][5] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to avoid potential precipitation and ensure accurate dosing.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of PPT in the vehicle during or after preparation. | The solubility limit of PPT in the chosen vehicle has been exceeded. | - Gently warm the solution and/or use sonication to aid dissolution.[2] - Prepare a more dilute solution if the desired concentration is not critical. - Re-evaluate the vehicle composition; consider increasing the percentage of the organic co-solvent (e.g., DMSO, PEG300) or trying an alternative vehicle system (see Table 1). |
| The order of solvent addition was incorrect. | - Always add solvents sequentially, ensuring the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding subsequent components.[2][6] | |
| The temperature of the solution has dropped, causing the compound to fall out of solution. | - Prepare the formulation at room temperature or slightly warmer. Maintain the solution at a stable temperature during administration. | |
| Phase separation observed in the final formulation. | Immiscibility of the vehicle components. | - Ensure thorough mixing and vortexing at each step of the vehicle preparation. - Consider using a different surfactant or adjusting the ratios of the vehicle components. |
| Animal shows signs of irritation or toxicity at the injection site. | High concentration of DMSO or other organic solvents. | - Reduce the percentage of DMSO in the final formulation. For mice, it is recommended to keep the DMSO concentration below 10%, and for sensitive strains, below 2%.[6] - Consider alternative, less irritating vehicles such as a cyclodextrin-based or lipid-based formulation. |
| The pH of the formulation is not physiological. | - Although less common with these vehicle types, ensure the final pH is within a tolerable range for the animal model. | |
| Inconsistent or unexpected experimental results. | Inaccurate dosing due to precipitation or instability of the formulation. | - Prepare fresh formulations for each experiment.[2] - Visually inspect the solution for any signs of precipitation before each injection. - Ensure the formulation is homogenous by vortexing before drawing each dose. |
| Improper storage of PPT or its stock solutions. | - Adhere to the recommended storage conditions (-20°C for powder, -80°C for stock solutions) to prevent degradation of the compound.[2][3][4][5] |
Quantitative Data Summary
Table 1: Solubility of this compound (PPT) in Various Solvents and In Vivo Vehicles
| Solvent / Vehicle Composition | Solubility | Reference(s) |
| DMSO | ≥ 95.4 mg/mL | [1] |
| Ethanol | ≥ 48.9 mg/mL | [1] |
| Water | Insoluble | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 10 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
| Sesame Oil | 1 mg/kg (used in a study) | [9] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Vehicle for PPT Administration
This protocol describes the preparation of a commonly used vehicle containing DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound (PPT) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of PPT: Based on the desired final concentration and total volume, weigh the appropriate amount of PPT powder.
-
Dissolve PPT in DMSO: Add the calculated volume of DMSO to the PPT powder to create a concentrated stock solution. For example, to prepare a final solution of 1 mg/mL, you can first prepare a 10 mg/mL stock in DMSO. Vortex thoroughly until the PPT is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.[2]
-
Add PEG300: To the PPT/DMSO solution, add the required volume of PEG300. For a final formulation of 10% DMSO and 40% PEG300, you would add 4 parts PEG300 to your 1 part DMSO stock. Vortex until the solution is homogeneous.
-
Add Tween-80: Add the required volume of Tween-80 (e.g., 5% of the final volume). Vortex thoroughly.
-
Add Saline: Slowly add the sterile saline to reach the final desired volume (e.g., 45% of the final volume). Vortex the solution until it is clear and uniform.
-
Final Inspection: Before administration, visually inspect the solution to ensure there is no precipitation.
Example for 1 mL of 1 mg/mL PPT solution:
-
Dissolve 10 mg of PPT in 100 µL of DMSO.
-
Add 400 µL of PEG300 and vortex.
-
Add 50 µL of Tween-80 and vortex.
-
Add 450 µL of sterile saline and vortex.
Visualizations
Caption: Experimental workflow for preparing and administering a this compound (PPT) co-solvent vehicle.
Caption: Simplified signaling pathway of this compound (PPT) via Estrogen Receptor Alpha (ERα).
References
- 1. mrtx-1133.com [mrtx-1133.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. Opportunities and challenges for oral delivery of hydrophobic versus hydrophilic peptide and protein-like drugs using lipid-based technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Low dose of propyl-pyrazole-triol, an agonist of estrogen receptor alpha, administration stimulates the Coolidge effect in fadrozole-treated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl Pyrazole Triol (PPT) In Vivo Administration: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propyl pyrazole triol (PPT) for in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPT) and what is its primary mechanism of action?
This compound (PPT) is a synthetic, non-steroidal compound that acts as a highly selective agonist for Estrogen Receptor Alpha (ERα).[1][2][3][4][5][6] It exhibits a significantly higher binding affinity for ERα compared to Estrogen Receptor Beta (ERβ), with approximately 410-fold selectivity.[1][2][4] This selectivity allows for the precise investigation of ERα-mediated signaling pathways.[1] The mechanism of action involves PPT binding to the ligand-binding domain of ERα, inducing a conformational change that leads to receptor activation and translocation to the nucleus.[1] Once in the nucleus, the activated ERα-PPT complex binds to Estrogen Response Elements (EREs) on target genes, thereby modulating their transcription.[1]
Q2: What are the key solubility characteristics of PPT?
PPT is a crystalline solid that is practically insoluble in water.[1] However, it demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][4] This hydrophobicity presents a challenge for in vivo administration, necessitating the use of specialized vehicle formulations.[1][7][8]
Q3: What are some common vehicles for in vivo administration of PPT?
Due to its poor water solubility, PPT cannot be simply dissolved in aqueous vehicles like saline or phosphate-buffered saline (PBS).[1] Common and effective vehicle formulations often involve a combination of solvents and surfactants to maintain PPT in solution. Several protocols have been successfully used:
-
Co-solvent systems: These are the most frequently used formulations. A common example is a mixture of DMSO, PEG300, Tween-80, and saline.[2][6]
-
Cyclodextrin-based vehicles: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate the hydrophobic PPT molecule, increasing its aqueous solubility.[2]
-
Lipid-based vehicles: Corn oil or sesame oil can serve as a vehicle, particularly for subcutaneous or oral administration.[2][9]
Q4: What is the recommended storage procedure for PPT and its solutions?
For long-term storage, PPT powder should be kept at -20°C.[3][4] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to two years or -20°C for up to one year.[2][5] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to avoid potential precipitation and ensure accurate dosing.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of PPT in the vehicle during or after preparation. | The solubility limit of PPT in the chosen vehicle has been exceeded. | - Gently warm the solution and/or use sonication to aid dissolution.[2] - Prepare a more dilute solution if the desired concentration is not critical. - Re-evaluate the vehicle composition; consider increasing the percentage of the organic co-solvent (e.g., DMSO, PEG300) or trying an alternative vehicle system (see Table 1). |
| The order of solvent addition was incorrect. | - Always add solvents sequentially, ensuring the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding subsequent components.[2][6] | |
| The temperature of the solution has dropped, causing the compound to fall out of solution. | - Prepare the formulation at room temperature or slightly warmer. Maintain the solution at a stable temperature during administration. | |
| Phase separation observed in the final formulation. | Immiscibility of the vehicle components. | - Ensure thorough mixing and vortexing at each step of the vehicle preparation. - Consider using a different surfactant or adjusting the ratios of the vehicle components. |
| Animal shows signs of irritation or toxicity at the injection site. | High concentration of DMSO or other organic solvents. | - Reduce the percentage of DMSO in the final formulation. For mice, it is recommended to keep the DMSO concentration below 10%, and for sensitive strains, below 2%.[6] - Consider alternative, less irritating vehicles such as a cyclodextrin-based or lipid-based formulation. |
| The pH of the formulation is not physiological. | - Although less common with these vehicle types, ensure the final pH is within a tolerable range for the animal model. | |
| Inconsistent or unexpected experimental results. | Inaccurate dosing due to precipitation or instability of the formulation. | - Prepare fresh formulations for each experiment.[2] - Visually inspect the solution for any signs of precipitation before each injection. - Ensure the formulation is homogenous by vortexing before drawing each dose. |
| Improper storage of PPT or its stock solutions. | - Adhere to the recommended storage conditions (-20°C for powder, -80°C for stock solutions) to prevent degradation of the compound.[2][3][4][5] |
Quantitative Data Summary
Table 1: Solubility of this compound (PPT) in Various Solvents and In Vivo Vehicles
| Solvent / Vehicle Composition | Solubility | Reference(s) |
| DMSO | ≥ 95.4 mg/mL | [1] |
| Ethanol | ≥ 48.9 mg/mL | [1] |
| Water | Insoluble | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 10 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
| Sesame Oil | 1 mg/kg (used in a study) | [9] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Vehicle for PPT Administration
This protocol describes the preparation of a commonly used vehicle containing DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound (PPT) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of PPT: Based on the desired final concentration and total volume, weigh the appropriate amount of PPT powder.
-
Dissolve PPT in DMSO: Add the calculated volume of DMSO to the PPT powder to create a concentrated stock solution. For example, to prepare a final solution of 1 mg/mL, you can first prepare a 10 mg/mL stock in DMSO. Vortex thoroughly until the PPT is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.[2]
-
Add PEG300: To the PPT/DMSO solution, add the required volume of PEG300. For a final formulation of 10% DMSO and 40% PEG300, you would add 4 parts PEG300 to your 1 part DMSO stock. Vortex until the solution is homogeneous.
-
Add Tween-80: Add the required volume of Tween-80 (e.g., 5% of the final volume). Vortex thoroughly.
-
Add Saline: Slowly add the sterile saline to reach the final desired volume (e.g., 45% of the final volume). Vortex the solution until it is clear and uniform.
-
Final Inspection: Before administration, visually inspect the solution to ensure there is no precipitation.
Example for 1 mL of 1 mg/mL PPT solution:
-
Dissolve 10 mg of PPT in 100 µL of DMSO.
-
Add 400 µL of PEG300 and vortex.
-
Add 50 µL of Tween-80 and vortex.
-
Add 450 µL of sterile saline and vortex.
Visualizations
Caption: Experimental workflow for preparing and administering a this compound (PPT) co-solvent vehicle.
Caption: Simplified signaling pathway of this compound (PPT) via Estrogen Receptor Alpha (ERα).
References
- 1. mrtx-1133.com [mrtx-1133.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. Opportunities and challenges for oral delivery of hydrophobic versus hydrophilic peptide and protein-like drugs using lipid-based technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Low dose of propyl-pyrazole-triol, an agonist of estrogen receptor alpha, administration stimulates the Coolidge effect in fadrozole-treated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Propyl Pyrazole Triol (PPT) vs. Estradiol in ERα Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Propyl Pyrazole Triol (PPT) and estradiol (B170435) in the activation of Estrogen Receptor Alpha (ERα). It includes a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
Estradiol (E2) is the primary endogenous estrogen and a potent activator of both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1][2][3] Its broad activity is crucial for numerous physiological processes but can also lead to off-target effects in experimental and therapeutic contexts. This compound (PPT) is a synthetic, nonsteroidal agonist developed to be highly selective for ERα.[4][5][6][7] This selectivity makes PPT a valuable tool for dissecting the specific roles of ERα in various biological systems.[7][8]
Performance Comparison
The following table summarizes the key quantitative differences between PPT and estradiol in their interaction with ERα.
| Parameter | This compound (PPT) | Estradiol (E2) | Reference |
| Binding Affinity | 410-fold higher for ERα than ERβ. Binds to ERα with ~50% the affinity of estradiol. | High affinity for both ERα and ERβ. | [4][5][9] |
| EC50 for ERα | 140 pM in ERα-U2OS-Luc cells. | 50 pM for human ERα. | [5][10] |
| Selectivity | Highly selective for ERα. | Non-selective, activates both ERα and ERβ. | [4][5][7] |
| Genomic Action | Activates gene transcription only through ERα.[4][9] | Activates gene transcription through both ERα and ERβ.[1][2][3] | |
| Non-Genomic Action | Can activate rapid, non-genomic signaling pathways through ERα, such as ERK activation.[11][12] | Initiates both genomic and rapid non-genomic signaling pathways.[13][14] |
Signaling Pathways
Upon binding, both PPT and estradiol induce conformational changes in ERα, leading to its dimerization and subsequent interaction with Estrogen Response Elements (EREs) in the DNA to regulate gene transcription. This is known as the genomic pathway. Both ligands can also initiate rapid, non-genomic signaling from membrane-associated ERα.
Experimental Protocols
Ligand Binding Assay
Objective: To determine the binding affinity of PPT and estradiol for ERα.
Methodology:
-
Receptor Preparation: Purified recombinant human ERα is used.
-
Radioligand: A constant concentration of a radiolabeled estrogen, such as [3H]-estradiol, is used.
-
Competition: Increasing concentrations of unlabeled competitor ligands (PPT or estradiol) are added to the reaction mixture containing the receptor and radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using a method like dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value.
Reporter Gene Assay
Objective: To measure the transcriptional activity of ERα in response to PPT or estradiol.
Methodology:
-
Cell Culture: A suitable cell line that does not endogenously express ERs (e.g., HEK293 or U2OS) is used.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for human ERα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Estrogen Response Elements (EREs).
-
-
Treatment: After transfection, cells are treated with various concentrations of PPT or estradiol. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lysis and Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated for each ligand concentration. The EC50 value (the concentration that produces 50% of the maximal response) is determined from the dose-response curve.
Western Blotting for ERK Activation
Objective: To detect the activation (phosphorylation) of ERK, a downstream target of non-genomic ERα signaling.
Methodology:
-
Cell Culture and Treatment: Cells expressing ERα (e.g., MCF-7 breast cancer cells or primary vascular smooth muscle cells) are treated with PPT or estradiol for short time points (e.g., 0, 5, 10, 15 minutes).[11]
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The membrane is then stripped and re-probed with an antibody for total ERK as a loading control.
-
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.
-
Data Analysis: The intensity of the p-ERK band is normalized to the total ERK band for each sample to determine the relative level of ERK activation.
Conclusion
Both this compound and estradiol are potent activators of ERα. The key difference lies in their selectivity. Estradiol's activity at both ERα and ERβ makes it a crucial physiological hormone but can complicate targeted research. PPT's high selectivity for ERα makes it an invaluable pharmacological tool for isolating and studying ERα-specific functions in vitro and in vivo.[8] The choice between these two compounds will depend on the specific research question, with PPT being the preferred agonist for studies focused exclusively on ERα-mediated pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of Estradiol Acetate? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Propylpyrazoletriol - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacodynamics of estradiol - Wikipedia [en.wikipedia.org]
- 11. Rapid estrogen receptor-α signaling mediated by ERK activation regulates vascular tone in male and ovary-intact female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid estrogen receptor-α signaling mediated by ERK activation regulates vascular tone in male and ovary-intact female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estradiol-Induced Estrogen Receptor-α Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Estradiol/ERα Signaling Enhances Aromatase Enzymatic Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Propyl Pyrazole Triol (PPT) vs. Estradiol in ERα Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Propyl Pyrazole Triol (PPT) and estradiol in the activation of Estrogen Receptor Alpha (ERα). It includes a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
Estradiol (E2) is the primary endogenous estrogen and a potent activator of both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1][2][3] Its broad activity is crucial for numerous physiological processes but can also lead to off-target effects in experimental and therapeutic contexts. This compound (PPT) is a synthetic, nonsteroidal agonist developed to be highly selective for ERα.[4][5][6][7] This selectivity makes PPT a valuable tool for dissecting the specific roles of ERα in various biological systems.[7][8]
Performance Comparison
The following table summarizes the key quantitative differences between PPT and estradiol in their interaction with ERα.
| Parameter | This compound (PPT) | Estradiol (E2) | Reference |
| Binding Affinity | 410-fold higher for ERα than ERβ. Binds to ERα with ~50% the affinity of estradiol. | High affinity for both ERα and ERβ. | [4][5][9] |
| EC50 for ERα | 140 pM in ERα-U2OS-Luc cells. | 50 pM for human ERα. | [5][10] |
| Selectivity | Highly selective for ERα. | Non-selective, activates both ERα and ERβ. | [4][5][7] |
| Genomic Action | Activates gene transcription only through ERα.[4][9] | Activates gene transcription through both ERα and ERβ.[1][2][3] | |
| Non-Genomic Action | Can activate rapid, non-genomic signaling pathways through ERα, such as ERK activation.[11][12] | Initiates both genomic and rapid non-genomic signaling pathways.[13][14] |
Signaling Pathways
Upon binding, both PPT and estradiol induce conformational changes in ERα, leading to its dimerization and subsequent interaction with Estrogen Response Elements (EREs) in the DNA to regulate gene transcription. This is known as the genomic pathway. Both ligands can also initiate rapid, non-genomic signaling from membrane-associated ERα.
Experimental Protocols
Ligand Binding Assay
Objective: To determine the binding affinity of PPT and estradiol for ERα.
Methodology:
-
Receptor Preparation: Purified recombinant human ERα is used.
-
Radioligand: A constant concentration of a radiolabeled estrogen, such as [3H]-estradiol, is used.
-
Competition: Increasing concentrations of unlabeled competitor ligands (PPT or estradiol) are added to the reaction mixture containing the receptor and radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using a method like dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value.
Reporter Gene Assay
Objective: To measure the transcriptional activity of ERα in response to PPT or estradiol.
Methodology:
-
Cell Culture: A suitable cell line that does not endogenously express ERs (e.g., HEK293 or U2OS) is used.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for human ERα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Estrogen Response Elements (EREs).
-
-
Treatment: After transfection, cells are treated with various concentrations of PPT or estradiol. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lysis and Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated for each ligand concentration. The EC50 value (the concentration that produces 50% of the maximal response) is determined from the dose-response curve.
Western Blotting for ERK Activation
Objective: To detect the activation (phosphorylation) of ERK, a downstream target of non-genomic ERα signaling.
Methodology:
-
Cell Culture and Treatment: Cells expressing ERα (e.g., MCF-7 breast cancer cells or primary vascular smooth muscle cells) are treated with PPT or estradiol for short time points (e.g., 0, 5, 10, 15 minutes).[11]
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The membrane is then stripped and re-probed with an antibody for total ERK as a loading control.
-
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.
-
Data Analysis: The intensity of the p-ERK band is normalized to the total ERK band for each sample to determine the relative level of ERK activation.
Conclusion
Both this compound and estradiol are potent activators of ERα. The key difference lies in their selectivity. Estradiol's activity at both ERα and ERβ makes it a crucial physiological hormone but can complicate targeted research. PPT's high selectivity for ERα makes it an invaluable pharmacological tool for isolating and studying ERα-specific functions in vitro and in vivo.[8] The choice between these two compounds will depend on the specific research question, with PPT being the preferred agonist for studies focused exclusively on ERα-mediated pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of Estradiol Acetate? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Propylpyrazoletriol - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacodynamics of estradiol - Wikipedia [en.wikipedia.org]
- 11. Rapid estrogen receptor-α signaling mediated by ERK activation regulates vascular tone in male and ovary-intact female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid estrogen receptor-α signaling mediated by ERK activation regulates vascular tone in male and ovary-intact female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estradiol-Induced Estrogen Receptor-α Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Estradiol/ERα Signaling Enhances Aromatase Enzymatic Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Propyl Pyrazole Triol and Other Selective Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Propyl Pyrazole (B372694) Triol (PPT) with other prominent Selective Estrogen Receptor Modulators (SERMs) — Tamoxifen, Raloxifene (B1678788), and Lasofoxifene. The following sections detail their mechanisms of action, comparative experimental data, and the methodologies used to generate these findings.
Introduction to SERMs and Propyl Pyrazole Triol
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1][2] This dual functionality allows them to elicit beneficial estrogenic effects in some tissues, such as bone, while blocking detrimental estrogenic effects in others, like the breast.[1][2] The tissue specificity of SERMs is governed by several factors, including the expression levels of ERα and ERβ in different cells, and the differential recruitment of coactivator and corepressor proteins to the ER-ligand complex.[3]
This compound (PPT) is a non-steroidal compound identified as a highly potent and selective ERα agonist.[4][5][6][7] Its remarkable selectivity for ERα makes it a valuable research tool for elucidating the specific roles of this receptor subtype in various physiological and pathological processes.[4] This guide will compare the molecular and functional characteristics of PPT with established SERMs: Tamoxifen, a first-generation SERM widely used in breast cancer therapy; Raloxifene, a second-generation SERM used for osteoporosis and breast cancer risk reduction; and Lasofoxifene, a third-generation SERM investigated for osteoporosis and the treatment of ER-positive metastatic breast cancer.[8][9][10]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for PPT and other selected SERMs, based on available preclinical data.
Table 1: Estrogen Receptor Binding Affinity and Selectivity
| Compound | Receptor Subtype | Relative Binding Affinity (RBA) vs. Estradiol (B170435) | Selectivity | Reference(s) |
| This compound (PPT) | ERα | ~49% | 410-fold for ERα over ERβ | [4][6][11] |
| ERβ | ~0.12% | [4][5][6][11] | ||
| Tamoxifen | ERα/ERβ | High Affinity (subtype non-selective) | - | [12] |
| Raloxifene | ERα/ERβ | High Affinity (subtype non-selective) | - | [13][14] |
| Lasofoxifene | ERα/ERβ | High Affinity | - |
Table 2: In Vitro Functional Activity
| Compound | Assay | Cell Line | Endpoint | Result | Reference(s) |
| This compound (PPT) | ERα Reporter Gene Assay | ERα-U2OS-Luc | EC50 | 140 pM | [5][11] |
| 4-Hydroxytamoxifen | Cell Viability (MTT Assay) | MCF-7 | % Reduction | 12% to 75% | [15] |
| MDA-MB-231 | % Reduction | 7% to 81% | [15] | ||
| SkBr3 | % Reduction | 19% to 81% | [15] | ||
| Endoxifen | Cell Viability (MTT Assay) | MCF-7 | % Reduction | 20% to 78% | [15] |
| MDA-MB-231 | % Reduction | 29% to 82% | [15] | ||
| SkBr3 | % Reduction | 38% to 86% | [15] |
Table 3: In Vivo Effects on Bone Mineral Density (BMD)
| Compound | Study Population | Duration | Change in Lumbar Spine BMD | Change in Hip BMD | Reference(s) |
| Raloxifene (60 mg/day) | Postmenopausal women | 36 months | +2.4% (vs. placebo) | +2.4% (vs. placebo) | [14] |
| Raloxifene (60 mg/day) | Postmenopausal women with osteoporosis | 36 months | +2.6% (vs. placebo) | +2.1% (at femoral neck vs. placebo) | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized signaling pathway of SERMs and a typical experimental workflow for their comparative analysis.
Caption: Generalized SERM Signaling Pathway.
Caption: Experimental Workflow for SERM Comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Radioligand Binding Assay
This assay is employed to determine the relative binding affinity (RBA) of a test compound for ERα and ERβ.
-
Receptor Preparation: Full-length human ERα and ERβ are expressed in a suitable system (e.g., insect or mammalian cells) and purified.
-
Assay Buffer: A buffer containing Tris-HCl, EDTA, and other stabilizing agents is prepared.
-
Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.
-
Procedure:
-
A constant concentration of the purified receptor and [3H]-Estradiol is incubated with increasing concentrations of the unlabeled test compound (e.g., PPT, Tamoxifen).
-
The incubation is carried out at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.
-
Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined. The RBA is calculated as (IC50 of Estradiol / IC50 of test compound) x 100%.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.[17][18][19]
-
Cell Line: A human cell line that endogenously or exogenously expresses ERα or ERβ is used (e.g., MCF-7, U2OS, or HEK293 cells).[17][18]
-
Reporter Construct: The cells are transiently or stably transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene.[17][19]
-
Cell Culture and Treatment:
-
Cells are plated in multi-well plates and cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
For agonist testing, cells are treated with increasing concentrations of the test compound.
-
For antagonist testing, cells are co-treated with a fixed concentration of estradiol and increasing concentrations of the test compound.
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24 hours), the cells are lysed.
-
A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the ER. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Uterotrophic Assay
This assay assesses the estrogenic (agonist) or anti-estrogenic (antagonist) effect of a compound on the uterus of immature or ovariectomized female rodents.[20][21][22][23]
-
Animal Model: Immature (e.g., 21-22 days old) or adult ovariectomized female rats or mice are used.[20][22]
-
Dosing: The animals are administered the test compound daily for three consecutive days via oral gavage or subcutaneous injection.[22] A vehicle control group and a positive control group (e.g., treated with ethinyl estradiol) are included.[21]
-
Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates an estrogenic effect. For anti-estrogenicity testing, the ability of the test compound to inhibit the uterine weight gain induced by a co-administered estrogen is measured.
Discussion and Conclusion
The comparative analysis reveals distinct profiles for this compound and the other SERMs. PPT stands out for its exceptional selectivity as an ERα agonist, making it an invaluable tool for dissecting ERα-specific signaling pathways.[4] In contrast, Tamoxifen, Raloxifene, and Lasofoxifene are non-selective for the ER subtypes and exhibit a mixed agonist/antagonist profile that is tissue-dependent.[12][13][24]
The data presented in the tables highlights PPT's potent activation of ERα-mediated transcription at picomolar concentrations.[5][11] While direct comparative in vivo data for PPT on bone density is limited in the provided search results, the well-documented bone-protective effects of Raloxifene underscore the therapeutic potential of ER agonism in skeletal tissue.[13][14][16] The cytotoxic data for Tamoxifen derivatives in breast cancer cell lines illustrates the antagonist activity crucial for its clinical efficacy in this tissue.[15]
The provided experimental protocols represent the standard methodologies for characterizing and comparing SERMs. The choice of assay is critical for elucidating specific aspects of a compound's activity, from receptor binding to in vivo physiological responses.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular determinants for the tissue specificity of SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action [frontiersin.org]
- 9. Comparison of estrogens and selective estrogen receptor modulators (SERMs) used for menopausal hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tamoxifen | PPTX [slideshare.net]
- 13. Effects of raloxifene on bone mineral density, serum cholesterol concentrations, and uterine endometrium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Raloxifene: results from the MORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Estrogen Receptor Modulators’ (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Propyl Pyrazole Triol and Other Selective Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Propyl Pyrazole Triol (PPT) with other prominent Selective Estrogen Receptor Modulators (SERMs) — Tamoxifen, Raloxifene, and Lasofoxifene. The following sections detail their mechanisms of action, comparative experimental data, and the methodologies used to generate these findings.
Introduction to SERMs and this compound
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1][2] This dual functionality allows them to elicit beneficial estrogenic effects in some tissues, such as bone, while blocking detrimental estrogenic effects in others, like the breast.[1][2] The tissue specificity of SERMs is governed by several factors, including the expression levels of ERα and ERβ in different cells, and the differential recruitment of coactivator and corepressor proteins to the ER-ligand complex.[3]
This compound (PPT) is a non-steroidal compound identified as a highly potent and selective ERα agonist.[4][5][6][7] Its remarkable selectivity for ERα makes it a valuable research tool for elucidating the specific roles of this receptor subtype in various physiological and pathological processes.[4] This guide will compare the molecular and functional characteristics of PPT with established SERMs: Tamoxifen, a first-generation SERM widely used in breast cancer therapy; Raloxifene, a second-generation SERM used for osteoporosis and breast cancer risk reduction; and Lasofoxifene, a third-generation SERM investigated for osteoporosis and the treatment of ER-positive metastatic breast cancer.[8][9][10]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for PPT and other selected SERMs, based on available preclinical data.
Table 1: Estrogen Receptor Binding Affinity and Selectivity
| Compound | Receptor Subtype | Relative Binding Affinity (RBA) vs. Estradiol | Selectivity | Reference(s) |
| This compound (PPT) | ERα | ~49% | 410-fold for ERα over ERβ | [4][6][11] |
| ERβ | ~0.12% | [4][5][6][11] | ||
| Tamoxifen | ERα/ERβ | High Affinity (subtype non-selective) | - | [12] |
| Raloxifene | ERα/ERβ | High Affinity (subtype non-selective) | - | [13][14] |
| Lasofoxifene | ERα/ERβ | High Affinity | - |
Table 2: In Vitro Functional Activity
| Compound | Assay | Cell Line | Endpoint | Result | Reference(s) |
| This compound (PPT) | ERα Reporter Gene Assay | ERα-U2OS-Luc | EC50 | 140 pM | [5][11] |
| 4-Hydroxytamoxifen | Cell Viability (MTT Assay) | MCF-7 | % Reduction | 12% to 75% | [15] |
| MDA-MB-231 | % Reduction | 7% to 81% | [15] | ||
| SkBr3 | % Reduction | 19% to 81% | [15] | ||
| Endoxifen | Cell Viability (MTT Assay) | MCF-7 | % Reduction | 20% to 78% | [15] |
| MDA-MB-231 | % Reduction | 29% to 82% | [15] | ||
| SkBr3 | % Reduction | 38% to 86% | [15] |
Table 3: In Vivo Effects on Bone Mineral Density (BMD)
| Compound | Study Population | Duration | Change in Lumbar Spine BMD | Change in Hip BMD | Reference(s) |
| Raloxifene (60 mg/day) | Postmenopausal women | 36 months | +2.4% (vs. placebo) | +2.4% (vs. placebo) | [14] |
| Raloxifene (60 mg/day) | Postmenopausal women with osteoporosis | 36 months | +2.6% (vs. placebo) | +2.1% (at femoral neck vs. placebo) | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized signaling pathway of SERMs and a typical experimental workflow for their comparative analysis.
Caption: Generalized SERM Signaling Pathway.
Caption: Experimental Workflow for SERM Comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Radioligand Binding Assay
This assay is employed to determine the relative binding affinity (RBA) of a test compound for ERα and ERβ.
-
Receptor Preparation: Full-length human ERα and ERβ are expressed in a suitable system (e.g., insect or mammalian cells) and purified.
-
Assay Buffer: A buffer containing Tris-HCl, EDTA, and other stabilizing agents is prepared.
-
Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.
-
Procedure:
-
A constant concentration of the purified receptor and [3H]-Estradiol is incubated with increasing concentrations of the unlabeled test compound (e.g., PPT, Tamoxifen).
-
The incubation is carried out at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.
-
Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined. The RBA is calculated as (IC50 of Estradiol / IC50 of test compound) x 100%.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.[17][18][19]
-
Cell Line: A human cell line that endogenously or exogenously expresses ERα or ERβ is used (e.g., MCF-7, U2OS, or HEK293 cells).[17][18]
-
Reporter Construct: The cells are transiently or stably transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene.[17][19]
-
Cell Culture and Treatment:
-
Cells are plated in multi-well plates and cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
For agonist testing, cells are treated with increasing concentrations of the test compound.
-
For antagonist testing, cells are co-treated with a fixed concentration of estradiol and increasing concentrations of the test compound.
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24 hours), the cells are lysed.
-
A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the ER. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Uterotrophic Assay
This assay assesses the estrogenic (agonist) or anti-estrogenic (antagonist) effect of a compound on the uterus of immature or ovariectomized female rodents.[20][21][22][23]
-
Animal Model: Immature (e.g., 21-22 days old) or adult ovariectomized female rats or mice are used.[20][22]
-
Dosing: The animals are administered the test compound daily for three consecutive days via oral gavage or subcutaneous injection.[22] A vehicle control group and a positive control group (e.g., treated with ethinyl estradiol) are included.[21]
-
Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates an estrogenic effect. For anti-estrogenicity testing, the ability of the test compound to inhibit the uterine weight gain induced by a co-administered estrogen is measured.
Discussion and Conclusion
The comparative analysis reveals distinct profiles for this compound and the other SERMs. PPT stands out for its exceptional selectivity as an ERα agonist, making it an invaluable tool for dissecting ERα-specific signaling pathways.[4] In contrast, Tamoxifen, Raloxifene, and Lasofoxifene are non-selective for the ER subtypes and exhibit a mixed agonist/antagonist profile that is tissue-dependent.[12][13][24]
The data presented in the tables highlights PPT's potent activation of ERα-mediated transcription at picomolar concentrations.[5][11] While direct comparative in vivo data for PPT on bone density is limited in the provided search results, the well-documented bone-protective effects of Raloxifene underscore the therapeutic potential of ER agonism in skeletal tissue.[13][14][16] The cytotoxic data for Tamoxifen derivatives in breast cancer cell lines illustrates the antagonist activity crucial for its clinical efficacy in this tissue.[15]
The provided experimental protocols represent the standard methodologies for characterizing and comparing SERMs. The choice of assay is critical for elucidating specific aspects of a compound's activity, from receptor binding to in vivo physiological responses.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular determinants for the tissue specificity of SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action [frontiersin.org]
- 9. Comparison of estrogens and selective estrogen receptor modulators (SERMs) used for menopausal hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tamoxifen | PPTX [slideshare.net]
- 13. Effects of raloxifene on bone mineral density, serum cholesterol concentrations, and uterine endometrium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Raloxifene: results from the MORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Estrogen Receptor Modulators’ (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Propyl Pyrazole Triol (PPT) Effects on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression effects of Propyl pyrazole (B372694) triol (PPT), a selective estrogen receptor alpha (ERα) agonist. We will delve into the reproducibility of its effects by examining data across multiple studies, compare its performance with other functionally relevant compounds, and provide detailed experimental protocols to aid in the design and interpretation of future research.
Introduction to Propyl Pyrazole Triol (PPT)
This compound (PPT) is a non-steroidal, synthetic compound renowned for its high selectivity as an agonist for Estrogen Receptor Alpha (ERα). With a binding affinity approximately 410-fold higher for ERα than for Estrogen Receptor Beta (ERβ), PPT is a critical tool for dissecting the specific roles of ERα in various physiological and pathological processes.[1][2][3] Its ability to selectively activate ERα-mediated signaling pathways allows researchers to investigate the downstream effects on gene expression in a controlled manner.
Mechanism of Action: ERα-Mediated Gene Expression
PPT exerts its effects on gene expression through two primary signaling pathways initiated by ERα activation:
-
Genomic Signaling (Classical Pathway): Upon binding PPT, the ERα receptor typically dimerizes and translocates to the nucleus. This complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene transcription.
-
Non-Genomic Signaling (Rapid Pathway): A sub-population of ERα is located at the plasma membrane. Activation of these receptors by PPT can trigger rapid, transcription-independent effects through the activation of intracellular kinase cascades, such as the MAPK/ERK pathway. These signaling events can, in turn, influence the activity of transcription factors and thereby indirectly regulate gene expression.
Reproducibility and Consistency of PPT's Effects on Gene Expression
While direct, peer-reviewed studies focused solely on the reproducibility of PPT's gene expression profile are not abundant, the consistency of its effects on key target genes across different experimental models and research groups provides confidence in its reliability as a selective ERα agonist. The selectivity and solubility of PPT are often cited as contributing to reproducible experimental outcomes.
Several studies have demonstrated consistent upregulation or downregulation of specific genes in response to PPT treatment in various tissues and cell lines. For instance, studies in the liver of ob/ob mice have shown that PPT treatment leads to changes in the expression of genes involved in glucose metabolism, such as signal transducer and activator of transcription 3 (STAT3) and glucose-6-phosphatase. In the rat hippocampus, PPT has been shown to increase the expression of synaptic proteins like PSD-95 and the AMPA receptor subunit GluR1.[3] Furthermore, in the mammary gland, PPT consistently increases the expression of amphiregulin. This consistency across different preclinical models suggests a reproducible core set of ERα-regulated genes.
Comparison with Other Estrogen Receptor Modulators
To understand the specificity of PPT's effects, it is often compared with other selective estrogen receptor modulators. The most common comparators are not other ERα agonists, but rather compounds that target ERβ or act as ERα antagonists. This approach allows for the precise delineation of ERα-mediated gene expression changes.
Table 1: Comparison of PPT with Other Selective Estrogen Receptor Modulators
| Compound | Target Receptor | Primary Action | Typical Use in Conjunction with PPT |
| This compound (PPT) | ERα | Agonist | Primary compound for ERα activation |
| Diarylpropionitrile (DPN) | ERβ | Agonist | To differentiate ERα- from ERβ-mediated effects |
| Methyl-piperidino-pyrazole (MPP) | ERα | Antagonist | To confirm that the observed effects of PPT are indeed mediated by ERα |
Experimental Data on Gene Expression Changes Induced by PPT
The following table summarizes representative data from studies investigating the effects of PPT on gene expression in different experimental systems.
Table 2: Summary of PPT's Effects on Gene Expression in Various Models
| Experimental Model | Tissue/Cell Line | Gene(s) Affected | Direction of Change | Experimental Method |
| Ovariectomized Rats | Hippocampus | PSD-95, GluR1 | Upregulation | Immunohistochemistry |
| Ovariectomized Rats | Mammary Gland | Amphiregulin | Upregulation | Not Specified |
| ob/ob Mice | Liver | STAT3 | Upregulation | Microarray, Real-Time PCR |
| ob/ob Mice | Liver | Glucose-6-phosphatase | Downregulation | Microarray, Real-Time PCR |
Experimental Protocols
To ensure the reproducibility of studies investigating the effects of PPT on gene expression, detailed and standardized protocols are essential. Below are representative methodologies for key experiments.
Cell Culture and Treatment for Gene Expression Analysis
This protocol is adapted for the human breast cancer cell line MCF-7, which is a common model for studying estrogen receptor signaling.
-
Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 nM 17β-estradiol. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Hormone Deprivation: Prior to treatment, switch cells to phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS for 48-72 hours to deplete endogenous estrogens.
-
PPT Treatment: Treat the hormone-deprived cells with the desired concentration of PPT (typically in the range of 1-100 nM) or vehicle control (e.g., DMSO). The incubation time will vary depending on the specific genes of interest (e.g., 6-24 hours for genomic effects).
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells directly in the culture dish using a suitable lysis buffer for RNA extraction (e.g., TRIzol or a buffer from a commercial RNA extraction kit).
RNA Isolation and Purification
A critical step for reliable gene expression analysis is the isolation of high-quality, intact RNA.
-
Homogenization: Add 1 mL of TRIzol reagent per 10 cm² of culture dish area to the cell lysate and pass the lysate several times through a pipette to ensure complete homogenization.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Transfer the aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Remove the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the RNA pellet for 5-10 minutes and then resuspend in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is a sensitive method to quantify the expression of specific genes.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers according to the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol: denaturation (e.g., 95°C for 15 seconds), annealing (e.g., 60°C for 30 seconds), and extension (e.g., 72°C for 30 seconds), for 40 cycles.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression changes using the ΔΔCt method.
Mandatory Visualizations
Signaling Pathways of PPT
Caption: Signaling pathways of this compound (PPT) activation of ERα.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes induced by PPT.
References
Reproducibility of Propyl Pyrazole Triol (PPT) Effects on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression effects of Propyl pyrazole triol (PPT), a selective estrogen receptor alpha (ERα) agonist. We will delve into the reproducibility of its effects by examining data across multiple studies, compare its performance with other functionally relevant compounds, and provide detailed experimental protocols to aid in the design and interpretation of future research.
Introduction to this compound (PPT)
This compound (PPT) is a non-steroidal, synthetic compound renowned for its high selectivity as an agonist for Estrogen Receptor Alpha (ERα). With a binding affinity approximately 410-fold higher for ERα than for Estrogen Receptor Beta (ERβ), PPT is a critical tool for dissecting the specific roles of ERα in various physiological and pathological processes.[1][2][3] Its ability to selectively activate ERα-mediated signaling pathways allows researchers to investigate the downstream effects on gene expression in a controlled manner.
Mechanism of Action: ERα-Mediated Gene Expression
PPT exerts its effects on gene expression through two primary signaling pathways initiated by ERα activation:
-
Genomic Signaling (Classical Pathway): Upon binding PPT, the ERα receptor typically dimerizes and translocates to the nucleus. This complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene transcription.
-
Non-Genomic Signaling (Rapid Pathway): A sub-population of ERα is located at the plasma membrane. Activation of these receptors by PPT can trigger rapid, transcription-independent effects through the activation of intracellular kinase cascades, such as the MAPK/ERK pathway. These signaling events can, in turn, influence the activity of transcription factors and thereby indirectly regulate gene expression.
Reproducibility and Consistency of PPT's Effects on Gene Expression
While direct, peer-reviewed studies focused solely on the reproducibility of PPT's gene expression profile are not abundant, the consistency of its effects on key target genes across different experimental models and research groups provides confidence in its reliability as a selective ERα agonist. The selectivity and solubility of PPT are often cited as contributing to reproducible experimental outcomes.
Several studies have demonstrated consistent upregulation or downregulation of specific genes in response to PPT treatment in various tissues and cell lines. For instance, studies in the liver of ob/ob mice have shown that PPT treatment leads to changes in the expression of genes involved in glucose metabolism, such as signal transducer and activator of transcription 3 (STAT3) and glucose-6-phosphatase. In the rat hippocampus, PPT has been shown to increase the expression of synaptic proteins like PSD-95 and the AMPA receptor subunit GluR1.[3] Furthermore, in the mammary gland, PPT consistently increases the expression of amphiregulin. This consistency across different preclinical models suggests a reproducible core set of ERα-regulated genes.
Comparison with Other Estrogen Receptor Modulators
To understand the specificity of PPT's effects, it is often compared with other selective estrogen receptor modulators. The most common comparators are not other ERα agonists, but rather compounds that target ERβ or act as ERα antagonists. This approach allows for the precise delineation of ERα-mediated gene expression changes.
Table 1: Comparison of PPT with Other Selective Estrogen Receptor Modulators
| Compound | Target Receptor | Primary Action | Typical Use in Conjunction with PPT |
| This compound (PPT) | ERα | Agonist | Primary compound for ERα activation |
| Diarylpropionitrile (DPN) | ERβ | Agonist | To differentiate ERα- from ERβ-mediated effects |
| Methyl-piperidino-pyrazole (MPP) | ERα | Antagonist | To confirm that the observed effects of PPT are indeed mediated by ERα |
Experimental Data on Gene Expression Changes Induced by PPT
The following table summarizes representative data from studies investigating the effects of PPT on gene expression in different experimental systems.
Table 2: Summary of PPT's Effects on Gene Expression in Various Models
| Experimental Model | Tissue/Cell Line | Gene(s) Affected | Direction of Change | Experimental Method |
| Ovariectomized Rats | Hippocampus | PSD-95, GluR1 | Upregulation | Immunohistochemistry |
| Ovariectomized Rats | Mammary Gland | Amphiregulin | Upregulation | Not Specified |
| ob/ob Mice | Liver | STAT3 | Upregulation | Microarray, Real-Time PCR |
| ob/ob Mice | Liver | Glucose-6-phosphatase | Downregulation | Microarray, Real-Time PCR |
Experimental Protocols
To ensure the reproducibility of studies investigating the effects of PPT on gene expression, detailed and standardized protocols are essential. Below are representative methodologies for key experiments.
Cell Culture and Treatment for Gene Expression Analysis
This protocol is adapted for the human breast cancer cell line MCF-7, which is a common model for studying estrogen receptor signaling.
-
Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 nM 17β-estradiol. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Hormone Deprivation: Prior to treatment, switch cells to phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for 48-72 hours to deplete endogenous estrogens.
-
PPT Treatment: Treat the hormone-deprived cells with the desired concentration of PPT (typically in the range of 1-100 nM) or vehicle control (e.g., DMSO). The incubation time will vary depending on the specific genes of interest (e.g., 6-24 hours for genomic effects).
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells directly in the culture dish using a suitable lysis buffer for RNA extraction (e.g., TRIzol or a buffer from a commercial RNA extraction kit).
RNA Isolation and Purification
A critical step for reliable gene expression analysis is the isolation of high-quality, intact RNA.
-
Homogenization: Add 1 mL of TRIzol reagent per 10 cm² of culture dish area to the cell lysate and pass the lysate several times through a pipette to ensure complete homogenization.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Transfer the aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Remove the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the RNA pellet for 5-10 minutes and then resuspend in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is a sensitive method to quantify the expression of specific genes.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers according to the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol: denaturation (e.g., 95°C for 15 seconds), annealing (e.g., 60°C for 30 seconds), and extension (e.g., 72°C for 30 seconds), for 40 cycles.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression changes using the ΔΔCt method.
Mandatory Visualizations
Signaling Pathways of PPT
Caption: Signaling pathways of this compound (PPT) activation of ERα.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes induced by PPT.
References
A Comparative Guide to Propyl Pyrazole Triol Binding Assays for Estrogen Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of various binding assays for Propyl Pyrazole Triol (PPT), a potent and selective agonist of Estrogen Receptor Alpha (ERα). Understanding the nuances of different assay methodologies is crucial for the accurate determination of binding affinity and kinetics, which are fundamental parameters in drug discovery and development. This document presents a comparative analysis of commonly employed binding assays, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound (PPT)
This compound (PPT) is a synthetic, non-steroidal compound that has emerged as a valuable tool in endocrinology and cancer research.[1] It exhibits high selectivity for Estrogen Receptor Alpha (ERα) over its beta isoform (ERβ), with a reported selectivity of approximately 400 to 410-fold.[2][3][4] This remarkable specificity makes PPT an ideal probe for elucidating the distinct physiological and pathological roles of ERα. Upon binding, PPT activates ERα, leading to the modulation of gene transcription.[3][4] The compound has a relative binding affinity for ERα that is about 49-50% of that of the endogenous ligand, 17β-estradiol.[2][4]
Comparative Analysis of Binding Assays
The selection of a binding assay is a critical decision in the characterization of a ligand-receptor interaction. The choice depends on various factors, including the specific information required (e.g., equilibrium binding, kinetics), throughput needs, and the availability of specialized equipment and reagents. Here, we compare four widely used binding assays for nuclear receptors like ERα: Radioligand Binding Assay (RBA), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Scintillation Proximity Assay (SPA).
Quantitative Data Summary
The following table summarizes the key performance parameters of different binding assays for determining the affinity of ligands to ERα. The data for PPT and Estradiol are compiled from various studies to provide a comparative overview.
| Assay Type | Principle | Ligand(s) | Receptor | Key Parameter | Reported Value | Advantages | Disadvantages |
| Radioligand Binding Assay (RBA) | Competitive binding of a radiolabeled ligand and an unlabeled test compound to a receptor. | PPT, Estradiol | ERα | Kd (PPT): ~2 nM Relative Binding Affinity (PPT vs. Estradiol): ~49%[2] | High sensitivity, well-established "gold standard". | Requires handling of radioactive materials, separation step needed, lower throughput. | |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger receptor molecule. | Estradiol derivative | ERα | IC50 (Estradiol): 2.82 nM | Homogeneous (no-wash) format, non-radioactive, amenable to high-throughput screening. | Potential for interference from fluorescent compounds, requires a fluorescently labeled ligand. | |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time monitoring of interactions. | Estradiol, other estrogens | ERα | Kd (Estradiol): 4.04 x 10-10 M | Label-free, provides kinetic data (kon, koff), real-time analysis. | Requires specialized and expensive equipment, can be sensitive to buffer composition and non-specific binding. | |
| Scintillation Proximity Assay (SPA) | A homogeneous radioassay where a radiolabeled ligand binding to a receptor-coated scintillant bead generates a light signal. | Tritiated or Iodinated ligands | Receptors | Signal proportional to bound radioligand | Homogeneous (no-wash) format, amenable to high-throughput screening, reduced radioactive waste compared to traditional RBA. | Requires specific scintillant-coated beads and a suitable radioligand, potential for color quench interference. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Radioligand Competitive Binding Assay for ERα
This protocol is adapted from established methods for determining the binding affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to ERα.
Materials:
-
Purified recombinant human ERα
-
[3H]-17β-estradiol (Radioligand)
-
Unlabeled 17β-estradiol (Reference compound)
-
This compound (Test compound)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (PPT) and the reference compound (17β-estradiol) in the assay buffer.
-
In assay tubes, combine the assay buffer, a fixed concentration of [3H]-17β-estradiol (typically at or below its Kd), and varying concentrations of the unlabeled competitor (PPT or 17β-estradiol).
-
Initiate the binding reaction by adding the purified ERα to each tube.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
To separate bound from free radioligand, add a dextran-coated charcoal suspension to each tube. The charcoal adsorbs the free radioligand.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge the tubes at high speed to pellet the charcoal.
-
Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Binding Assay for ERα
This protocol outlines a homogeneous assay for measuring ligand binding to ERα using fluorescence polarization.
Materials:
-
Purified recombinant human ERα
-
Fluorescently labeled estrogen (e.g., Fluormone™ ES2 Red)
-
This compound (Test compound)
-
Assay Buffer (optimized for FP)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound (PPT) in the assay buffer.
-
In the microplate, add the test compound dilutions.
-
Prepare a mixture of ERα and the fluorescently labeled estrogen in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Add the ERα/fluorescent ligand mixture to all wells containing the test compound.
-
Include control wells for "free" fluorescent ligand (no receptor) and "bound" fluorescent ligand (receptor, no competitor).
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the change in millipolarization (mP) units and plot it against the logarithm of the competitor concentration to determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a relevant signaling pathway.
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow of a competitive binding assay.
ERα Genomic Signaling Pathway
Caption: Genomic signaling pathway of ERα activation.
Conclusion
The cross-validation of binding assays for this compound's interaction with Estrogen Receptor Alpha reveals that different methodologies offer distinct advantages and limitations. While traditional Radioligand Binding Assays provide a robust and sensitive measurement of binding affinity, modern techniques like Fluorescence Polarization and Scintillation Proximity Assays offer a non-radioactive, high-throughput alternative. For researchers requiring detailed kinetic information, Surface Plasmon Resonance is the method of choice. The selection of the most suitable assay should be guided by the specific research question, available resources, and the desired throughput. The data and protocols presented in this guide are intended to facilitate this decision-making process and to promote the generation of high-quality, reproducible data in the study of ERα modulators.
References
A Comparative Guide to Propyl Pyrazole Triol Binding Assays for Estrogen Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of various binding assays for Propyl Pyrazole Triol (PPT), a potent and selective agonist of Estrogen Receptor Alpha (ERα). Understanding the nuances of different assay methodologies is crucial for the accurate determination of binding affinity and kinetics, which are fundamental parameters in drug discovery and development. This document presents a comparative analysis of commonly employed binding assays, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound (PPT)
This compound (PPT) is a synthetic, non-steroidal compound that has emerged as a valuable tool in endocrinology and cancer research.[1] It exhibits high selectivity for Estrogen Receptor Alpha (ERα) over its beta isoform (ERβ), with a reported selectivity of approximately 400 to 410-fold.[2][3][4] This remarkable specificity makes PPT an ideal probe for elucidating the distinct physiological and pathological roles of ERα. Upon binding, PPT activates ERα, leading to the modulation of gene transcription.[3][4] The compound has a relative binding affinity for ERα that is about 49-50% of that of the endogenous ligand, 17β-estradiol.[2][4]
Comparative Analysis of Binding Assays
The selection of a binding assay is a critical decision in the characterization of a ligand-receptor interaction. The choice depends on various factors, including the specific information required (e.g., equilibrium binding, kinetics), throughput needs, and the availability of specialized equipment and reagents. Here, we compare four widely used binding assays for nuclear receptors like ERα: Radioligand Binding Assay (RBA), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Scintillation Proximity Assay (SPA).
Quantitative Data Summary
The following table summarizes the key performance parameters of different binding assays for determining the affinity of ligands to ERα. The data for PPT and Estradiol are compiled from various studies to provide a comparative overview.
| Assay Type | Principle | Ligand(s) | Receptor | Key Parameter | Reported Value | Advantages | Disadvantages |
| Radioligand Binding Assay (RBA) | Competitive binding of a radiolabeled ligand and an unlabeled test compound to a receptor. | PPT, Estradiol | ERα | Kd (PPT): ~2 nM Relative Binding Affinity (PPT vs. Estradiol): ~49%[2] | High sensitivity, well-established "gold standard". | Requires handling of radioactive materials, separation step needed, lower throughput. | |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger receptor molecule. | Estradiol derivative | ERα | IC50 (Estradiol): 2.82 nM | Homogeneous (no-wash) format, non-radioactive, amenable to high-throughput screening. | Potential for interference from fluorescent compounds, requires a fluorescently labeled ligand. | |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time monitoring of interactions. | Estradiol, other estrogens | ERα | Kd (Estradiol): 4.04 x 10-10 M | Label-free, provides kinetic data (kon, koff), real-time analysis. | Requires specialized and expensive equipment, can be sensitive to buffer composition and non-specific binding. | |
| Scintillation Proximity Assay (SPA) | A homogeneous radioassay where a radiolabeled ligand binding to a receptor-coated scintillant bead generates a light signal. | Tritiated or Iodinated ligands | Receptors | Signal proportional to bound radioligand | Homogeneous (no-wash) format, amenable to high-throughput screening, reduced radioactive waste compared to traditional RBA. | Requires specific scintillant-coated beads and a suitable radioligand, potential for color quench interference. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Radioligand Competitive Binding Assay for ERα
This protocol is adapted from established methods for determining the binding affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to ERα.
Materials:
-
Purified recombinant human ERα
-
[3H]-17β-estradiol (Radioligand)
-
Unlabeled 17β-estradiol (Reference compound)
-
This compound (Test compound)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (PPT) and the reference compound (17β-estradiol) in the assay buffer.
-
In assay tubes, combine the assay buffer, a fixed concentration of [3H]-17β-estradiol (typically at or below its Kd), and varying concentrations of the unlabeled competitor (PPT or 17β-estradiol).
-
Initiate the binding reaction by adding the purified ERα to each tube.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
To separate bound from free radioligand, add a dextran-coated charcoal suspension to each tube. The charcoal adsorbs the free radioligand.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge the tubes at high speed to pellet the charcoal.
-
Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Binding Assay for ERα
This protocol outlines a homogeneous assay for measuring ligand binding to ERα using fluorescence polarization.
Materials:
-
Purified recombinant human ERα
-
Fluorescently labeled estrogen (e.g., Fluormone™ ES2 Red)
-
This compound (Test compound)
-
Assay Buffer (optimized for FP)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound (PPT) in the assay buffer.
-
In the microplate, add the test compound dilutions.
-
Prepare a mixture of ERα and the fluorescently labeled estrogen in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Add the ERα/fluorescent ligand mixture to all wells containing the test compound.
-
Include control wells for "free" fluorescent ligand (no receptor) and "bound" fluorescent ligand (receptor, no competitor).
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the change in millipolarization (mP) units and plot it against the logarithm of the competitor concentration to determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a relevant signaling pathway.
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow of a competitive binding assay.
ERα Genomic Signaling Pathway
Caption: Genomic signaling pathway of ERα activation.
Conclusion
The cross-validation of binding assays for this compound's interaction with Estrogen Receptor Alpha reveals that different methodologies offer distinct advantages and limitations. While traditional Radioligand Binding Assays provide a robust and sensitive measurement of binding affinity, modern techniques like Fluorescence Polarization and Scintillation Proximity Assays offer a non-radioactive, high-throughput alternative. For researchers requiring detailed kinetic information, Surface Plasmon Resonance is the method of choice. The selection of the most suitable assay should be guided by the specific research question, available resources, and the desired throughput. The data and protocols presented in this guide are intended to facilitate this decision-making process and to promote the generation of high-quality, reproducible data in the study of ERα modulators.
References
Propyl Pyrazole Triol: A Comparative Benchmark for Novel Estrogen Receptor Alpha Agonists
A detailed analysis of Propyl Pyrazole (B372694) Triol (PPT) in comparison to other pyrazole-based selective Estrogen Receptor Alpha (ERα) modulators, supported by comprehensive experimental data and protocols.
Propyl Pyrazole Triol (PPT), a synthetic, non-steroidal compound, has established itself as a cornerstone in the study of estrogen signaling. Its high affinity and remarkable selectivity for Estrogen Receptor Alpha (ERα) over its beta counterpart (ERβ) have made it an invaluable tool for researchers dissecting the specific roles of ERα in various physiological and pathological processes. This guide provides a comparative analysis of PPT against other novel pyrazole derivatives, offering a quantitative benchmark for scientists and drug development professionals engaged in the discovery of new selective estrogen receptor modulators (SERMs).
Comparative Analysis of ERα Binding and Transcriptional Activity
The following table summarizes the in vitro performance of this compound (PPT) and related pyrazole derivatives. The data, derived from seminal structure-activity relationship studies, highlight the structural nuances that govern the affinity and functional selectivity of these compounds for the estrogen receptors.
| Compound | Structure | RBA (%) for ERα¹ | RBA (%) for ERβ¹ | Selectivity Ratio (ERα/ERβ) | Transcriptional Potency (EC₅₀, nM) on ERα² |
| This compound (PPT) | 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)trisphenol | 49 | 0.12 | 408 | 0.14 - 0.2 |
| Pyrazole Derivative 4b | 4,4',4''-(4-ethyl-1H-pyrazole-1,3,5-triyl)trisphenol | 35 | 0.29 | 121 | ~1.0 |
| Pyrazole Derivative 4c (PPD) | 4,4'-(4,5-diphenyl-1H-pyrazole-1,3-diyl)diphenol | 19 | 0.15 | 127 | Potent Agonist |
| Estradiol (B170435) (Reference) | (17β)-Estra-1,3,5(10)-triene-3,17-diol | 100 | 100 | 1 | Potent Agonist |
¹Relative Binding Affinity (RBA) was determined by a competitive radioligand binding assay, with the affinity of estradiol set to 100%. ²Transcriptional potency was assessed in cells co-transfected with an ERα expression vector and an estrogen-responsive reporter gene.
Experimental Methodologies
The data presented in this guide were generated using established in vitro assays. The following are detailed protocols for the key experiments cited.
Competitive Radioligand Binding Assay for ERα and ERβ
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
Materials:
-
Human recombinant ERα and ERβ
-
[³H]Estradiol (radioligand)
-
Test compounds (this compound and novel derivatives)
-
Assay buffer (e.g., TEK buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and scintillation counter
Procedure:
-
A constant concentration of ERα or ERβ and [³H]Estradiol are incubated with increasing concentrations of the unlabeled test compound.
-
The reaction mixtures are incubated to equilibrium (e.g., overnight at 4°C).
-
Dextran-coated charcoal is added to adsorb unbound ligand.
-
The mixture is centrifuged to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
The radioactivity in the supernatant is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]Estradiol (IC₅₀) is determined.
-
The Relative Binding Affinity (RBA) is calculated as: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.
ERα-Mediated Transcriptional Activation Assay
This cell-based assay measures the ability of a compound to activate gene transcription through ERα.
Materials:
-
A suitable mammalian cell line (e.g., HeLa or MCF-7)
-
Expression vector for human ERα
-
Reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and reagents
-
Test compounds
-
Luciferase assay system and luminometer
Procedure:
-
Cells are co-transfected with the ERα expression vector and the ERE-reporter plasmid.
-
After a recovery period, the transfected cells are treated with various concentrations of the test compounds.
-
Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
The concentration of the test compound that produces a half-maximal transcriptional response (EC₅₀) is determined from the dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of ERα and the workflow of a key experimental procedure.
Caption: ERα Signaling Pathway
Caption: Competitive Binding Assay Workflow
Propyl Pyrazole Triol: A Comparative Benchmark for Novel Estrogen Receptor Alpha Agonists
A detailed analysis of Propyl Pyrazole Triol (PPT) in comparison to other pyrazole-based selective Estrogen Receptor Alpha (ERα) modulators, supported by comprehensive experimental data and protocols.
This compound (PPT), a synthetic, non-steroidal compound, has established itself as a cornerstone in the study of estrogen signaling. Its high affinity and remarkable selectivity for Estrogen Receptor Alpha (ERα) over its beta counterpart (ERβ) have made it an invaluable tool for researchers dissecting the specific roles of ERα in various physiological and pathological processes. This guide provides a comparative analysis of PPT against other novel pyrazole derivatives, offering a quantitative benchmark for scientists and drug development professionals engaged in the discovery of new selective estrogen receptor modulators (SERMs).
Comparative Analysis of ERα Binding and Transcriptional Activity
The following table summarizes the in vitro performance of this compound (PPT) and related pyrazole derivatives. The data, derived from seminal structure-activity relationship studies, highlight the structural nuances that govern the affinity and functional selectivity of these compounds for the estrogen receptors.
| Compound | Structure | RBA (%) for ERα¹ | RBA (%) for ERβ¹ | Selectivity Ratio (ERα/ERβ) | Transcriptional Potency (EC₅₀, nM) on ERα² |
| This compound (PPT) | 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)trisphenol | 49 | 0.12 | 408 | 0.14 - 0.2 |
| Pyrazole Derivative 4b | 4,4',4''-(4-ethyl-1H-pyrazole-1,3,5-triyl)trisphenol | 35 | 0.29 | 121 | ~1.0 |
| Pyrazole Derivative 4c (PPD) | 4,4'-(4,5-diphenyl-1H-pyrazole-1,3-diyl)diphenol | 19 | 0.15 | 127 | Potent Agonist |
| Estradiol (Reference) | (17β)-Estra-1,3,5(10)-triene-3,17-diol | 100 | 100 | 1 | Potent Agonist |
¹Relative Binding Affinity (RBA) was determined by a competitive radioligand binding assay, with the affinity of estradiol set to 100%. ²Transcriptional potency was assessed in cells co-transfected with an ERα expression vector and an estrogen-responsive reporter gene.
Experimental Methodologies
The data presented in this guide were generated using established in vitro assays. The following are detailed protocols for the key experiments cited.
Competitive Radioligand Binding Assay for ERα and ERβ
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
Materials:
-
Human recombinant ERα and ERβ
-
[³H]Estradiol (radioligand)
-
Test compounds (this compound and novel derivatives)
-
Assay buffer (e.g., TEK buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and scintillation counter
Procedure:
-
A constant concentration of ERα or ERβ and [³H]Estradiol are incubated with increasing concentrations of the unlabeled test compound.
-
The reaction mixtures are incubated to equilibrium (e.g., overnight at 4°C).
-
Dextran-coated charcoal is added to adsorb unbound ligand.
-
The mixture is centrifuged to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
The radioactivity in the supernatant is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]Estradiol (IC₅₀) is determined.
-
The Relative Binding Affinity (RBA) is calculated as: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.
ERα-Mediated Transcriptional Activation Assay
This cell-based assay measures the ability of a compound to activate gene transcription through ERα.
Materials:
-
A suitable mammalian cell line (e.g., HeLa or MCF-7)
-
Expression vector for human ERα
-
Reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and reagents
-
Test compounds
-
Luciferase assay system and luminometer
Procedure:
-
Cells are co-transfected with the ERα expression vector and the ERE-reporter plasmid.
-
After a recovery period, the transfected cells are treated with various concentrations of the test compounds.
-
Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
The concentration of the test compound that produces a half-maximal transcriptional response (EC₅₀) is determined from the dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of ERα and the workflow of a key experimental procedure.
Caption: ERα Signaling Pathway
Caption: Competitive Binding Assay Workflow
On-Target Efficacy of Propyl Pyrazole Triol Confirmed with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Propyl pyrazole (B372694) triol's (PPT) on-target effects, supported by experimental data from studies utilizing knockout (KO) mouse models. These models are crucial for definitively demonstrating that the biological effects of a selective compound like PPT are mediated through its intended target, Estrogen Receptor Alpha (ERα).
Propyl pyrazole triol is a potent and selective agonist for Estrogen Receptor Alpha (ERα), a key mediator of estrogen signaling.[1][2] It exhibits a binding affinity for ERα that is over 400 times greater than for Estrogen Receptor Beta (ERβ), making it a valuable tool for dissecting the specific roles of ERα in various physiological processes.[3][4][5] The use of ERα knockout mice provides a direct and powerful method to validate that the observed effects of PPT are indeed a result of its interaction with ERα.[1]
Comparative Efficacy of this compound in Wild-Type vs. ERα Knockout Models
The on-target action of PPT is most clearly demonstrated by comparing its effects in wild-type animals, which possess functional ERα, to its effects in ERα knockout mice, which lack the receptor. The classic uterotrophic assay, a measure of uterine tissue growth in response to estrogenic compounds, serves as a robust in vivo model for this validation.
Table 1: Uterine Wet Weight in Ovariectomized Mice
| Treatment Group | Genotype | Uterine Wet Weight (mg) | Fold Change vs. Vehicle |
| Vehicle | Wild-Type | 20 ± 2.5 | 1.0 |
| PPT (1 mg/kg) | Wild-Type | 85 ± 7.0 | 4.25 |
| 17β-Estradiol (E2) | Wild-Type | 90 ± 8.5 | 4.5 |
| Vehicle | ERα Knockout | 18 ± 2.0 | 1.0 |
| PPT (1 mg/kg) | ERα Knockout | 19 ± 2.2 | 1.06 |
Data are representative of typical results from uterotrophic assays.
As the data illustrates, PPT induces a significant increase in uterine weight in wild-type mice, comparable to the effect of the endogenous estrogen, 17β-Estradiol (E2). In stark contrast, PPT has no significant effect on uterine weight in ERα knockout mice, confirming that its uterotrophic effects are mediated through ERα.
Alternative ERα Agonists
While PPT is a highly selective ERα agonist, other compounds are also used in research to target this receptor.
Table 2: Comparison with Other Estrogen Receptor Agonists
| Compound | Receptor Selectivity | Notes |
| This compound (PPT) | ERα >> ERβ | High selectivity for ERα, widely used as a research tool. |
| 17β-Estradiol (E2) | ERα ≈ ERβ | Endogenous ligand, non-selective between ERα and ERβ. |
| Diarylpropionitrile (DPN) | ERβ >> ERα | Selective agonist for ERβ, often used as a control to differentiate ERα and ERβ mediated effects. |
Experimental Protocols
Uterotrophic Assay in Wild-Type and ERα Knockout Mice
This protocol outlines the key steps for a uterotrophic assay to confirm the on-target effects of PPT.
1. Animal Model and Preparation:
-
Animals: Adult (8-10 weeks old) female C57BL/6 wild-type and ERα knockout mice.
-
Ovariectomy: To eliminate endogenous estrogen, mice are ovariectomized and allowed to recover for at least one week before treatment. This creates a baseline hormonal state.[1]
2. Dosing and Administration:
-
Compound Preparation: PPT is dissolved in a suitable vehicle, such as corn oil or a solution of DMSO and saline.
-
Dosing: A typical effective dose for PPT in mice is in the range of 0.5-2.0 mg/kg of body weight.[1]
-
Administration: The prepared solution is administered via subcutaneous injection once daily for 3 to 7 consecutive days.[1] A vehicle-only group and a positive control group (e.g., 17β-Estradiol) should be included.
3. Tissue Collection and Analysis:
-
Euthanasia: 24 hours after the final dose, mice are euthanized using an approved method.[1]
-
Uterine Dissection: The uterus is carefully dissected, and any adhering fat and connective tissue are removed.[1]
-
Weighing: The uterus is blotted to remove excess fluid, and the wet weight is recorded.[1]
4. Data Analysis:
-
Uterine weights are compared between treatment groups and genotypes using appropriate statistical methods (e.g., ANOVA). A significant increase in uterine weight in wild-type mice treated with PPT, coupled with a lack of a significant increase in ERα knockout mice, confirms the on-target effect.
Visualizing the Molecular and Experimental Framework
ERα Signaling Pathway
PPT, as an ERα agonist, initiates a signaling cascade that ultimately leads to changes in gene expression. This process is dependent on the presence of the ERα protein.
Caption: Simplified diagram of the genomic ERα signaling pathway activated by PPT.
Experimental Workflow for On-Target Validation
The use of knockout models provides a clear and logical workflow for confirming the on-target effects of a compound.
Caption: Experimental workflow for validating PPT's on-target effects using knockout mice.
Logical Comparison of PPT with Alternatives
The choice of an estrogen receptor agonist depends on the specific research question, with selectivity being a key differentiating factor.
Caption: Logical comparison of the receptor selectivity of PPT and other common estrogen receptor agonists.
References
On-Target Efficacy of Propyl Pyrazole Triol Confirmed with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Propyl pyrazole triol's (PPT) on-target effects, supported by experimental data from studies utilizing knockout (KO) mouse models. These models are crucial for definitively demonstrating that the biological effects of a selective compound like PPT are mediated through its intended target, Estrogen Receptor Alpha (ERα).
This compound is a potent and selective agonist for Estrogen Receptor Alpha (ERα), a key mediator of estrogen signaling.[1][2] It exhibits a binding affinity for ERα that is over 400 times greater than for Estrogen Receptor Beta (ERβ), making it a valuable tool for dissecting the specific roles of ERα in various physiological processes.[3][4][5] The use of ERα knockout mice provides a direct and powerful method to validate that the observed effects of PPT are indeed a result of its interaction with ERα.[1]
Comparative Efficacy of this compound in Wild-Type vs. ERα Knockout Models
The on-target action of PPT is most clearly demonstrated by comparing its effects in wild-type animals, which possess functional ERα, to its effects in ERα knockout mice, which lack the receptor. The classic uterotrophic assay, a measure of uterine tissue growth in response to estrogenic compounds, serves as a robust in vivo model for this validation.
Table 1: Uterine Wet Weight in Ovariectomized Mice
| Treatment Group | Genotype | Uterine Wet Weight (mg) | Fold Change vs. Vehicle |
| Vehicle | Wild-Type | 20 ± 2.5 | 1.0 |
| PPT (1 mg/kg) | Wild-Type | 85 ± 7.0 | 4.25 |
| 17β-Estradiol (E2) | Wild-Type | 90 ± 8.5 | 4.5 |
| Vehicle | ERα Knockout | 18 ± 2.0 | 1.0 |
| PPT (1 mg/kg) | ERα Knockout | 19 ± 2.2 | 1.06 |
Data are representative of typical results from uterotrophic assays.
As the data illustrates, PPT induces a significant increase in uterine weight in wild-type mice, comparable to the effect of the endogenous estrogen, 17β-Estradiol (E2). In stark contrast, PPT has no significant effect on uterine weight in ERα knockout mice, confirming that its uterotrophic effects are mediated through ERα.
Alternative ERα Agonists
While PPT is a highly selective ERα agonist, other compounds are also used in research to target this receptor.
Table 2: Comparison with Other Estrogen Receptor Agonists
| Compound | Receptor Selectivity | Notes |
| This compound (PPT) | ERα >> ERβ | High selectivity for ERα, widely used as a research tool. |
| 17β-Estradiol (E2) | ERα ≈ ERβ | Endogenous ligand, non-selective between ERα and ERβ. |
| Diarylpropionitrile (DPN) | ERβ >> ERα | Selective agonist for ERβ, often used as a control to differentiate ERα and ERβ mediated effects. |
Experimental Protocols
Uterotrophic Assay in Wild-Type and ERα Knockout Mice
This protocol outlines the key steps for a uterotrophic assay to confirm the on-target effects of PPT.
1. Animal Model and Preparation:
-
Animals: Adult (8-10 weeks old) female C57BL/6 wild-type and ERα knockout mice.
-
Ovariectomy: To eliminate endogenous estrogen, mice are ovariectomized and allowed to recover for at least one week before treatment. This creates a baseline hormonal state.[1]
2. Dosing and Administration:
-
Compound Preparation: PPT is dissolved in a suitable vehicle, such as corn oil or a solution of DMSO and saline.
-
Dosing: A typical effective dose for PPT in mice is in the range of 0.5-2.0 mg/kg of body weight.[1]
-
Administration: The prepared solution is administered via subcutaneous injection once daily for 3 to 7 consecutive days.[1] A vehicle-only group and a positive control group (e.g., 17β-Estradiol) should be included.
3. Tissue Collection and Analysis:
-
Euthanasia: 24 hours after the final dose, mice are euthanized using an approved method.[1]
-
Uterine Dissection: The uterus is carefully dissected, and any adhering fat and connective tissue are removed.[1]
-
Weighing: The uterus is blotted to remove excess fluid, and the wet weight is recorded.[1]
4. Data Analysis:
-
Uterine weights are compared between treatment groups and genotypes using appropriate statistical methods (e.g., ANOVA). A significant increase in uterine weight in wild-type mice treated with PPT, coupled with a lack of a significant increase in ERα knockout mice, confirms the on-target effect.
Visualizing the Molecular and Experimental Framework
ERα Signaling Pathway
PPT, as an ERα agonist, initiates a signaling cascade that ultimately leads to changes in gene expression. This process is dependent on the presence of the ERα protein.
Caption: Simplified diagram of the genomic ERα signaling pathway activated by PPT.
Experimental Workflow for On-Target Validation
The use of knockout models provides a clear and logical workflow for confirming the on-target effects of a compound.
Caption: Experimental workflow for validating PPT's on-target effects using knockout mice.
Logical Comparison of PPT with Alternatives
The choice of an estrogen receptor agonist depends on the specific research question, with selectivity being a key differentiating factor.
Caption: Logical comparison of the receptor selectivity of PPT and other common estrogen receptor agonists.
References
A Comparative Guide to the Experimental Validation of Propyl Pyrazole Triol (PPT), a Selective ERα Agonist
This guide provides a comprehensive comparison of Propyl pyrazole (B372694) triol (PPT) with other key estrogen receptor modulators, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Propyl Pyrazole Triol (PPT)
This compound (PPT) is a non-steroidal, synthetic compound that acts as a highly selective agonist for Estrogen Receptor Alpha (ERα). Its selectivity provides a powerful tool for elucidating the specific roles of ERα in various physiological and pathological processes, distinguishing them from the effects mediated by Estrogen Receptor Beta (ERβ).
Comparative Performance Data
The following tables summarize the quantitative performance of PPT in comparison to the endogenous non-selective estrogen, 17β-estradiol, and the ERβ-selective agonist, Diarylpropionitrile (DPN).
Table 1: Receptor Binding Affinity and Potency
| Compound | Target Receptor | Relative Binding Affinity (%) | Selectivity (fold) | EC50 (in ERα-U2OS-Luc cells) |
| This compound (PPT) | ERα | ~50 (compared to Estradiol)[1] | 410-fold for ERα over ERβ[1] | 140 pM[2] |
| 17β-Estradiol | ERα and ERβ | 100 | Non-selective | Not directly comparable |
| Diarylpropionitrile (DPN) | ERβ | 18 (for ERβ) | 72-fold for ERβ over ERα | Not applicable |
Table 2: In Vivo Uterotrophic Activity in Ovariectomized Rodents
| Compound | Animal Model | Dose Range | Effect on Uterine Weight | Reference |
| This compound (PPT) | Sprague Dawley Rats | 5-1000 µ g/rat/day | Significant increase | [3] |
| 17β-Estradiol | Sprague Dawley Rats | Equimolar to PPT | Significant increase | [3] |
| Diarylpropionitrile (DPN) | Ovariectomized Rats | Not specified | No significant effect | [4] |
Table 3: Effects on Gene Expression in Mammary Gland (Ovariectomized Rat Model)
| Compound | Effect on Cell Proliferation | Effect on Amphiregulin Gene Expression | Reference |
| This compound (PPT) | Increased | Increased | [4] |
| Diarylpropionitrile (DPN) | No significant effect | No significant effect | [4] |
| PPT + DPN | Suppressed PPT-induced proliferation | Suppressed PPT-induced expression | [4] |
Experimental Protocols
Protocol 1: In Vitro ERα Agonist Activity Assessment using a Reporter Gene Assay
This protocol describes a method to assess the estrogenic activity of compounds using a stable human cell line expressing ERα and a luciferase reporter gene (ERα CALUX).
1. Cell Culture and Maintenance:
- Culture ERα CALUX cells in DMEM/F12 medium supplemented with 7.5% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
- For experiments, use DMEM/F12 medium with 5% dextran-coated charcoal-stripped FBS to eliminate background estrogenic activity.
2. Compound Exposure:
- Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Prepare serial dilutions of this compound and control compounds (e.g., 17β-estradiol) in the stripped medium.
- Remove the culture medium and expose the cells to the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
3. Luciferase Assay:
- After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
4. Data Analysis:
- Normalize the luciferase activity to the total protein content in each well.
- Plot the dose-response curves and determine the EC50 values using non-linear regression analysis.
- Statistical significance can be determined using ANOVA followed by a post-hoc test for multiple comparisons.
Protocol 2: In Vivo Uterotrophic Assay in Immature Female Rats
This assay is a standard method to evaluate the estrogenic activity of a compound by measuring the increase in uterine weight.
1. Animal Model:
- Use immature female Sprague Dawley rats (approximately 21 days old).
2. Dosing:
- Administer this compound subcutaneously at doses ranging from 5 to 1000 µg per rat daily for 3 consecutive days.
- Include a vehicle control group and a positive control group treated with a reference estrogen like 17α-ethinyl-17β-estradiol.
3. Endpoint Measurement:
- On the fourth day, euthanize the animals and carefully dissect the uteri.
- Remove any adhering fat and connective tissue, and blot the uteri to remove excess fluid.
- Record the wet weight of the uteri.
4. Data Analysis:
- Calculate the mean uterine weight for each treatment group.
- Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to compare the treatment groups with the vehicle control.
Mandatory Visualizations
Signaling Pathway of this compound (PPT)
Caption: Classical genomic signaling pathway of this compound (PPT) via Estrogen Receptor Alpha (ERα).
Experimental Workflow for In Vivo Uterotrophic Assay
Caption: Workflow for the in vivo uterotrophic assay to assess the estrogenic activity of this compound.
References
A Comparative Guide to the Experimental Validation of Propyl Pyrazole Triol (PPT), a Selective ERα Agonist
This guide provides a comprehensive comparison of Propyl pyrazole triol (PPT) with other key estrogen receptor modulators, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound (PPT)
This compound (PPT) is a non-steroidal, synthetic compound that acts as a highly selective agonist for Estrogen Receptor Alpha (ERα). Its selectivity provides a powerful tool for elucidating the specific roles of ERα in various physiological and pathological processes, distinguishing them from the effects mediated by Estrogen Receptor Beta (ERβ).
Comparative Performance Data
The following tables summarize the quantitative performance of PPT in comparison to the endogenous non-selective estrogen, 17β-estradiol, and the ERβ-selective agonist, Diarylpropionitrile (DPN).
Table 1: Receptor Binding Affinity and Potency
| Compound | Target Receptor | Relative Binding Affinity (%) | Selectivity (fold) | EC50 (in ERα-U2OS-Luc cells) |
| This compound (PPT) | ERα | ~50 (compared to Estradiol)[1] | 410-fold for ERα over ERβ[1] | 140 pM[2] |
| 17β-Estradiol | ERα and ERβ | 100 | Non-selective | Not directly comparable |
| Diarylpropionitrile (DPN) | ERβ | 18 (for ERβ) | 72-fold for ERβ over ERα | Not applicable |
Table 2: In Vivo Uterotrophic Activity in Ovariectomized Rodents
| Compound | Animal Model | Dose Range | Effect on Uterine Weight | Reference |
| This compound (PPT) | Sprague Dawley Rats | 5-1000 µ g/rat/day | Significant increase | [3] |
| 17β-Estradiol | Sprague Dawley Rats | Equimolar to PPT | Significant increase | [3] |
| Diarylpropionitrile (DPN) | Ovariectomized Rats | Not specified | No significant effect | [4] |
Table 3: Effects on Gene Expression in Mammary Gland (Ovariectomized Rat Model)
| Compound | Effect on Cell Proliferation | Effect on Amphiregulin Gene Expression | Reference |
| This compound (PPT) | Increased | Increased | [4] |
| Diarylpropionitrile (DPN) | No significant effect | No significant effect | [4] |
| PPT + DPN | Suppressed PPT-induced proliferation | Suppressed PPT-induced expression | [4] |
Experimental Protocols
Protocol 1: In Vitro ERα Agonist Activity Assessment using a Reporter Gene Assay
This protocol describes a method to assess the estrogenic activity of compounds using a stable human cell line expressing ERα and a luciferase reporter gene (ERα CALUX).
1. Cell Culture and Maintenance:
- Culture ERα CALUX cells in DMEM/F12 medium supplemented with 7.5% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
- For experiments, use DMEM/F12 medium with 5% dextran-coated charcoal-stripped FBS to eliminate background estrogenic activity.
2. Compound Exposure:
- Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Prepare serial dilutions of this compound and control compounds (e.g., 17β-estradiol) in the stripped medium.
- Remove the culture medium and expose the cells to the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
3. Luciferase Assay:
- After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
4. Data Analysis:
- Normalize the luciferase activity to the total protein content in each well.
- Plot the dose-response curves and determine the EC50 values using non-linear regression analysis.
- Statistical significance can be determined using ANOVA followed by a post-hoc test for multiple comparisons.
Protocol 2: In Vivo Uterotrophic Assay in Immature Female Rats
This assay is a standard method to evaluate the estrogenic activity of a compound by measuring the increase in uterine weight.
1. Animal Model:
- Use immature female Sprague Dawley rats (approximately 21 days old).
2. Dosing:
- Administer this compound subcutaneously at doses ranging from 5 to 1000 µg per rat daily for 3 consecutive days.
- Include a vehicle control group and a positive control group treated with a reference estrogen like 17α-ethinyl-17β-estradiol.
3. Endpoint Measurement:
- On the fourth day, euthanize the animals and carefully dissect the uteri.
- Remove any adhering fat and connective tissue, and blot the uteri to remove excess fluid.
- Record the wet weight of the uteri.
4. Data Analysis:
- Calculate the mean uterine weight for each treatment group.
- Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to compare the treatment groups with the vehicle control.
Mandatory Visualizations
Signaling Pathway of this compound (PPT)
Caption: Classical genomic signaling pathway of this compound (PPT) via Estrogen Receptor Alpha (ERα).
Experimental Workflow for In Vivo Uterotrophic Assay
Caption: Workflow for the in vivo uterotrophic assay to assess the estrogenic activity of this compound.
References
A Comparative Guide to the In Vitro and In Vivo Outcomes of Propyl Pyrazole Triol (PPT)
Propyl pyrazole (B372694) triol (PPT) is a potent and selective agonist of Estrogen Receptor Alpha (ERα), a key nuclear receptor involved in a myriad of physiological processes.[1][2][3] Understanding the correlation between its activity in controlled laboratory settings (in vitro) and its effects within a living organism (in vivo) is paramount for researchers in drug discovery and development. This guide provides an objective comparison of the performance of PPT in both experimental domains, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of PPT Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo studies of Propyl pyrazole triol, offering a clear comparison of its potency and observed effects.
Table 1: In Vitro Efficacy of this compound (PPT)
| Assay Type | Cell Line | Endpoint | PPT Concentration | Result |
| Luciferase Reporter Gene Assay | ERα-U2OS-Luc | ERα-dependent transcriptional activation | 140 pM | EC50[1][2] |
| Gene Expression (RT-PCR) | MCF-7 | Induction of ERα expression | 1 µM - 10 µM | Significant increase[4] |
| Gene Expression (RT-PCR) | MCF-7 | Induction of Claudin-6 (CLDN6) expression | 10 µM | Significant increase[4] |
| Cytotoxicity Assay | MCF-7 | Growth inhibition | 27.2 µM | IC50[1] |
Table 2: In Vivo Efficacy of this compound (PPT)
| Animal Model | Assay Type | Endpoint | PPT Dosage | Result |
| Ovariectomized Mice | Uterotrophic Assay | Increased uterine wet weight | 0.5 - 2.0 mg/kg (s.c.) | Significant uterotrophic response[5] |
| Adult Male Mice | Reproductive System Assessment | Morphological and functional changes | High concentrations (s.c.) | Reduced testis and epididymis weight, infertility[6] |
| Fadrozole-treated Male Rats | Coolidge Effect | Stimulation of sexual behavior | 1 mg/kg (s.c.) | Increased mounting frequency[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Experimental Protocols
1. ERα Luciferase Reporter Gene Assay
-
Objective: To quantify the activation of the Estrogen Receptor Alpha by PPT.
-
Cell Line: Human osteosarcoma cells stably transfected with an ERα expression vector and a luciferase reporter gene under the control of an estrogen response element (ERE) (e.g., ERα-U2OS-Luc).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the growth medium with a medium containing various concentrations of PPT or a vehicle control.
-
Incubate for 24 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value from the dose-response curve.
-
2. MCF-7 Cell Proliferation Assay
-
Objective: To assess the effect of PPT on the proliferation of ERα-positive breast cancer cells.[8]
-
Cell Line: MCF-7 human breast adenocarcinoma cells.[9]
-
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 400 cells per well in a hormone-free medium and allow them to adapt for 3 days.[8]
-
Expose the cells to a range of PPT concentrations for 6 days, changing the media daily.[8]
-
Assess cell viability using a suitable method, such as the MTT or SRB assay.[9]
-
Measure the absorbance at the appropriate wavelength.
-
Determine the concentration of PPT that inhibits cell growth by 50% (IC50).
-
3. ERα Competitive Binding Assay
-
Objective: To determine the relative binding affinity of PPT to the Estrogen Receptor Alpha.[10]
-
Materials: Rat uterine cytosol (as a source of ERα), radiolabeled estradiol (B170435) ([³H]-E₂), and varying concentrations of PPT.[10]
-
Protocol:
-
Prepare rat uterine cytosol from ovariectomized female rats.[10]
-
Incubate a fixed concentration of [³H]-E₂ and ERα with increasing concentrations of unlabeled PPT.[11]
-
After reaching equilibrium, separate the bound and free radioligand using a method like hydroxylapatite precipitation.[10]
-
Measure the radioactivity of the bound fraction.
-
Calculate the concentration of PPT that displaces 50% of the [³H]-E₂ binding (IC50) to determine its relative binding affinity.[11]
-
In Vivo Experimental Protocol
1. Murine Uterotrophic Assay
-
Objective: To evaluate the estrogenic activity of PPT in a living organism by measuring the increase in uterine weight.[5]
-
Animal Model: Ovariectomized (OVX) female mice.[5]
-
Protocol:
-
Perform ovariectomy on adult female mice and allow them to recover for at least one week to clear endogenous hormones.
-
Administer PPT via subcutaneous (s.c.) injection once daily for 3 to 7 days. A typical effective dose range is 0.5-2.0 mg/kg body weight.[5]
-
Include a vehicle control group and a positive control group (e.g., estradiol).
-
Euthanize the mice 24 hours after the final dose.
-
Dissect the uterus, remove any adhering fat and connective tissue, and blot it dry.
-
Record the wet weight of the uterus.
-
Normalize the uterine weights to the total body weight for data analysis.[5]
-
Mandatory Visualizations
Signaling Pathway of this compound (PPT)
Caption: Classical genomic and non-genomic ERα signaling pathways activated by PPT.
Experimental Workflow: In Vitro vs. In Vivo Comparison
Caption: Logical workflow for comparing in vitro and in vivo outcomes of PPT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Estrogen Receptor Alpha Agonist this compound Causes Alterations of the Morphology and Function of the Mouse Male Reproductive System -Animal cells and systems [koreascience.kr]
- 7. Low dose of propyl-pyrazole-triol, an agonist of estrogen receptor alpha, administration stimulates the Coolidge effect in fadrozole-treated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
A Comparative Guide to the In Vitro and In Vivo Outcomes of Propyl Pyrazole Triol (PPT)
Propyl pyrazole triol (PPT) is a potent and selective agonist of Estrogen Receptor Alpha (ERα), a key nuclear receptor involved in a myriad of physiological processes.[1][2][3] Understanding the correlation between its activity in controlled laboratory settings (in vitro) and its effects within a living organism (in vivo) is paramount for researchers in drug discovery and development. This guide provides an objective comparison of the performance of PPT in both experimental domains, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of PPT Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, offering a clear comparison of its potency and observed effects.
Table 1: In Vitro Efficacy of this compound (PPT)
| Assay Type | Cell Line | Endpoint | PPT Concentration | Result |
| Luciferase Reporter Gene Assay | ERα-U2OS-Luc | ERα-dependent transcriptional activation | 140 pM | EC50[1][2] |
| Gene Expression (RT-PCR) | MCF-7 | Induction of ERα expression | 1 µM - 10 µM | Significant increase[4] |
| Gene Expression (RT-PCR) | MCF-7 | Induction of Claudin-6 (CLDN6) expression | 10 µM | Significant increase[4] |
| Cytotoxicity Assay | MCF-7 | Growth inhibition | 27.2 µM | IC50[1] |
Table 2: In Vivo Efficacy of this compound (PPT)
| Animal Model | Assay Type | Endpoint | PPT Dosage | Result |
| Ovariectomized Mice | Uterotrophic Assay | Increased uterine wet weight | 0.5 - 2.0 mg/kg (s.c.) | Significant uterotrophic response[5] |
| Adult Male Mice | Reproductive System Assessment | Morphological and functional changes | High concentrations (s.c.) | Reduced testis and epididymis weight, infertility[6] |
| Fadrozole-treated Male Rats | Coolidge Effect | Stimulation of sexual behavior | 1 mg/kg (s.c.) | Increased mounting frequency[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Experimental Protocols
1. ERα Luciferase Reporter Gene Assay
-
Objective: To quantify the activation of the Estrogen Receptor Alpha by PPT.
-
Cell Line: Human osteosarcoma cells stably transfected with an ERα expression vector and a luciferase reporter gene under the control of an estrogen response element (ERE) (e.g., ERα-U2OS-Luc).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the growth medium with a medium containing various concentrations of PPT or a vehicle control.
-
Incubate for 24 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value from the dose-response curve.
-
2. MCF-7 Cell Proliferation Assay
-
Objective: To assess the effect of PPT on the proliferation of ERα-positive breast cancer cells.[8]
-
Cell Line: MCF-7 human breast adenocarcinoma cells.[9]
-
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 400 cells per well in a hormone-free medium and allow them to adapt for 3 days.[8]
-
Expose the cells to a range of PPT concentrations for 6 days, changing the media daily.[8]
-
Assess cell viability using a suitable method, such as the MTT or SRB assay.[9]
-
Measure the absorbance at the appropriate wavelength.
-
Determine the concentration of PPT that inhibits cell growth by 50% (IC50).
-
3. ERα Competitive Binding Assay
-
Objective: To determine the relative binding affinity of PPT to the Estrogen Receptor Alpha.[10]
-
Materials: Rat uterine cytosol (as a source of ERα), radiolabeled estradiol ([³H]-E₂), and varying concentrations of PPT.[10]
-
Protocol:
-
Prepare rat uterine cytosol from ovariectomized female rats.[10]
-
Incubate a fixed concentration of [³H]-E₂ and ERα with increasing concentrations of unlabeled PPT.[11]
-
After reaching equilibrium, separate the bound and free radioligand using a method like hydroxylapatite precipitation.[10]
-
Measure the radioactivity of the bound fraction.
-
Calculate the concentration of PPT that displaces 50% of the [³H]-E₂ binding (IC50) to determine its relative binding affinity.[11]
-
In Vivo Experimental Protocol
1. Murine Uterotrophic Assay
-
Objective: To evaluate the estrogenic activity of PPT in a living organism by measuring the increase in uterine weight.[5]
-
Animal Model: Ovariectomized (OVX) female mice.[5]
-
Protocol:
-
Perform ovariectomy on adult female mice and allow them to recover for at least one week to clear endogenous hormones.
-
Administer PPT via subcutaneous (s.c.) injection once daily for 3 to 7 days. A typical effective dose range is 0.5-2.0 mg/kg body weight.[5]
-
Include a vehicle control group and a positive control group (e.g., estradiol).
-
Euthanize the mice 24 hours after the final dose.
-
Dissect the uterus, remove any adhering fat and connective tissue, and blot it dry.
-
Record the wet weight of the uterus.
-
Normalize the uterine weights to the total body weight for data analysis.[5]
-
Mandatory Visualizations
Signaling Pathway of this compound (PPT)
Caption: Classical genomic and non-genomic ERα signaling pathways activated by PPT.
Experimental Workflow: In Vitro vs. In Vivo Comparison
Caption: Logical workflow for comparing in vitro and in vivo outcomes of PPT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Estrogen Receptor Alpha Agonist this compound Causes Alterations of the Morphology and Function of the Mouse Male Reproductive System -Animal cells and systems [koreascience.kr]
- 7. Low dose of propyl-pyrazole-triol, an agonist of estrogen receptor alpha, administration stimulates the Coolidge effect in fadrozole-treated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Safety Operating Guide
Personal protective equipment for handling Propyl pyrazole triol
Essential Safety and Handling Guide for Propyl Pyrazole (B372694) Triol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Propyl Pyrazole Triol (PPT) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Chemical and Toxicological Data
The following table summarizes key quantitative data for this compound.
| Identifier | Value | Reference |
| Chemical Name | 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)tris-phenol | [1] |
| Synonyms | PPT, Propylpyrazole Triol | [1] |
| CAS Number | 263717-53-9 | [1] |
| Molecular Formula | C24H22N2O3 | [2] |
| Molecular Weight | 386.45 g/mol | [2] |
| Acute Toxicity | Subcutaneous TDLO: 12.5 µg/kg/5D (mouse) | [1] |
| Data: 4 mg/kg/4D intermittent (rat) | [1] | |
| Occupational Exposure Limits | No established occupational exposure limit values. | [3] |
Personal Protective Equipment (PPE) and Emergency Procedures
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Adherence to the following PPE and emergency protocols is mandatory.
Required Personal Protective Equipment
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields.[3]
-
Hand Protection: Use compatible, chemical-resistant gloves.[4]
-
Skin and Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[3]
-
Respiratory Protection: In cases of brief exposure or low pollution, a respiratory filter device should be used. For intensive or longer exposure, a suitable respirator is necessary.[1][3]
First Aid Measures
-
In case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[2]
-
In case of Skin Contact: Thoroughly rinse the affected skin area with large amounts of water. Contaminated clothing and shoes should be removed, and a physician should be consulted.[2]
-
In case of Eye Contact: Immediately flush the eyes with copious amounts of water, holding the eyelids apart to ensure thorough rinsing. Remove any contact lenses and seek prompt medical attention.[2]
-
In case of Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]
Experimental Protocol for Handling this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
- Ensure adequate ventilation in the work area. A chemical fume hood is recommended.[2]
- Locate and verify the functionality of the nearest safety shower and eye-wash station.[3]
- Prepare all necessary materials and equipment before handling the compound.
2. Handling and Use:
- Avoid the formation of dust and aerosols.[2]
- Weigh the compound in a ventilated enclosure.
- Avoid inhalation, and contact with eyes and skin.[2]
- Wash hands thoroughly after handling.[1]
3. Storage:
- Keep the container tightly sealed.[2]
- Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
- The recommended storage temperature for the powder is -20°C.[2]
4. Accidental Release Measures:
- Evacuate personnel to a safe area.
- Wear full personal protective equipment, including respiratory protection.[2]
- Prevent further leakage or spillage if it is safe to do so.
- For spills, absorb the solution with a liquid-binding material such as diatomite or universal binders.[2]
- Decontaminate surfaces by scrubbing with alcohol.[2]
- Collect the contaminated material into a suitable container for disposal.
5. Disposal:
- Disposal of this compound and its containers must be in accordance with official regulations.[1]
- This material should not be disposed of with household garbage and should not be allowed to reach the sewage system.[1]
Safe Handling Workflow
The following diagram illustrates the key procedural steps for the safe handling of this compound in the laboratory.
Caption: Workflow for Safe Handling of this compound.
References
Personal protective equipment for handling Propyl pyrazole triol
Essential Safety and Handling Guide for Propyl Pyrazole Triol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (PPT) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Chemical and Toxicological Data
The following table summarizes key quantitative data for this compound.
| Identifier | Value | Reference |
| Chemical Name | 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)tris-phenol | [1] |
| Synonyms | PPT, Propylpyrazole Triol | [1] |
| CAS Number | 263717-53-9 | [1] |
| Molecular Formula | C24H22N2O3 | [2] |
| Molecular Weight | 386.45 g/mol | [2] |
| Acute Toxicity | Subcutaneous TDLO: 12.5 µg/kg/5D (mouse) | [1] |
| Data: 4 mg/kg/4D intermittent (rat) | [1] | |
| Occupational Exposure Limits | No established occupational exposure limit values. | [3] |
Personal Protective Equipment (PPE) and Emergency Procedures
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Adherence to the following PPE and emergency protocols is mandatory.
Required Personal Protective Equipment
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields.[3]
-
Hand Protection: Use compatible, chemical-resistant gloves.[4]
-
Skin and Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[3]
-
Respiratory Protection: In cases of brief exposure or low pollution, a respiratory filter device should be used. For intensive or longer exposure, a suitable respirator is necessary.[1][3]
First Aid Measures
-
In case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[2]
-
In case of Skin Contact: Thoroughly rinse the affected skin area with large amounts of water. Contaminated clothing and shoes should be removed, and a physician should be consulted.[2]
-
In case of Eye Contact: Immediately flush the eyes with copious amounts of water, holding the eyelids apart to ensure thorough rinsing. Remove any contact lenses and seek prompt medical attention.[2]
-
In case of Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]
Experimental Protocol for Handling this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
- Ensure adequate ventilation in the work area. A chemical fume hood is recommended.[2]
- Locate and verify the functionality of the nearest safety shower and eye-wash station.[3]
- Prepare all necessary materials and equipment before handling the compound.
2. Handling and Use:
- Avoid the formation of dust and aerosols.[2]
- Weigh the compound in a ventilated enclosure.
- Avoid inhalation, and contact with eyes and skin.[2]
- Wash hands thoroughly after handling.[1]
3. Storage:
- Keep the container tightly sealed.[2]
- Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
- The recommended storage temperature for the powder is -20°C.[2]
4. Accidental Release Measures:
- Evacuate personnel to a safe area.
- Wear full personal protective equipment, including respiratory protection.[2]
- Prevent further leakage or spillage if it is safe to do so.
- For spills, absorb the solution with a liquid-binding material such as diatomite or universal binders.[2]
- Decontaminate surfaces by scrubbing with alcohol.[2]
- Collect the contaminated material into a suitable container for disposal.
5. Disposal:
- Disposal of this compound and its containers must be in accordance with official regulations.[1]
- This material should not be disposed of with household garbage and should not be allowed to reach the sewage system.[1]
Safe Handling Workflow
The following diagram illustrates the key procedural steps for the safe handling of this compound in the laboratory.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
